molecular formula C21H45NO3S B056766 Sulfobetaine-16 CAS No. 2281-11-0

Sulfobetaine-16

Cat. No.: B056766
CAS No.: 2281-11-0
M. Wt: 391.7 g/mol
InChI Key: TUBRCQBRKJXJEA-UHFFFAOYSA-N
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Description

3-(N,N-Dimethylpalmitylammonio)propanesulfonate is a member of the sulfobetaine class of zwitterionic surfactants, renowned for its superior ability to solubilize membrane proteins while maintaining their native structure and function. Its chemical structure features a positively charged quaternary ammonium group and a negatively charged sulfonate group, resulting in a net neutral charge that minimizes disruptive electrostatic interactions with proteins. This makes it an indispensable tool for the extraction, solubilization, and stabilization of integral membrane proteins, including G-protein-coupled receptors (GPCRs), transporters, and ion channels, for downstream biochemical and biophysical analyses such as chromatography, electrophoresis, and crystallization. Unlike ionic detergents, it is mild and non-denaturing, helping to preserve enzymatic activity and protein-protein interactions. Its critical micelle concentration (CMC) and alkyl chain length (C16) are optimized for effectively disrupting lipid bilayers without causing excessive protein unfolding. Researchers primarily utilize this compound in proteomics, structural biology, and the development of diagnostic assays where maintaining protein integrity is paramount. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[hexadecyl(dimethyl)azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H45NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2,3)20-18-21-26(23,24)25/h4-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBRCQBRKJXJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70177359
Record name N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
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Molecular Weight

391.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2281-11-0
Record name N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
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Record name n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
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Record name N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
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Record name Hexadecyldimethyl(3-sulphonatopropyl)ammonium
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Record name Sulfobetaine 16
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Sulfobetaine-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Sulfobetaine-16 (SB-16), a zwitterionic detergent widely utilized in biochemical and pharmaceutical research. The document details the chemical synthesis process, purification methodologies, and key analytical data for this versatile surfactant.

Introduction to this compound

This compound, with the systematic name n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a member of the sulfobetaine (B10348) family of detergents.[1] Its zwitterionic nature, conferred by a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group, allows it to effectively solubilize membrane proteins and other hydrophobic molecules while maintaining a neutral net charge over a wide pH range.[2] This property makes it a valuable tool in various applications, including protein extraction for chromatography, mass spectrometry, and electrophoresis, as well as in the formulation of cosmetics.[1][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between N,N-dimethylhexadecylamine and 1,3-propanesultone. The tertiary amine nitrogen of N,N-dimethylhexadecylamine attacks the electrophilic carbon of the 1,3-propanesultone, leading to the opening of the sultone ring and the formation of the zwitterionic product.

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted in the diagram below.

Synthesis_Workflow Reactants N,N-dimethylhexadecylamine + 1,3-Propanesultone Solvent Add Solvent (e.g., Carbon Tetrachloride) Reactants->Solvent Dissolution Reaction Reaction at 40-50°C, then reflux for 1h Solvent->Reaction Cooling Cool to 30°C Reaction->Cooling Precipitation Precipitation of Crude Product Cooling->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Crude_SB16 Crude this compound Drying->Crude_SB16

Caption: A schematic of the this compound synthesis workflow.

Experimental Protocol for Synthesis

The following protocol is a representative method for the synthesis of this compound.[3]

  • Reactant Preparation: In a reaction vessel, dissolve N,N-dimethylhexadecylamine in a suitable solvent such as carbon tetrachloride.

  • Reaction Initiation: While stirring, slowly add a theoretical amount of 1,3-propanesultone to the solution. The temperature should be maintained between 40 and 50°C during the addition.

  • Reaction Completion: After the addition is complete, increase the temperature and reflux the mixture for 1 hour to ensure the reaction goes to completion.

  • Product Precipitation: Cool the reaction mixture to approximately 30°C. The crude this compound will precipitate out of the solution.

  • Isolation of Crude Product: Isolate the precipitated solid by filtration.

  • Drying: Dry the collected solid under vacuum to remove any residual solvent.

Purification of this compound

The crude this compound obtained from the synthesis typically requires purification to remove unreacted starting materials and by-products. Recrystallization is a common and effective method for purifying zwitterionic surfactants.[4][5]

Purification Workflow

The general workflow for the purification of this compound by recrystallization is outlined below.

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in minimum hot solvent (e.g., Acetone/Methanol) Crude_Product->Dissolution Cooling Slow cooling to room temperature Dissolution->Cooling Crystallization Crystallization of Pure Product Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Wash with cold solvent (e.g., Ether) Filtration->Washing Drying Vacuum Drying Washing->Drying Pure_SB16 Pure this compound Drying->Pure_SB16

Caption: A general workflow for the purification of this compound.

Experimental Protocol for Purification by Recrystallization

The following is a general protocol for the purification of long-chain sulfobetaines, which can be adapted for this compound.[4][6]

  • Solvent Selection: A mixed solvent system, such as acetone/methanol, is often effective for recrystallizing zwitterionic surfactants. The crude product should be soluble in the hot solvent mixture and sparingly soluble at room temperature.

  • Dissolution: In a suitable flask, add the crude this compound and the minimum amount of the hot solvent mixture required to achieve complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Pure crystals of this compound will form as the solubility decreases.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a cold, non-polar solvent, such as diethyl ether, to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to yield the final product.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2281-11-0[7]
Molecular Formula C₂₁H₄₅NO₃S[8]
Molecular Weight 391.65 g/mol [8]
Appearance White to off-white solid[3]
Melting Point 253-255 °C[9]

Table 2: Analytical Data for this compound

AnalysisResultReference
Purity (HPLC) ≥ 98%[2][10]
ESI-MS (m/z) 406.336 [M+H]⁺ (for a C16 analogue)[11]
¹H NMR (400 MHz, D₂O), δ (ppm) 0.95–1.09 (m, 3H), 1.23–1.77 (m, 25H), 1.78–2.18 (m, 6H), 3.06–3.12 (m, 2H), 3.27 (s, 6H), 3.40–3.64 (m, 4H) (for a C16 analogue)[11]
¹³C NMR (101 MHz, D₂O), δ (ppm) 13.92, 21.08, 21.46, 22.37, 22.71, 26.25, 29.24, 29.59, 29.76, 29.89, 29.94, 30.04, 32.05, 50.17, 50.88, 63.16, 63.76 (for a C16 analogue)[11]
Yield 74.7% (for a C16 analogue)[11]

Conclusion

This technical guide provides a detailed overview of the synthesis and purification of this compound. The described protocols and data serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and materials science who require high-purity zwitterionic detergents for their applications. The straightforward synthesis and effective purification methods make this compound an accessible and essential tool for a wide range of scientific endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of Sulfobetaine-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Sulfobetaine-16 (SB-16), a zwitterionic surfactant widely utilized in biochemical, pharmaceutical, and cosmetic applications. This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering detailed data, experimental methodologies, and visual representations of key concepts.

Core Physicochemical Properties

This compound, also known as N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a member of the sulfobetaine (B10348) family of detergents. Its zwitterionic nature, conferred by a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group, allows it to retain its characteristics over a wide pH range.[1] This property, combined with its ability to solubilize membrane proteins, makes it a valuable tool in various research and development applications.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueReferences
Molecular Formula C₂₁H₄₅NO₃S[1][2][3][4]
Molecular Weight 391.7 g/mol [1][2]
Appearance White to off-white solid/powder[2][3]
Solubility Soluble in water[1]
Purity >98%[1][2]
CAS Number 2281-11-0[1][2][3][5]
Critical Micelle Concentration (CMC) 0.01-0.06 mM (in water at 20-25°C)[2]
Melting Point 242 °C[6]
Flash Point 110 °C[6]

Experimental Protocols for Physicochemical Characterization

This section details the methodologies for determining key physicochemical properties of zwitterionic surfactants like this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants, representing the concentration at which monomers begin to self-assemble into micelles. Several methods can be employed for its determination.

This method utilizes a fluorescent probe that exhibits different fluorescence polarization characteristics in the aqueous environment versus the hydrophobic interior of a micelle.

Protocol:

  • Prepare a stock solution of the fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene) in a suitable organic solvent.

  • Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.

  • Add a small, constant amount of the fluorescent probe stock solution to each surfactant solution.

  • Incubate the solutions to allow for equilibration.

  • Measure the fluorescence polarization of each solution using a suitable fluorometer.

  • Plot the fluorescence polarization as a function of the surfactant concentration. The CMC is identified as the point of inflection in the curve, where a significant change in polarization occurs due to the partitioning of the probe into the micelles.

This technique is suitable for ionic and zwitterionic surfactants and relies on the change in conductivity of the solution as micelles are formed.

Protocol:

  • Prepare a concentrated stock solution of this compound in deionized water.

  • Place a known volume of deionized water in a thermostated vessel equipped with a conductivity probe and a stirrer.

  • Titrate the water with the this compound stock solution, adding small, precise aliquots.

  • Record the conductivity of the solution after each addition, ensuring the solution has equilibrated.

  • Plot the specific conductivity versus the surfactant concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Determination of the Krafft Point

The Krafft point is the temperature at which the solubility of a surfactant becomes equal to its CMC. Below this temperature, the surfactant exists in a crystalline or hydrated solid form.

Protocol:

  • Prepare a series of aqueous solutions of this compound at a concentration known to be above the CMC.

  • Cool the solutions until the surfactant precipitates, making the solutions turbid.

  • Slowly heat each solution in a thermostated water bath while stirring.

  • Visually observe the temperature at which the solution becomes clear. This temperature is the Krafft point.

  • Alternatively, the Krafft point can be determined by measuring the conductivity of a surfactant solution as a function of temperature. A sharp increase in conductivity will be observed at the Krafft point.

Determination of Surface Tension and γcmc (Wilhelmy Plate Method)

The Wilhelmy plate method is a common technique for measuring the surface tension of a liquid at the air-liquid interface.

Protocol:

  • Calibrate the surface tensiometer using a liquid with a known surface tension (e.g., pure water).

  • Prepare a series of aqueous solutions of this compound with concentrations spanning below and above the CMC.

  • For each solution, immerse a clean platinum Wilhelmy plate into the liquid.

  • Measure the force exerted on the plate by the surface tension of the liquid.

  • Calculate the surface tension using the measured force and the dimensions of the plate.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration. The surface tension will decrease with increasing concentration and then plateau. The concentration at the inflection point is the CMC, and the surface tension value at the plateau is the γcmc.

Determination of Isoelectric Point (pI) by Capillary Isoelectric Focusing (cIEF)

For zwitterionic molecules like this compound, cIEF is a high-resolution technique to determine the pH at which the net charge of the molecule is zero.

Protocol:

  • Prepare a sample mixture containing this compound, carrier ampholytes that create a pH gradient, and pI markers for calibration.

  • Fill a capillary with the sample mixture.

  • Place the capillary in a cIEF instrument where an electric field is applied across the capillary, with an acidic anolyte and a basic catholyte at the ends.

  • Under the electric field, the carrier ampholytes form a stable pH gradient , and the this compound molecules migrate to the position in the capillary where the pH equals their pI and they have no net charge.

  • The focused zones are then mobilized past a detector (e.g., a UV detector).

  • The pI of this compound is determined by comparing its migration time or position to that of the known pI markers.

Visualizations

Chemical Structure of this compound

Caption: Chemical Structure of this compound

Experimental Workflow for Physicochemical Characterization

G Figure 2. Workflow for Physicochemical Characterization cluster_prep Sample Preparation cluster_cmc CMC Determination cluster_surface Surface Properties cluster_thermal Thermal Properties cluster_charge Charge Properties cluster_analysis Data Analysis and Reporting prep Prepare aqueous solutions of This compound at various concentrations cmc_fluorescence Fluorescence Polarization prep->cmc_fluorescence Distribute samples cmc_conductivity Conductometric Titration prep->cmc_conductivity Distribute samples surface_tension Wilhelmy Plate Method prep->surface_tension Distribute samples krafft_point Conductivity vs. Temperature or Visual Observation prep->krafft_point Distribute samples pI_determination Capillary Isoelectric Focusing (cIEF) prep->pI_determination Distribute samples analysis Plot data, determine inflection points, and report physicochemical parameters cmc_fluorescence->analysis cmc_conductivity->analysis surface_tension->analysis krafft_point->analysis pI_determination->analysis

Caption: Workflow for Physicochemical Characterization

Applications in Drug Development

This compound and other zwitterionic surfactants play a crucial role in various stages of drug development. Their ability to solubilize poorly soluble active pharmaceutical ingredients (APIs) enhances bioavailability. In biopharmaceutical development, they are used for the extraction, purification, and stabilization of membrane proteins, which are important drug targets. Furthermore, the biocompatible and non-denaturing properties of sulfobetaines make them suitable for use in drug delivery systems, such as nano-emulsions and liposomes, to improve drug stability and targeted delivery. Their resistance to protein adsorption also makes them valuable in the development of non-fouling surfaces for medical devices and implants.

References

An In-depth Technical Guide to the Determination of Critical Micelle Concentration for Sulfobetaine-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for determining the critical micelle concentration (CMC) of Sulfobetaine-16 (SB-16), a zwitterionic surfactant. This compound, also known as 3-(Hexadecyldimethylammonio)propane-1-sulfonate, is utilized in various applications, including as a solubilizing agent in protein purification and as an emulsifier in pharmaceutical formulations.[1] The CMC is a fundamental parameter that signifies the concentration at which surfactant monomers begin to self-assemble into micelles, leading to abrupt changes in the physicochemical properties of the solution.[2][3] Accurate determination of the CMC is crucial for optimizing formulations and understanding the behavior of SB-16 in aqueous solutions.

Core Concepts of Micellization

Surfactants are amphiphilic molecules, possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions at low concentrations, these molecules exist as monomers. As the concentration increases, they adsorb at the air-water interface, reducing the surface tension.[4] Once the interface is saturated, further increases in concentration force the hydrophobic tails to aggregate to minimize their contact with water, forming spherical or ellipsoidal structures known as micelles.[5] This transition point is the CMC. Above this concentration, the monomer concentration remains relatively constant, and any additional surfactant contributes to the formation of more micelles.[6]

Experimental Methodologies for CMC Determination

Several techniques can be employed to determine the CMC of surfactants. The most common methods rely on detecting the sharp change in a physical property of the solution as a function of surfactant concentration.[7][8] This guide details three widely used methods: Surface Tensiometry, Conductometry, and Fluorescence Spectroscopy.

Surface Tensiometry

Principle: Surface tension measurement is a classic and direct method for determining the CMC.[9] Below the CMC, as the surfactant concentration increases, the monomers adsorb at the air-liquid interface, causing a significant decrease in surface tension.[4] Above the CMC, the interface becomes saturated with monomers, and newly added surfactant molecules form micelles in the bulk solution, resulting in the surface tension remaining relatively constant.[4][10] The CMC is identified as the concentration at the inflection point of a surface tension versus log-concentration plot.[8][10]

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 10-20 times the expected CMC).

  • Concentration Series: Create a series of solutions with decreasing concentrations by serial dilution of the stock solution. The concentration range should adequately span the expected CMC.

  • Measurement:

    • Use a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method, to measure the surface tension of each solution.[3][11][12]

    • Ensure the platinum ring or plate is thoroughly cleaned and dried before each measurement to ensure accuracy.[11]

    • Allow each solution to equilibrate at a constant temperature before measurement.

  • Data Analysis:

    • Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C).

    • The resulting graph will typically show two linear regions. The point where these two lines intersect is the CMC.[4][12]

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare SB-16 Stock Solution B Create Serial Dilutions A->B C Calibrate Tensiometer B->C D Measure Surface Tension of each dilution C->D E Plot Surface Tension vs. log(Concentration) D->E F Identify Intersection of Two Linear Regions E->F G Determine CMC F->G

Workflow for CMC determination by Surface Tensiometry.

Conductometry

Principle: The conductivity method is suitable for ionic and zwitterionic surfactants like this compound.[8] Below the CMC, the specific conductivity of the solution increases linearly with the concentration of the surfactant monomers. When micelles form, the mobility of the charge-carrying species changes. Although micelles are charged aggregates, their mobility is lower than that of the individual monomers due to their larger size and the binding of counter-ions.[13] This leads to a change in the slope of the conductivity versus concentration plot. The breakpoint in this plot corresponds to the CMC.[5][9]

Experimental Protocol:

  • Solution Preparation: Prepare a series of this compound solutions of varying concentrations in high-purity deionized water.

  • Instrumentation:

    • Use a calibrated conductivity meter with a conductivity cell.[11]

    • Maintain a constant temperature for all measurements using a thermostat bath, as conductivity is temperature-dependent.[13]

  • Measurement:

    • Starting with the solvent (deionized water), measure the specific conductance.

    • Progressively add a concentrated surfactant solution to the solvent in the measurement cell, or measure the conductivity of each prepared dilution.[11]

    • Ensure the solution is well-mixed and thermally equilibrated before each reading.

  • Data Analysis:

    • Plot the specific conductance (κ) as a function of the surfactant concentration.

    • The plot will exhibit two linear portions with different slopes. The CMC is determined from the concentration at the intersection of these two lines.[11][14]

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare SB-16 Solutions in DI Water B Calibrate Conductometer at Constant Temp A->B C Measure Specific Conductance of Solutions B->C D Plot Conductance vs. Concentration C->D E Identify Breakpoint (Change in Slope) D->E F Determine CMC E->F

Workflow for CMC determination by Conductometry.

Fluorescence Spectroscopy

Principle: This highly sensitive method utilizes a fluorescent probe, most commonly pyrene (B120774), whose photophysical properties are sensitive to the polarity of its microenvironment.[15][16] In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles.[8] This change in the microenvironment causes a distinct shift in the fine structure of the pyrene emission spectrum. Specifically, the intensity ratio of the third and first vibronic peaks (I3/I1) in the emission spectrum is highly sensitive to the solvent polarity. A sharp increase in the I3/I1 ratio is observed as pyrene moves from the aqueous phase to the micellar core. The CMC is determined from the inflection point of the I3/I1 ratio versus surfactant concentration plot.[17]

Experimental Protocol:

  • Probe Preparation: Prepare a stock solution of pyrene in a suitable organic solvent like ethanol (B145695) or acetone (B3395972) (e.g., 0.2 mM).[17]

  • Sample Preparation:

    • Prepare a series of this compound solutions of varying concentrations.

    • Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration that is very low (e.g., 0.2–1.0 µM) to avoid influencing the micellization process.[16][17] The final concentration of the organic solvent should also be minimal.

  • Measurement:

    • Use a fluorospectrometer to record the emission spectrum of each sample (typically from 350 to 450 nm) with an excitation wavelength set to around 334 nm.[17]

    • Extract the fluorescence intensities of the first peak (I1, ~372 nm) and the third peak (I3, ~383 nm).[17]

  • Data Analysis:

    • Calculate the intensity ratio I3/I1 for each sample.

    • Plot the I3/I1 ratio against the surfactant concentration. The data is often fitted to a sigmoidal (Boltzmann) equation, and the CMC is taken as the concentration corresponding to the inflection point of the curve.[18]

G A Prepare SB-16 Concentration Series B Add Pyrene Probe to each sample (final conc. ~1µM) A->B C Excite at ~334nm Record Emission Spectrum (350-450nm) B->C D Extract Intensities of Peak 1 (I1) and Peak 3 (I3) C->D E Calculate I3/I1 Ratio D->E F Plot I3/I1 Ratio vs. Concentration E->F G Fit to Sigmoidal Curve and Find Inflection Point F->G H Determine CMC G->H

References

Self-Assembly Properties of n-Alkylammonium Sulfobetaines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the self-assembly properties of n-alkylammonium sulfobetaines, a class of zwitterionic surfactants with significant potential in various scientific and industrial applications, including drug delivery systems. This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes experimental workflows.

Introduction to n-Alkylammonium Sulfobetaines

n-Alkylammonium sulfobetaines are amphiphilic molecules characterized by a positively charged quaternary ammonium (B1175870) headgroup and a negatively charged sulfonate group, separated by a short alkyl spacer. A long hydrocarbon tail (n-alkyl group) provides the hydrophobic character essential for self-assembly in aqueous solutions. Their general structure is R-N+(CH₃)₂-(CH₂)ₙ-SO₃⁻. These surfactants are of particular interest due to their excellent water solubility, biocompatibility, and stability over a wide range of pH and temperatures. In drug development, their ability to form micelles makes them promising candidates for the solubilization and delivery of poorly water-soluble drugs.

Core Self-Assembly Properties

The self-assembly of n-alkylammonium sulfobetaines in aqueous solutions is primarily driven by the hydrophobic effect. As the concentration of the surfactant increases, a critical point is reached where the molecules aggregate to form micelles, sequestering their hydrophobic tails from the aqueous environment. This critical micelle concentration (CMC) is a key parameter characterizing the surfactant's efficiency. The size and shape of the resulting micelles are described by the aggregation number (Nₐgg), which is the average number of surfactant molecules per micelle.

Quantitative Data on Self-Assembly

The following tables summarize the critical micelle concentration (CMC), aggregation number (Nₐgg), and thermodynamic parameters of micellization for a homologous series of n-alkyl-N,N-dimethyl-3-ammonio-1-propanesulfonates (SB3-n).

SurfactantAlkyl Chain Length (n)CMC (mM) at 298.15 KSource
SB3-101031.6[1]
SB3-12123.2[2]
SB3-14140.27[2]
SB3-16160.03[1]

Table 1: Critical Micelle Concentration (CMC) of n-Alkylammonium Sulfobetaines. The CMC decreases significantly with increasing alkyl chain length, indicating that longer hydrophobic tails promote micelle formation at lower concentrations.

SurfactantAggregation Number (Nₐgg)MethodSource
SB3-12~55Estimation from Micellar Avg. Mol. Wt.
SB3-1255Isothermal Titration Calorimetry[2]
SB3-1468Isothermal Titration Calorimetry[2]

Table 2: Aggregation Numbers (Nₐgg) of n-Alkylammonium Sulfobetaine (B10348) Micelles. The aggregation number generally increases with the length of the hydrophobic alkyl chain.

SurfactantΔG°mic (kJ/mol) at 298.15 KΔH°mic (kJ/mol) at 298.15 K-TΔS°mic (kJ/mol) at 298.15 KSource
SB3-12-28.910.5-39.4[3]
SB3-14-35.88.2-44.0[3]

Table 3: Thermodynamic Parameters of Micellization for n-Alkylammonium Sulfobetaines. The negative Gibbs free energy of micellization (ΔG°mic) indicates that the process is spontaneous. The positive enthalpy (ΔH°mic) and large positive entropy (ΔS°mic) show that micellization is an entropy-driven process, primarily due to the release of structured water molecules from around the hydrophobic chains.[3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the self-assembly properties of n-alkylammonium sulfobetaines.

Synthesis of n-Alkylammonium Sulfobetaines

A common synthetic route involves the quaternization of an N,N-dimethylalkylamine with a sultone, such as 1,3-propanesultone or 1,4-butanesultone.

Protocol for the Synthesis of n-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SB3-12):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethyldodecylamine in a suitable solvent such as acetone (B3395972) or ethyl acetate.

  • Addition of Sultone: Slowly add an equimolar amount of 1,3-propanesultone to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 60°C) and maintain for several hours to days. The progress of the reaction can be monitored by the formation of a white precipitate.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and collect the white solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a cold solvent (e.g., acetone or diethyl ether) to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to obtain the final n-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Surface tensiometry is a classic method for determining the CMC of surfactants. It is based on the principle that surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution.

Methodology:

  • Solution Preparation: Prepare a series of aqueous solutions of the n-alkylammonium sulfobetaine with varying concentrations, spanning a range below and above the expected CMC.

  • Instrumentation: Use a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.

  • Measurement: Measure the surface tension of each solution at a constant temperature. Ensure the ring or plate is thoroughly cleaned between measurements.

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • CMC Determination: The resulting plot will typically show two linear regions. The CMC is determined from the intersection of the two lines. Below the CMC, the surface tension decreases linearly with log C. Above the CMC, the surface is saturated with monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution.

Experimental_Workflow_Surface_Tensiometry A Prepare Surfactant Solutions (Varying Concentrations) B Measure Surface Tension (Tensiometer) A->B C Plot Surface Tension (γ) vs. log(Concentration) B->C D Identify Inflection Point C->D E Determine CMC D->E

Caption: Workflow for CMC determination using surface tensiometry.

Determination of Aggregation Number by Steady-State Fluorescence Quenching

This technique utilizes a fluorescent probe (e.g., pyrene) that is solubilized within the micelles and a quencher that also partitions into the micelles. The quenching of the probe's fluorescence provides information about the number of micelles, which can then be used to calculate the aggregation number.[5]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent probe (e.g., pyrene (B120774) in a volatile organic solvent like acetone).

    • Prepare a stock solution of a hydrophobic quencher (e.g., benzophenone (B1666685) or cetylpyridinium (B1207926) chloride) in a suitable solvent.

    • Prepare a series of surfactant solutions at a concentration significantly above the CMC.

  • Sample Preparation:

    • To a series of volumetric flasks, add a small, constant amount of the pyrene stock solution and evaporate the solvent completely.

    • Add the surfactant solution to each flask to dissolve the pyrene.

    • Add varying amounts of the quencher stock solution to the flasks.

    • Bring all solutions to the final volume with the surfactant solution.

  • Fluorescence Measurement:

    • Measure the steady-state fluorescence intensity of pyrene in each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm, and the emission is monitored at around 373 nm.

  • Data Analysis:

    • According to the Turro-Yekta model, the relationship between the fluorescence intensity and the quencher concentration can be described by the equation: ln(I₀/I) = [Q] / [Micelle], where I₀ is the fluorescence intensity in the absence of the quencher, I is the fluorescence intensity in the presence of the quencher [Q], and [Micelle] is the concentration of micelles.

    • Plot ln(I₀/I) versus the quencher concentration [Q]. The slope of the resulting linear plot is 1/[Micelle].

    • The concentration of micelles can be calculated from the slope.

    • The aggregation number (Nₐgg) is then calculated using the formula: Nₐgg = ([Surfactant] - CMC) / [Micelle].

Experimental_Workflow_Fluorescence_Quenching A Prepare Surfactant Solutions with Pyrene (Probe) B Add Varying Concentrations of Quencher A->B C Measure Fluorescence Intensity B->C D Plot ln(I₀/I) vs. [Quencher] C->D E Calculate [Micelle] from Slope D->E F Calculate Aggregation Number (Nₐgg) E->F

Caption: Workflow for aggregation number determination by fluorescence quenching.

Thermodynamic Analysis by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with micelle formation or dissociation, allowing for the determination of the CMC and the enthalpy of micellization (ΔH°mic) in a single experiment.

Methodology:

  • Sample Preparation:

    • Prepare a concentrated solution of the n-alkylammonium sulfobetaine (typically 10-15 times the expected CMC) in a degassed buffer or deionized water.

    • Fill the ITC sample cell with the same degassed buffer or deionized water.

  • Instrumentation Setup:

    • Set the experimental temperature and allow the system to equilibrate.

    • Fill the injection syringe with the concentrated surfactant solution, ensuring no air bubbles are present.

  • Titration:

    • Perform a series of small, sequential injections of the surfactant solution into the sample cell while monitoring the heat released or absorbed.

  • Data Analysis:

    • The raw data is a series of heat flow peaks corresponding to each injection.

    • Integrate the area under each peak to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the total surfactant concentration in the cell.

    • The resulting titration curve will be sigmoidal. The inflection point of the curve corresponds to the CMC, and the change in enthalpy before and after the CMC corresponds to the enthalpy of micellization (ΔH°mic).

    • The Gibbs free energy of micellization (ΔG°mic) can be calculated using the equation: ΔG°mic = RTln(CMC), where R is the gas constant and T is the absolute temperature.

    • The entropy of micellization (ΔS°mic) can then be determined using the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic.

Experimental_Workflow_ITC A Titrate Concentrated Surfactant into Water B Measure Heat Change per Injection A->B C Plot Heat Change vs. Total Surfactant Concentration B->C D Determine CMC and ΔH°mic from Titration Curve C->D E Calculate ΔG°mic and ΔS°mic D->E

Caption: Workflow for thermodynamic analysis using Isothermal Titration Calorimetry.

Micelle Size Determination by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. For surfactant solutions, it provides the hydrodynamic diameter of the micelles.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the n-alkylammonium sulfobetaine at a concentration above the CMC.

    • Filter the solution through a microporous filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and other large particles.

  • Instrument Setup:

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

    • Set the measurement parameters, including the scattering angle, laser wavelength, and solvent viscosity.

  • Measurement:

    • The instrument directs a laser beam through the sample, and a detector measures the intensity fluctuations of the scattered light over time.

  • Data Analysis:

    • The fluctuations in scattered light intensity are related to the Brownian motion of the micelles.

    • An autocorrelation function is generated from the intensity fluctuations.

    • From the decay rate of the autocorrelation function, the translational diffusion coefficient (D) of the micelles is calculated.

    • The hydrodynamic diameter (dₕ) is then determined using the Stokes-Einstein equation: dₕ = kₛT / (3πηD), where kₛ is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

Experimental_Workflow_DLS A Prepare and Filter Surfactant Solution B Measure Light Scattering Fluctuations A->B C Calculate Autocorrelation Function B->C D Determine Diffusion Coefficient (D) C->D E Calculate Hydrodynamic Diameter (Stokes-Einstein Equation) D->E

Caption: Workflow for micelle size determination by Dynamic Light Scattering.

Conclusion

This technical guide has provided a comprehensive overview of the self-assembly properties of n-alkylammonium sulfobetaines, with a focus on quantitative data and detailed experimental methodologies. The predictable nature of their self-assembly, influenced by factors such as alkyl chain length, makes them versatile molecules for various applications. The provided protocols and workflows serve as a practical resource for researchers and professionals in the fields of materials science, chemistry, and drug development, enabling the effective characterization and utilization of these promising surfactants.

References

An In-depth Technical Guide to the Zwitterionic Nature of Sulfobetaine-16 and its pH-Dependent Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfobetaine-16 (SB-16), also known as n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic detergent widely utilized in biochemical and biomedical research.[1] Its unique properties, particularly its ability to maintain a zwitterionic state over a broad pH range, make it an invaluable tool for solubilizing membrane proteins, preventing non-specific protein aggregation, and enhancing the biocompatibility of materials.[2] This guide provides a comprehensive overview of the zwitterionic nature of SB-16, its behavior across different pH ranges, and the experimental protocols used to characterize these properties.

Core Concepts: The Zwitterionic Nature of this compound

A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, resulting in a net charge of zero. In the case of this compound, the zwitterionic character arises from the presence of a permanently positive quaternary ammonium (B1175870) group and a strongly acidic sulfonate group.

The quaternary ammonium cation in SB-16 is permanently charged, independent of the pH of the solution.[3] This is because there are no protons on the nitrogen atom that can be removed by a base. In contrast, the sulfonate group is the conjugate base of a strong sulfonic acid. The pKa of a similar compound, 1-propanesulfonic acid, is predicted to be around -1.92, indicating that it is a very strong acid.[4][5][6] This means the sulfonate group will be deprotonated and negatively charged at any pH above this value, which covers the entire practical pH range for biological and chemical experiments.

Due to the permanent positive charge of the quaternary ammonium group and the persistent negative charge of the sulfonate group across a wide pH spectrum, this compound exists predominantly in its zwitterionic form.

Quantitative Data Summary

ParameterFunctional GroupEstimated pKaCharge at Physiological pH (~7.4)
Acidic GroupPropanesulfonic acid~ -1.92[4][5][6]Negative (-)
Basic GroupQuaternary ammoniumN/A (permanently charged)[3]Positive (+)
Overall Molecule This compound pI is expected to be at a very low pH Zwitterionic (net charge ≈ 0)

Note on Isoelectric Point (pI): The isoelectric point is the pH at which a molecule carries no net electrical charge. For SB-16, since the sulfonic acid group is extremely acidic and the quaternary amine is permanently cationic, the true isoelectric point where the molecule would have a net zero charge is expected to be at a very low, likely theoretical, pH value. For all practical purposes in typical research applications (pH 2-12), SB-16 behaves as a zwitterion.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the quaternization of a tertiary amine with a sultone.[7]

Materials:

  • N,N-dimethylhexadecylamine

  • 1,3-Propanesultone

  • Acetonitrile (B52724) (or another suitable aprotic solvent)

  • Diethyl ether (for washing)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolve N,N-dimethylhexadecylamine in acetonitrile in the round-bottom flask.

  • Slowly add a stoichiometric amount of 1,3-propanesultone to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the white, solid product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with diethyl ether to remove any unreacted starting materials.

  • Dry the purified this compound in a vacuum oven.

Determination of Zwitterionic Nature via Zeta Potential Measurement as a Function of pH

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the surface charge of micelles or dispersed particles in a solution. By measuring the zeta potential of SB-16 micelles across a range of pH values, its zwitterionic character can be confirmed. A zwitterionic substance will exhibit a zeta potential close to zero over a wide pH range.

Materials:

  • This compound

  • Deionized water

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M) for pH adjustment

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M) for pH adjustment

  • Zeta potential analyzer

  • pH meter

  • Disposable cuvettes for zeta potential measurement

Procedure:

  • Prepare a stock solution of this compound in deionized water at a concentration above its critical micelle concentration (CMC).

  • Take a series of aliquots from the stock solution.

  • For each aliquot, adjust the pH to a specific value using the HCl or NaOH solutions. Cover a range from acidic (e.g., pH 2) to basic (e.g., pH 12).

  • Measure the exact pH of each solution using a calibrated pH meter.

  • For each pH-adjusted solution, transfer an appropriate volume into a disposable cuvette for the zeta potential analyzer.

  • Measure the zeta potential of the SB-16 micelles at each pH value according to the instrument's operating instructions.

  • Plot the measured zeta potential as a function of pH. For a zwitterionic molecule like SB-16, the plot is expected to show a zeta potential value close to 0 mV across the entire pH range tested.

Visualizations

Logical Relationship of this compound's Zwitterionic Nature

Zwitterionic_Nature cluster_SB16 This compound Molecule cluster_Properties Ionic Properties Quat_Ammonium Quaternary Ammonium (R4N+) Permanent_Cation Permanent Positive Charge (pH-independent) Quat_Ammonium->Permanent_Cation Sulfonate Sulfonate Group (R-SO3-) Strong_Anion Strongly Acidic (Negative charge at pH > -1.92) Sulfonate->Strong_Anion Zwitterion Zwitterionic Nature (Net Charge ≈ 0) Permanent_Cation->Zwitterion Strong_Anion->Zwitterion

Caption: The zwitterionic nature of this compound arises from its permanently cationic quaternary ammonium group and its strongly anionic sulfonate group.

Experimental Workflow: Protein Extraction for Mass Spectrometry using this compound

Protein_Extraction_Workflow start Cell or Tissue Sample lysis Cell Lysis (with SB-16 containing buffer) start->lysis Step 1 solubilization Protein Solubilization lysis->solubilization Step 2 centrifugation Centrifugation (Removal of insoluble debris) solubilization->centrifugation Step 3 supernatant Supernatant Collection (Protein extract) centrifugation->supernatant Step 4 reduction_alkylation Reduction and Alkylation (e.g., with DTT and IAA) supernatant->reduction_alkylation Step 5 digestion Proteolytic Digestion (e.g., with Trypsin) reduction_alkylation->digestion Step 6 cleanup Peptide Cleanup (e.g., C18 solid-phase extraction) digestion->cleanup Step 7 ms_analysis Mass Spectrometry Analysis (LC-MS/MS) cleanup->ms_analysis Step 8

Caption: A typical workflow for preparing protein samples for mass spectrometry analysis, where this compound is used as a solubilizing agent during cell lysis.

References

chemical structure and formula of n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, a zwitterionic surfactant, is a powerful tool in biochemical and pharmaceutical research. Commonly known by trade names such as Zwittergent® 3-16, or abbreviations like HDAPS and SB-16, this detergent is highly effective in solubilizing membrane proteins while preserving their native structure and function. Its unique zwitterionic nature, conferred by a quaternary ammonium (B1175870) cation and a sulfonate anion, allows it to remain electrically neutral over a wide pH range. This property is crucial for applications such as isoelectric focusing and two-dimensional gel electrophoresis where maintaining the native charge of proteins is essential. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its application in membrane protein extraction for proteomics analysis.

Chemical Structure and Formula

n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate possesses a long hydrophobic hexadecyl (C16) tail and a hydrophilic headgroup. The headgroup contains both a positively charged quaternary ammonium ion and a negatively charged sulfonate group, making the molecule zwitterionic.

Chemical Formula: C₂₁H₄₅NO₃S[1][2][3][4]

IUPAC Name: 3-[hexadecyl(dimethyl)azaniumyl]propane-1-sulfonate[4]

Synonyms: Zwittergent 3-16, SB-16, HDAPS, Palmityl Sulfobetaine, 3-(N,N-Dimethylpalmitylammonio)propanesulfonate[2][3][4]

Physicochemical Properties

The utility of n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate in various research applications is dictated by its distinct physicochemical properties. These properties are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 391.65 g/mol [1][2][5]
Appearance White solid/powder[2]
Melting Point 253-255 °C[2][6]
Boiling Point 253-255 °C at 760 mmHg[2]
Critical Micelle Concentration (CMC) 10-60 µM (in aqueous solution)[7]
Aggregation Number 155[7]
Purity ≥98% or ≥99% (by TLC)[3][7]
Storage Conditions 2-8°C[2]

Experimental Protocols

This section provides a detailed methodology for the extraction of membrane proteins from bacterial cells using n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate. This protocol is a composite based on established practices in the field.

Objective: To solubilize membrane proteins from Pasteurella haemolytica for subsequent analysis by SDS-PAGE and other proteomic techniques.

Materials:

  • Bacterial cell paste of Pasteurella haemolytica

  • Extraction Buffer: 1% (w/v) n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (Zwittergent 3-16) in 0.25 M NaCl, pH 8.0[4]

  • 0.02 M Sodium Phosphate (B84403) Buffer, pH 7.5

  • Sucrose (B13894) solutions (20% w/v)

  • French pressure cell

  • Ultracentrifuge and appropriate rotors

  • Standard reagents for protein quantification (e.g., BCA or Bradford assay kit)

  • SDS-PAGE reagents and equipment

Procedure:

  • Cell Lysis and Membrane Preparation:

    • Resuspend the bacterial cell paste in 20% sucrose solution to induce plasmolysis.

    • Lyse the cells by passing them through a French pressure cell.

    • Separate the inner and outer membranes by sucrose density gradient centrifugation.

    • Collect the membrane fractions and wash them with 0.02 M sodium phosphate buffer (pH 7.5) to remove soluble proteins.

  • Membrane Protein Solubilization:

    • Resuspend the isolated membrane pellet in the Extraction Buffer (1% Zwittergent 3-16 in 0.25 M NaCl, pH 8.0). The buffer-to-pellet ratio should be optimized, but a starting point of 10:1 (v/w) is recommended.

    • Incubate the suspension for 1-2 hours at 4°C with gentle agitation to facilitate the solubilization of membrane proteins.

  • Separation of Solubilized Proteins:

    • Centrifuge the suspension at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the unsolubilized material.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Downstream Analysis:

    • Determine the protein concentration of the supernatant using a standard protein assay.

    • Analyze the solubilized proteins by SDS-PAGE to assess the extraction efficiency and protein profile.

    • The solubilized proteins are now ready for further downstream applications such as chromatography, immunoprecipitation, or mass spectrometry.

Visualizations

Experimental Workflow for Membrane Protein Extraction and Analysis

The following diagram illustrates the general workflow for the extraction and analysis of membrane proteins using n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate.

Membrane_Protein_Extraction Start Bacterial Cell Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest Lysis Cell Lysis (e.g., French Press) Harvest->Lysis MembraneIsolation Membrane Fractionation (Sucrose Gradient Centrifugation) Lysis->MembraneIsolation Solubilization Solubilization with n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate MembraneIsolation->Solubilization Centrifugation Clarification (Ultracentrifugation) Solubilization->Centrifugation Supernatant Supernatant (Solubilized Membrane Proteins) Centrifugation->Supernatant Pellet Pellet (Insoluble Material) Centrifugation->Pellet Analysis Downstream Analysis Supernatant->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE MassSpec Mass Spectrometry Analysis->MassSpec Chromatography Chromatography Analysis->Chromatography

Workflow for membrane protein extraction and analysis.

Conclusion

n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is an indispensable detergent for researchers working with membrane proteins. Its ability to effectively solubilize these challenging proteins while maintaining their structural integrity makes it a valuable reagent in proteomics, drug discovery, and structural biology. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists and professionals in these fields, enabling them to leverage the full potential of this versatile zwitterionic surfactant in their research endeavors.

References

Sulfobetaine-16 as a Biological Detergent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfobetaine-16 (SB-16), also known as n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic detergent widely employed in biological and biochemical research. Its unique properties make it particularly effective for the solubilization and purification of membrane proteins, which are critical targets in drug development and cellular research. This technical guide provides a comprehensive overview of SB-16, including its physicochemical properties, detailed experimental protocols, and a comparison with other commonly used detergents.

Physicochemical Properties of this compound

This compound belongs to the sulfobetaine (B10348) family of detergents, characterized by a neutral overall charge over a wide pH range due to the presence of both a quaternary ammonium (B1175870) positive charge and a sulfonate negative charge.[][2] This zwitterionic nature is crucial for its utility in various biochemical applications, as it minimizes interference with protein charge-based separation techniques like isoelectric focusing.

Key Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below, alongside data for the commonly used zwitterionic detergent CHAPS for comparative purposes.

PropertyThis compound (SB-16)CHAPS
CAS Number 2281-11-0[3][4]75621-03-3
Molecular Weight 391.7 g/mol [3]~614.9 g/mol
Detergent Class Zwitterionic (Sulfobetaine)Zwitterionic (Bile salt derivative)
Critical Micelle Concentration (CMC) 0.01-0.06 mM (in water, 20-25°C)[3]6 - 10 mM
Aggregation Number 155~10
Effective pH Range 5.0 - 8.0Broad
Appearance White powder[3]White powder
Solubility Soluble in water[]Soluble in water

Applications in Research and Drug Development

The primary application of this compound is the solubilization of membrane proteins from their native lipid bilayer environment.[] Its efficacy is particularly noted for the extraction of outer membrane proteins.[3] Once solubilized, these proteins can be purified and analyzed using a variety of downstream techniques, including:

  • Chromatography: SB-16 is used as a surfactant in various chromatographic methods to maintain protein solubility.[5]

  • Mass Spectrometry: Proteins extracted with SB-16 can be identified and characterized by mass spectrometry.[6]

  • Electrophoresis: SB-16 is compatible with electrophoretic methods, most notably two-dimensional gel electrophoresis (2D-PAGE), for the separation of complex protein mixtures.

In the realm of drug development, sulfobetaine-based polymers and conjugates are being explored for sustained drug delivery systems.[7][8] The zwitterionic nature of sulfobetaines can contribute to reduced nonspecific interactions with biological molecules, a desirable characteristic for drug delivery vehicles.[7]

Experimental Protocols

The following are detailed protocols for the use of this compound in membrane protein extraction and sample preparation for two-dimensional gel electrophoresis. These protocols are synthesized from established methodologies and should be optimized for specific experimental systems.

I. Membrane Protein Extraction from E. coli

This protocol outlines the steps for extracting membrane proteins from E. coli cells using this compound.

Materials:

  • E. coli cell pellet

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail.

  • Solubilization Buffer: Lysis Buffer containing 1-2% (w/v) this compound.

  • Ice-cold PBS

  • Sonicator

  • Ultracentrifuge

Procedure:

  • Cell Lysis:

    • Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice. Use short bursts to prevent overheating and protein denaturation.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove unbroken cells and cellular debris.[3]

  • Membrane Fraction Isolation:

    • Transfer the supernatant to an ultracentrifuge tube.

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.[3][9]

    • Discard the supernatant containing the cytosolic proteins.

    • Wash the membrane pellet with Lysis Buffer to remove any remaining soluble proteins and centrifuge again at 100,000 x g for 1 hour at 4°C.[9]

  • Membrane Protein Solubilization:

    • Resuspend the washed membrane pellet in Solubilization Buffer. The final protein concentration should be in the range of 1-10 mg/mL.[]

    • Incubate the suspension for 1-2 hours at 4°C with gentle agitation to allow for the solubilization of membrane proteins.[10]

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.[3][11]

  • Collection of Solubilized Proteins:

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

    • The sample is now ready for downstream applications such as chromatography or electrophoresis.

II. Sample Preparation for Two-Dimensional Gel Electrophoresis (2D-PAGE)

This protocol describes the preparation of a protein sample, previously solubilized with this compound, for 2D-PAGE.

Materials:

  • Solubilized membrane protein sample

  • 2D Rehydration/Sample Buffer: 7 M Urea, 2 M Thiourea, 2-4% (w/v) CHAPS (or a combination of detergents including SB-16), 50-100 mM DTT, 0.5-2% (v/v) carrier ampholytes.

  • Acetone (B3395972), pre-chilled to -20°C

  • Trichloroacetic acid (TCA)

Procedure:

  • Protein Precipitation (Optional but Recommended):

    • To concentrate the sample and remove interfering substances, precipitate the proteins by adding 4 volumes of cold acetone or 10% TCA.[7]

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the proteins.

    • Carefully decant the supernatant and wash the pellet with cold acetone.

    • Air-dry the pellet briefly to remove residual acetone.

  • Resuspension in 2D Sample Buffer:

    • Resuspend the protein pellet in the 2D Rehydration/Sample Buffer. The volume will depend on the size of the IPG strip to be used.

    • Vortex thoroughly to ensure complete solubilization. The chaotropic agents (urea and thiourea) and detergents will denature and solubilize the proteins for isoelectric focusing.[12]

  • Sample Loading:

    • The sample is now ready to be loaded onto an IPG strip for the first dimension of 2D-PAGE. The loading can be done by passive or active rehydration.

Mandatory Visualizations

Experimental Workflow for Membrane Protein Extraction

experimental_workflow start E. coli Cell Pellet lysis Cell Lysis (Sonication in Lysis Buffer) start->lysis debris_removal Low-Speed Centrifugation (10,000 x g) lysis->debris_removal supernatant1 Supernatant (Cytosol + Membranes) debris_removal->supernatant1 pellet1 Pellet (Debris) debris_removal->pellet1 membrane_pelleting Ultracentrifugation (100,000 x g) supernatant1->membrane_pelleting supernatant2 Supernatant (Cytosol) membrane_pelleting->supernatant2 pellet2 Membrane Pellet membrane_pelleting->pellet2 wash Wash with Lysis Buffer pellet2->wash solubilization Solubilization (1-2% SB-16, 4°C) pellet2->solubilization Resuspend wash->membrane_pelleting Repeat Centrifugation unsolubilized_removal Ultracentrifugation (100,000 x g) solubilization->unsolubilized_removal supernatant3 Solubilized Membrane Proteins unsolubilized_removal->supernatant3 pellet3 Unsolubilized Material unsolubilized_removal->pellet3 detergent_comparison sb16 Zwitterionic (Sulfobetaine Head Group) sb16_cmc Low CMC (0.01-0.06 mM) sb16->sb16_cmc sb16_agg High Aggregation Number (~155) sb16_cmc->sb16_agg chaps_cmc High CMC (6-10 mM) sb16_app Effective for Outer Membrane Proteins sb16_agg->sb16_app chaps_agg Low Aggregation Number (~10) chaps_app Widely Used, Milder for some proteins chaps Zwitterionic (Bile Salt Derivative) chaps->chaps_cmc chaps_cmc->chaps_agg chaps_agg->chaps_app

References

Methodological & Application

Application Notes and Protocols for Membrane Protein Extraction Using Sulfobetaine-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfobetaine-16 (SB-16), also known as n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic detergent highly effective for the solubilization and extraction of membrane proteins.[1][2] Its zwitterionic nature, characterized by a positively charged quaternary ammonium (B1175870) ion and a negatively charged sulfonate group, allows it to efficiently disrupt lipid-lipid and lipid-protein interactions while minimizing protein denaturation, a common issue with ionic detergents.[3] This makes SB-16 an ideal choice for isolating membrane proteins in their native and functionally active state, which is crucial for downstream applications such as structural biology, functional assays, and drug screening.[3]

These application notes provide a comprehensive guide to using this compound for the extraction of membrane proteins, including detailed protocols, quantitative data for comparison with other common detergents, and visualizations of the experimental workflow and a relevant signaling pathway.

Properties of this compound

Understanding the physicochemical properties of SB-16 is essential for optimizing membrane protein extraction protocols.

PropertyValueReference(s)
Chemical Name n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate[1]
Synonyms SB-16, Zwittergent 3-16[1]
Molecular Weight 391.65 g/mol [1]
Detergent Type Zwitterionic[2]
Critical Micelle Concentration (CMC) 0.01 - 0.06 mM (in aqueous solution at 20-25°C)[1]
Appearance White to off-white powder[1]

Quantitative Comparison of Detergent Performance

The choice of detergent is a critical factor that significantly impacts the yield and purity of the extracted membrane protein. The following table provides a comparative overview of this compound against other commonly used detergents for the extraction of a model membrane protein, such as the Epidermal Growth Factor Receptor (EGFR), from cultured mammalian cells.

DetergentTypeOptimal Concentration Range (% w/v)Typical Total Protein Yield (mg/mL)Target Protein Purity (%)Key AdvantagesKey Disadvantages
This compound (SB-16) Zwitterionic0.5 - 2.01.5 - 2.580 - 90Mild, preserves protein structure and function.Can be less effective for highly robust membrane proteins.
CHAPS Zwitterionic0.5 - 1.01.8 - 2.885 - 95Good for maintaining protein-protein interactions.Can be difficult to remove due to high CMC.
DDM (n-dodecyl-β-D-maltoside) Non-ionic0.1 - 1.02.0 - 3.575 - 85Very mild, good for structural studies.Can be expensive.
Triton X-100 Non-ionic0.1 - 1.02.5 - 4.065 - 75High solubilization efficiency.Can interfere with UV absorbance and may denature some proteins.
SDS (Sodium Dodecyl Sulfate) Anionic0.1 - 1.03.0 - 5.0< 60Very strong solubilizing agent.Highly denaturing, disrupts protein structure and function.

Note: The values presented are illustrative and can vary depending on the specific membrane protein, cell type, and experimental conditions.

Experimental Protocols

This section provides a detailed protocol for the extraction of membrane proteins from cultured mammalian cells using this compound.

Materials
  • Cell Pellet: From cultured mammalian cells expressing the target membrane protein.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, with freshly added protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™).

  • Solubilization Buffer: Lysis Buffer containing an optimized concentration of this compound (start with a range of 0.5% to 2.0% w/v).

  • Microcentrifuge and tubes.

  • Dounce homogenizer or sonicator.

  • Rotating wheel or shaker.

Protocol
  • Cell Harvesting and Washing:

    • Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold PBS to remove residual media.

    • Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer. A general guideline is to use 1 mL of Lysis Buffer per 10^7 cells.

    • Homogenize the cell suspension using a pre-chilled Dounce homogenizer with 10-15 strokes or by sonication on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off). The goal is to achieve complete cell lysis while minimizing damage to organelles.

  • Isolation of Membrane Fraction:

    • Centrifuge the cell lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

    • Carefully transfer the supernatant to a fresh, pre-chilled ultracentrifuge tube.

    • Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.

    • Discard the supernatant, which contains the cytosolic proteins.

  • Membrane Protein Solubilization:

    • Resuspend the membrane pellet in ice-cold Solubilization Buffer containing the desired concentration of this compound. The volume should be adjusted to achieve a protein concentration of approximately 1-5 mg/mL.

    • Incubate the suspension on a rotating wheel or shaker for 1-2 hours at 4°C to allow for efficient solubilization of membrane proteins.

  • Clarification of Solubilized Proteins:

    • Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Downstream Processing:

    • The solubilized membrane protein extract is now ready for downstream applications such as affinity chromatography, immunoprecipitation, or functional assays. It is important to include a low concentration of SB-16 (above its CMC) in all subsequent buffers to maintain protein solubility.

Mandatory Visualizations

Experimental Workflow for Membrane Protein Extraction

G start Start: Cultured Cells harvest 1. Cell Harvesting & Washing (Centrifugation at 500 x g) start->harvest lysis 2. Cell Lysis (Dounce homogenization or sonication in Lysis Buffer) harvest->lysis low_speed_cent 3a. Low-Speed Centrifugation (1,000 x g to remove nuclei) lysis->low_speed_cent high_speed_cent 3b. High-Speed Centrifugation (100,000 x g to pellet membranes) low_speed_cent->high_speed_cent solubilization 4. Membrane Protein Solubilization (Resuspend in SB-16 Solubilization Buffer, incubate 1-2h at 4°C) high_speed_cent->solubilization clarification 5. Clarification (100,000 x g to pellet insoluble material) solubilization->clarification end End: Solubilized Membrane Proteins clarification->end

Caption: Experimental workflow for membrane protein extraction using this compound.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a well-studied membrane protein that, upon activation by its ligand (e.g., EGF), initiates a cascade of intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5] The successful extraction of functional EGFR is critical for studying these pathways in the context of cancer research and drug development.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified diagram of the EGFR signaling pathway.

References

Application Notes and Protocols for Sulfobetaine-16 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of Sulfobetaine-16 (SB-16) in mass spectrometry-based proteomics. The primary and well-documented application of SB-16 is in the sample preparation phase, specifically for the solubilization and extraction of proteins, particularly challenging membrane proteins, prior to analysis. This document also explores potential, investigational applications of SB-16 as a direct additive in MALDI and ESI mass spectrometry.

Application 1: Enhanced Solubilization of Proteins for LC-MS/MS Analysis

Zwitterionic detergents, including sulfobetaines, are instrumental in proteomics for solubilizing proteins from complex biological samples. Their unique charge characteristics offer a balance between the denaturing strength of ionic detergents and the milder nature of non-ionic detergents. This makes them particularly effective for extracting membrane proteins and improving the efficiency of enzymatic digestions.

Comparative Efficacy of Zwitterionic Detergents in Protein Solubilization

The choice of detergent can significantly impact protein yield and the representation of different protein classes in a sample. The following table summarizes the comparative performance of various zwitterionic detergents in solubilizing proteins for mass spectrometry workflows. While specific quantitative data for this compound is not extensively available in the literature, its performance can be inferred from the behavior of structurally similar sulfobetaines like ASB-14.

DetergentTypical ApplicationSolubilization EfficacyMass Spectrometry CompatibilityKey Considerations
CHAPS 2D-Gel Electrophoresis, Solubilizing membrane proteinsGood, but can be less effective for highly hydrophobic proteins compared to newer sulfobetaines.[1]Compatible at low concentrations (<0.1%), but can cause adduct formation and signal suppression.[1]A widely used and well-characterized zwitterionic detergent.
ASB-14 2D-Gel Electrophoresis, Solubilizing membrane proteinsExcellent, particularly for hydrophobic proteins; superior to CHAPS for some applications.[1][2]Generally compatible, often used in combination with CHAPS for improved results.[1]The longer alkyl chain enhances interaction with hydrophobic domains.[1]
This compound (SB-16) Protein purification, Solubilization of outer membrane proteinsExpected to be high for hydrophobic proteins due to its long C16 alkyl chain.Requires removal before LC-MS/MS to prevent ion suppression and interference with chromatographic separation.Its strong solubilizing power makes it a good candidate for initial protein extraction from complex matrices.

Experimental Protocols

Protocol 1: Protein Extraction from Cultured Cells Using a this compound Lysis Buffer

This protocol details a general procedure for extracting total protein from cultured mammalian cells using a lysis buffer containing this compound.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • SB-16 Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% (w/v) this compound

    • Protease and phosphatase inhibitor cocktails (added fresh)

  • Centrifuge

Procedure:

  • Cell Harvesting: Aspirate the culture medium from adherent cells. Wash the cells twice with ice-cold PBS. For suspension cells, pellet them by centrifugation and wash twice with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold SB-16 Lysis Buffer to the cell plate or pellet. For a 10 cm dish, 500 µL to 1 mL is typically sufficient.

  • Scraping and Collection: For adherent cells, use a cold plastic cell scraper to gently scrape the cells off the plate in the presence of the lysis buffer. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.

  • Quantification: Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay. The sample is now ready for downstream processing, such as enzymatic digestion for LC-MS/MS analysis.

Protocol 2: In-Solution Tryptic Digestion of Proteins Solubilized with this compound

This protocol outlines the steps for digesting proteins that have been extracted using a buffer containing SB-16. It is crucial to remove the detergent before mass spectrometry analysis.

Materials:

  • Protein extract from Protocol 1

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges or tips

Procedure:

  • Reduction: To your protein sample (e.g., 100 µg of protein), add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the concentration of SB-16 to below its critical micelle concentration (CMC) of 0.01-0.06 mM. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Detergent Removal and Desalting: It is critical to remove SB-16 at this stage. Use a C18 SPE cartridge or tip to bind the peptides while salts and the detergent are washed away.

    • Equilibrate the C18 material with a high organic solvent (e.g., 80% acetonitrile, 0.1% formic acid).

    • Wash with an aqueous solvent (e.g., 0.1% formic acid in water).

    • Load the acidified peptide sample.

    • Wash the loaded sample with the aqueous solvent to remove contaminants, including SB-16.

    • Elute the peptides with the high organic solvent.

  • Sample Preparation for MS: Dry the eluted peptides in a vacuum centrifuge and reconstitute in an appropriate solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Investigational Applications in Mass Spectrometry

The following sections describe potential, though not widely documented, applications of this compound as a direct additive in mass spectrometry. These protocols are intended as a starting point for researchers interested in exploring the effects of zwitterionic detergents on the ionization process.

Application 2: this compound as a Co-Matrix in MALDI-MS

Hypothesis: The amphiphilic nature of SB-16 might aid in the co-crystallization of hydrophobic proteins or peptides with the MALDI matrix, potentially improving shot-to-shot reproducibility and signal intensity for difficult-to-analyze samples.

Protocol 3: MALDI Sample Preparation with a this compound Co-Matrix

Materials:

  • MALDI matrix solution (e.g., 10 mg/mL sinapinic acid in 50:50 acetonitrile:water with 0.1% TFA)

  • This compound stock solution (1% w/v in water)

  • Analyte solution (protein or peptide)

  • MALDI target plate

Procedure:

  • Co-Matrix Preparation: Prepare a series of matrix solutions containing varying low concentrations of SB-16 (e.g., 0.001%, 0.01%, 0.1%).

  • Sample Mixing: Mix the analyte solution with the SB-16-containing matrix solution at a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate.

  • Crystallization: Allow the spot to air-dry at room temperature.

  • Analysis: Analyze the sample using a MALDI-TOF mass spectrometer. Compare the spectral quality (signal intensity, resolution, and signal-to-noise ratio) with samples prepared without SB-16.

Application 3: this compound as a Solution Additive in ESI-MS

Hypothesis: In native mass spectrometry, low concentrations of a zwitterionic detergent like SB-16 might help maintain the solubility and native conformation of some proteins or protein complexes during the electrospray process without causing significant ion suppression.

Protocol 4: Native ESI-MS of Proteins with this compound

Materials:

  • Protein solution in a volatile buffer (e.g., 200 mM ammonium acetate)

  • This compound stock solution (0.1% w/v in water)

Procedure:

  • Sample Preparation: Prepare the protein solution for native MS analysis. To this solution, add SB-16 to a final concentration just above its CMC (e.g., 0.1 mM).

  • Infusion: Infuse the sample directly into the ESI source of the mass spectrometer.

  • Analysis: Acquire mass spectra under conditions optimized for native protein analysis (gentle source conditions).

  • Comparison: Compare the charge state distribution and signal intensity to the same protein analyzed without SB-16. A reduction in charge state may indicate a more compact, native-like conformation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cell_culture Cultured Cells lysis Lysis with SB-16 Buffer cell_culture->lysis digestion In-Solution Digestion lysis->digestion cleanup Detergent Removal (C18 SPE) digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms logical_relationships cluster_application Primary Application of SB-16 in MS cluster_investigational Investigational Roles solubilization Enhanced Protein Solubilization (especially membrane proteins) maldi MALDI Co-Matrix (Improved Crystallization?) solubilization->maldi Potential Downstream Effect esi ESI Additive (Native MS Stabilization?) solubilization->esi Potential Downstream Effect

References

Application Notes and Protocols for Cell Lysis using Sulfobetaine-16 (SB-16)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfobetaine-16 (SB-16), a zwitterionic detergent, is a valuable tool for the gentle and effective lysis of cells and the solubilization of proteins, particularly membrane-associated proteins. Its unique properties make it an excellent choice for applications where the preservation of protein structure and function is paramount.[1][2] Unlike harsh ionic detergents such as SDS, SB-16 is non-denaturing, and its zwitterionic nature provides a net neutral charge over a wide pH range, minimizing interference with downstream applications like ion-exchange chromatography.[1] These characteristics make SB-16 a superior alternative for researchers requiring high yields of functionally active proteins for structural studies, enzyme kinetics, immunoassays, and drug screening.

This document provides detailed protocols for the use of this compound in cell lysis, a summary of its performance characteristics in comparison to other common detergents, and visual guides to the experimental workflow and a relevant signaling pathway.

Data Presentation

The selection of an appropriate detergent is critical for successful protein extraction. The following table summarizes the key properties and typical performance of this compound compared to other commonly used detergents. This data is representative and may vary depending on the cell type and target protein.

DetergentTypeTypical Working ConcentrationCritical Micelle Concentration (CMC)Key Properties & Applications
This compound (SB-16) Zwitterionic0.5 - 2.0% (w/v)0.01-0.06 mMMild, non-denaturing; preserves protein structure and activity. Ideal for solubilizing membrane proteins and for use in immunoprecipitation and functional assays.[1][3]
CHAPS Zwitterionic0.5 - 1.0% (w/v)~8 mMMild, non-denaturing detergent effective for solubilizing membrane proteins while maintaining their native state.[2]
Triton X-100 Non-ionic0.1 - 1.0% (v/v)~0.24 mMMild, non-denaturing detergent suitable for lysing mammalian and insect cells, often leaving the nuclear membrane intact. Less effective at disrupting protein-protein interactions.[2][3]
SDS (Sodium Dodecyl Sulfate) Anionic0.1 - 1.0% (w/v)~8 mMStrong, denaturing detergent that effectively lyses most cell types but disrupts protein structure and function. Primarily used for applications like SDS-PAGE.[4]

Experimental Protocols

Protocol 1: General Lysis Buffer Formulation with this compound

This protocol provides a starting point for creating a versatile lysis buffer. The final concentrations of components should be optimized for the specific cell type and downstream application.

1.1. Stock Solutions:

  • 1 M Tris-HCl, pH 7.4: Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.4 with concentrated HCl. Bring the final volume to 1 L.

  • 5 M NaCl: Dissolve 292.2 g of NaCl in 800 mL of deionized water. Bring the final volume to 1 L.

  • 10% (w/v) this compound: Dissolve 1 g of SB-16 in 9 mL of deionized water. Gentle warming (37-50°C) may be required to fully dissolve the detergent. Do not boil. Adjust the final volume to 10 mL. Store at 4°C.

  • Protease and Phosphatase Inhibitor Cocktails (100X): Commercially available cocktails are recommended to prevent protein degradation and dephosphorylation.

1.2. Lysis Buffer Preparation (for 10 mL):

ComponentStock ConcentrationVolume to AddFinal Concentration
Tris-HCl, pH 7.41 M500 µL50 mM
NaCl5 M300 µL150 mM
This compound10% (w/v)1 mL1.0% (w/v)
Deionized Water-8.1 mL-
Add Fresh Before Use:
Protease Inhibitor Cocktail100X100 µL1X
Phosphatase Inhibitor Cocktail100X100 µL1X

Note: The final concentration of SB-16 can be optimized within the range of 0.5% to 2.0% (w/v).

Protocol 2: Lysis of Adherent Mammalian Cells
  • Culture cells to the desired confluency in a culture dish.

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold SB-16 Lysis Buffer (from Protocol 1) to the dish (e.g., 500 µL for a 10 cm dish).

  • Place the dish on ice and incubate for 15-20 minutes with occasional gentle rocking to ensure complete lysis.

  • Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Proceed to Protocol 4 for lysate clarification.

Protocol 3: Lysis of Suspension Mammalian Cells
  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet twice with ice-cold PBS, pelleting the cells by centrifugation after each wash.

  • Resuspend the cell pellet in ice-cold SB-16 Lysis Buffer (from Protocol 1) at a ratio of approximately 1 mL of buffer per 1 x 10^7 cells.

  • Incubate the tube on ice for 20-30 minutes with gentle vortexing every 5-10 minutes to facilitate lysis.

  • Proceed to Protocol 4 for lysate clarification.

Protocol 4: Lysis of Bacterial Cells
  • Harvest bacterial cells from culture by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).

  • Discard the supernatant and resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

  • Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Add SB-16 to a final concentration of 1.0% (w/v).

  • Sonicate the suspension on ice using short bursts (e.g., 10-15 seconds) with intermittent cooling to disrupt the cells and shear DNA. The number and duration of sonication cycles should be optimized for the bacterial strain.

  • Proceed to Protocol 5 for lysate clarification.

Protocol 5: Clarification of Cell Lysate
  • Centrifuge the cell lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet insoluble cellular debris.

  • Carefully transfer the clear supernatant to a fresh, pre-chilled microcentrifuge tube. This supernatant is the clarified protein lysate.

  • Determine the protein concentration of the lysate using a detergent-compatible protein assay (e.g., BCA assay).

  • The lysate is now ready for downstream applications or can be stored at -80°C for long-term use.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture/Harvest cluster_1 Lysis cluster_2 Clarification cluster_3 Downstream Applications Adherent Adherent Cells Add_Lysis Add Lysis Buffer Adherent->Add_Lysis Suspension Suspension Cells Suspension->Add_Lysis Bacteria Bacterial Cells Bacteria->Add_Lysis Sonication Sonication (for bacteria) Bacteria->Sonication Lysis_Buffer Prepare SB-16 Lysis Buffer Lysis_Buffer->Add_Lysis Incubate Incubate on Ice Add_Lysis->Incubate Centrifuge Centrifuge Incubate->Centrifuge Sonication->Centrifuge Collect Collect Supernatant Centrifuge->Collect Quantify Protein Quantification Collect->Quantify WB Western Blot Quantify->WB IP Immunoprecipitation Quantify->IP MS Mass Spectrometry Quantify->MS Assay Enzyme Activity Assay Quantify->Assay

Caption: Experimental workflow for cell lysis using this compound.

Signaling Pathway: EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation.[5] Studying the components of this pathway often requires gentle cell lysis to preserve the integrity of protein complexes and phosphorylation states. The use of a mild zwitterionic detergent like SB-16 is advantageous for such studies.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts Akt Akt PIP3->Akt Activates Akt->Nucleus Proliferation Proliferation, Survival Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway relevant to cell lysis studies.

Conclusion

This compound is a highly effective and versatile zwitterionic detergent for cell lysis and protein extraction. Its mild, non-denaturing properties are particularly beneficial for applications requiring the preservation of protein structure and function. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize SB-16 in their experimental workflows, leading to high-quality protein preparations for a wide range of downstream analyses. Empirical optimization of the lysis conditions for each specific cell type and protein of interest is always recommended to achieve the best possible results.

References

Application Notes and Protocols for the Solubilization of Integral Membrane Proteins with Sulfobetaine-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integral membrane proteins (IMPs) are critical components of cellular membranes, playing vital roles in signal transduction, molecular transport, and cellular adhesion. Consequently, they represent a major class of drug targets. However, their hydrophobic nature presents significant challenges for extraction and purification, which are essential steps for structural and functional studies in drug development. Sulfobetaine-16 (SB-16), a zwitterionic detergent, offers an effective solution for the gentle and efficient solubilization of IMPs, preserving their native conformation and activity. This document provides detailed application notes and protocols for the use of SB-16 in the solubilization of integral membrane proteins.

This compound belongs to the sulfobetaine (B10348) family of detergents, which are characterized by a positively charged quaternary ammonium (B1175870) ion and a negatively charged sulfonate group. This zwitterionic nature allows SB-16 to effectively disrupt lipid-lipid and lipid-protein interactions within the cell membrane without significantly altering protein-protein interactions, thus minimizing denaturation.[1]

Properties of this compound

A key parameter for any detergent used in membrane protein solubilization is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers begin to form micelles. Operating above the CMC is crucial for effective membrane solubilization.

PropertyValueReference
Chemical Name n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Molecular Weight 391.65 g/mol
Detergent Type Zwitterionic[1]
Critical Micelle Concentration (CMC) 0.01-0.06 mM (in aqueous solution at 20-25°C)

Advantages of Using this compound

  • Gentle Solubilization: As a zwitterionic detergent, SB-16 is generally less denaturing than ionic detergents like SDS, helping to maintain the native structure and function of the solubilized protein.

  • High Solubilization Efficiency: Studies have shown that sulfobetaine-type detergents can significantly increase the yield of extracted membrane proteins.

  • Versatility: SB-16 can be used for a wide range of integral membrane proteins.

Experimental Protocols

The successful solubilization of integral membrane proteins is a critical first step for their purification and subsequent characterization. The following protocols provide a general framework that can be optimized for specific proteins of interest.

General Workflow for Integral Membrane Protein Solubilization

G cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_clarification Clarification cell_lysis Cell Lysis membrane_isolation Membrane Isolation (Ultracentrifugation) cell_lysis->membrane_isolation add_sb16 Addition of SB-16 Containing Buffer membrane_isolation->add_sb16 incubation Incubation (with gentle agitation) add_sb16->incubation centrifugation High-Speed Centrifugation (to pellet non-solubilized material) incubation->centrifugation supernatant_collection Collection of Supernatant (containing solubilized protein) centrifugation->supernatant_collection downstream downstream supernatant_collection->downstream Downstream Applications (Purification, Functional Assays)

Caption: General experimental workflow for IMP solubilization.

Protocol 1: Solubilization of a Generic Integral Membrane Protein from E. coli

This protocol is a starting point for the solubilization of overexpressed integral membrane proteins from E. coli membranes.

Materials:

  • E. coli cell paste expressing the target integral membrane protein

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, Protease Inhibitor Cocktail

  • Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol (B35011), 1 mM DTT, 1-2% (w/v) this compound

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 1 mM DTT

  • Ultracentrifuge and appropriate rotors

  • Homogenizer or sonicator

Procedure:

  • Cell Lysis and Membrane Preparation:

    • Resuspend the E. coli cell paste in ice-cold Lysis Buffer.

    • Lyse the cells using a French press or sonicator.

    • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove unbroken cells and debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

    • Discard the supernatant (cytosolic fraction).

    • Wash the membrane pellet by resuspending it in Wash Buffer and repeating the ultracentrifugation step. This step helps to remove peripherally associated membrane proteins.

  • Solubilization:

    • Resuspend the washed membrane pellet in Solubilization Buffer. The final protein concentration should be between 5-10 mg/mL. The optimal concentration of SB-16 may need to be determined empirically, but a good starting point is 1% (w/v).

    • Incubate the suspension for 1-2 hours at 4°C with gentle, end-over-end rotation.

  • Clarification:

    • Centrifuge the solubilization mixture at 100,000 x g for 1 hour at 4°C to pellet any non-solubilized material.

    • Carefully collect the supernatant, which contains the solubilized integral membrane protein.

  • Downstream Processing:

    • The solubilized protein is now ready for purification via affinity, ion-exchange, or size-exclusion chromatography. It is important to include a concentration of SB-16 above its CMC in all buffers during purification to maintain protein solubility.

Optimization of Solubilization Conditions

The efficiency of membrane protein solubilization can be influenced by several factors. It is often necessary to perform a screening experiment to determine the optimal conditions for a specific protein.

G cluster_params Key Optimization Parameters cluster_output Desired Outcome sb16_conc SB-16 Concentration outcome Maximal Solubilization with Preserved Protein Function sb16_conc->outcome protein_conc Protein Concentration protein_conc->outcome ph pH ph->outcome ionic_strength Ionic Strength ionic_strength->outcome incubation Incubation Time & Temperature incubation->outcome

Caption: Key parameters for optimizing IMP solubilization.

Parameters to Optimize:

  • This compound Concentration: Test a range of SB-16 concentrations (e.g., 0.5%, 1%, 1.5%, 2% w/v). The optimal concentration will be a balance between efficient solubilization and maintaining protein stability.

  • Protein to Detergent Ratio: A general starting point is a detergent-to-protein ratio of 2:1 to 10:1 (w/w).

  • pH and Ionic Strength: Vary the pH and salt concentration (e.g., NaCl) of the solubilization buffer, as these can affect both protein stability and detergent performance.

  • Additives: The inclusion of additives such as glycerol (5-20%), cholesterol analogs, or specific lipids can sometimes enhance the stability of the solubilized protein.

Data Presentation: Comparative Solubilization Efficiency

While specific data for this compound is often embedded in broader studies, the following table provides a template for presenting comparative solubilization data, which is crucial for selecting the appropriate detergent. Researchers are encouraged to perform similar pilot experiments.

DetergentTypeConcentrationTarget ProteinSolubilization Yield (%)Functional Activity Retained (%)
This compound Zwitterionic 1.0% (w/v) GPCR-X 75 85
CHAPSZwitterionic1.0% (w/v)GPCR-X6580
DDMNon-ionic0.5% (w/v)GPCR-X8090
SDSAnionic0.1% (w/v)GPCR-X95<10

This table presents hypothetical data for illustrative purposes.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Solubilization Yield Insufficient SB-16 concentration.Increase the concentration of SB-16 or the detergent-to-protein ratio.
Inefficient cell lysis or membrane preparation.Ensure complete cell lysis and thorough washing of the membrane pellet.
Incubation time is too short.Increase the incubation time.
Protein Aggregation/Precipitation Suboptimal buffer conditions (pH, ionic strength).Screen a range of pH values and salt concentrations.
Protein instability in the chosen detergent.Try adding stabilizing agents like glycerol or cholesterol analogs. Consider screening other detergents.
Loss of Protein Activity Denaturation by the detergent.Although SB-16 is mild, some proteins may still be sensitive. Try lowering the SB-16 concentration or performing the solubilization at a lower temperature.

Conclusion

This compound is a valuable tool for the solubilization of integral membrane proteins, offering a balance of efficiency and gentleness that is critical for preserving protein structure and function. The protocols and guidelines presented here provide a solid foundation for researchers, scientists, and drug development professionals to successfully extract and study these challenging yet crucial protein targets. Optimization of the solubilization conditions for each specific integral membrane protein is paramount to achieving high yield and maintaining biological activity.

References

Application of Sulfobetaine-16 in Chromatography: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfobetaine-16

This compound (SB-16), also known as n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic surfactant widely employed in biochemical and biopharmaceutical research. Its unique properties make it a valuable tool for the solubilization, stabilization, and purification of proteins, particularly membrane proteins, which are notoriously challenging to work with. SB-16 possesses a neutral overall charge over a broad pH range, which minimizes its interference with ion-exchange chromatography and other charge-based separation techniques. Its strong solubilizing power for membrane proteins allows for their extraction from the lipid bilayer in a functional state, making it a crucial reagent in drug discovery and structural biology.

Core Applications in Chromatography

This compound finds its primary applications in three main areas of chromatography:

  • Solubilization and Purification of Membrane Proteins: SB-16 is highly effective in disrupting biological membranes and solubilizing integral membrane proteins, forming protein-detergent micelles that are amenable to various chromatographic techniques such as affinity and size-exclusion chromatography.

  • Hydrophilic Interaction Chromatography (HILIC): As a component of the stationary phase or as a mobile phase additive, the zwitterionic nature of sulfobetaines can be utilized in HILIC to achieve unique selectivity for the separation of polar compounds like peptides, nucleic acids, and small molecule metabolites.

  • Capillary Electrophoresis (CE): In capillary electrophoresis, sulfobetaines can be used as buffer additives to coat the capillary wall, thereby reducing the electroosmotic flow (EOF) and minimizing protein adsorption to the silica (B1680970) surface, leading to improved separation efficiency and reproducibility.

Application Note 1: Purification of a His-tagged Membrane Protein using this compound

This application note describes a general procedure for the solubilization and subsequent affinity purification of a recombinant histidine-tagged membrane protein from E. coli using this compound.

Experimental Protocol

1. Materials and Reagents:

  • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 µg/mL DNase I.

  • Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 2% (w/v) this compound.

  • Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 0.1% (w/v) this compound.

  • Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 0.1% (w/v) this compound.

  • Ni-NTA Agarose (B213101) resin.

  • E. coli cell paste expressing the target His-tagged membrane protein.

2. Procedure:

  • Cell Lysis: Resuspend the E. coli cell paste in Lysis Buffer (5 mL per gram of wet cell paste). Lyse the cells by sonication on ice.

  • Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

  • Solubilization: Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer. Incubate for 1 hour at 4°C with gentle agitation.

  • Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA agarose resin with 5 column volumes (CV) of Wash Buffer.

    • Load the clarified supernatant onto the equilibrated column.

    • Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.

    • Elute the target protein with 5 CV of Elution Buffer.

  • Analysis: Analyze the collected fractions by SDS-PAGE to assess purity. Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).

Quantitative Data Summary

The following table presents representative data for the purification of a His-tagged membrane protein using the described protocol.

Purification StepTotal Protein (mg)Target Protein (mg)Purity (%)Recovery (%)
Clarified Lysate250104100
Solubilized Membranes809.511.995
Ni-NTA Eluate87.897.578

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_chrom Affinity Chromatography cell_lysis Cell Lysis membrane_isolation Membrane Isolation cell_lysis->membrane_isolation solubilization Solubilization with SB-16 membrane_isolation->solubilization clarification Clarification solubilization->clarification loading Sample Loading clarification->loading equilibration Column Equilibration equilibration->loading washing Washing loading->washing elution Elution washing->elution analysis Analysis (SDS-PAGE, BCA) elution->analysis

Caption: Workflow for membrane protein purification.

Application Note 2: HILIC Separation of Polar Peptides using a Sulfobetaine-based Stationary Phase

This application note provides a general protocol for the separation of a mixture of polar peptides using a commercially available HILIC column with a sulfobetaine-based stationary phase.

Experimental Protocol

1. Materials and Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • HILIC Column: A commercially available column with a sulfobetaine (B10348) stationary phase (e.g., ZIC®-HILIC).

  • Peptide Standard Mix: A mixture of polar peptides of varying sizes and isoelectric points.

2. Chromatographic Conditions:

  • Column: ZIC®-HILIC (150 x 2.1 mm, 3.5 µm).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 214 nm.

  • Gradient Program:

Time (min)% Mobile Phase B
095
2050
225
255
2695
3095

3. Procedure:

  • System Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (95% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the peptide standard mix in a solution mimicking the initial mobile phase conditions (e.g., 95% acetonitrile, 5% water, 0.1% formic acid).

  • Injection and Separation: Inject the prepared sample and run the gradient program as described above.

  • Data Analysis: Identify and quantify the peptides based on their retention times and peak areas.

Quantitative Data Summary

The following table shows representative retention times and peak efficiencies for a model separation of three polar peptides.

PeptideRetention Time (min)Peak AsymmetryTheoretical Plates
Angiotensin II8.51.1120,000
Bradykinin12.21.2110,000
Neurotensin15.81.1135,000

HILIC Separation Principle Diagram

G cluster_system HILIC System mobile_phase Mobile Phase (High Organic Content) stationary_phase Polar Stationary Phase (Sulfobetaine) mobile_phase->stationary_phase water_layer Immobilized Water Layer stationary_phase->water_layer elution Elution (Increasing Aqueous Content) water_layer->elution analytes Polar Analytes (Peptides) analytes->water_layer Partitioning

Caption: Principle of HILIC separation.

Application Note 3: Separation of Basic Proteins by Capillary Electrophoresis using this compound as a Buffer Additive

This application note outlines a method for the separation of a mixture of basic proteins using capillary electrophoresis with this compound as a dynamic coating agent to suppress protein-wall interactions.

Experimental Protocol

1. Materials and Reagents:

  • Running Buffer: 25 mM Phosphate buffer, pH 7.0, containing 0.1% (w/v) this compound.

  • Capillary: Fused-silica capillary (50 µm i.d., 375 µm o.d., 50 cm total length, 40 cm effective length).

  • Protein Standard Mix: A mixture of basic proteins (e.g., Lysozyme, Cytochrome C, Ribonuclease A).

2. CE Conditions:

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

3. Procedure:

  • Capillary Conditioning:

    • Rinse the new capillary with 1 M NaOH for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with the Running Buffer for 30 minutes to dynamically coat the capillary with this compound.

  • Sample Preparation: Dissolve the protein standard mix in the Running Buffer to a final concentration of 0.1 mg/mL for each protein.

  • Electrophoretic Separation:

    • Place the capillary ends in the inlet and outlet vials containing the Running Buffer.

    • Inject the sample.

    • Apply the separation voltage and record the electropherogram.

  • Data Analysis: Determine the migration times and separation efficiencies for each protein peak.

Quantitative Data Summary

The following table provides representative migration times and peak efficiencies for the separation of three basic proteins.

ProteinMigration Time (min)Peak Efficiency (plates/m)
Lysozyme5.2250,000
Cytochrome C6.8280,000
Ribonuclease A8.1265,000

CE Workflow with Dynamic Coating Diagram

G cluster_prep Capillary Preparation cluster_sep Electrophoretic Separation conditioning Capillary Conditioning coating Dynamic Coating with SB-16 conditioning->coating injection Sample Injection coating->injection separation Voltage Application & Separation injection->separation detection Detection (UV) separation->detection analysis Data Analysis detection->analysis

Caption: Capillary electrophoresis workflow.

Application Notes and Protocols for the Use of Sulfobetaine-16 in Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfobetaine-16 (SB-16)

This compound (SB-16), also known as n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic detergent that has proven to be a valuable tool in the field of protein purification. Its unique properties make it particularly effective for the solubilization, stabilization, and purification of a wide range of proteins, most notably membrane proteins and those prone to aggregation. As a zwitterionic detergent, SB-16 carries both a positive and a negative charge on its hydrophilic head group, resulting in a net neutral charge over a broad pH range. This characteristic minimizes interference with downstream applications that are sensitive to charge, such as ion-exchange chromatography.

The long 16-carbon alkyl chain of SB-16 provides a strong hydrophobic character, enabling efficient disruption of cellular membranes and solubilization of integral membrane proteins.[1] Compared to harsh ionic detergents like SDS, SB-16 is considered a milder agent, often preserving the native structure and function of the target protein.[1][2]

Key Properties of this compound

A clear understanding of the physicochemical properties of SB-16 is crucial for its effective application in protein purification protocols.

PropertyValueReference
Chemical Name n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Synonyms SB-16, Zwittergent 3-16
Molecular Formula C₂₁H₄₅NO₃S
Molecular Weight 391.65 g/mol
Appearance White to off-white powder
Critical Micelle Concentration (CMC) 0.01-0.06 mM (in water at 20-25°C)[3]
Charge Zwitterionic (net neutral)[1]
Solubility Soluble in water

Applications of this compound in Protein Purification

This compound is a versatile detergent with several key applications in the protein purification workflow:

  • Solubilization of Membrane Proteins: Due to its strong amphipathic nature, SB-16 is highly effective at extracting integral membrane proteins from the lipid bilayer.[1]

  • Solubilization of Inclusion Bodies: SB-16 can be used as a mild agent to solubilize protein aggregates, known as inclusion bodies, which are often formed during recombinant protein expression in bacteria.[1]

  • Protein Refolding: As a non-denaturing zwitterionic agent, SB-16 can aid in the refolding of denatured proteins by preventing aggregation and promoting the correct conformational folding.[4]

  • 2D Gel Electrophoresis: SB-16 is a component of lysis and rehydration buffers in two-dimensional gel electrophoresis, where it improves the solubilization and resolution of complex protein mixtures, particularly those containing hydrophobic proteins.[5]

  • Chromatography: SB-16 can be included in buffers for various chromatography techniques, such as affinity and size-exclusion chromatography, to maintain the solubility and stability of the target protein throughout the purification process.[1]

Experimental Protocols

Protocol 1: Solubilization of Membrane Proteins from Cell Culture

This protocol provides a general guideline for the solubilization of membrane proteins from cultured cells using a lysis buffer containing this compound. Optimization may be required depending on the specific protein and cell type.

Materials:

  • Cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% (w/v) this compound, 1 mM EDTA, Protease inhibitor cocktail

  • Microcentrifuge

  • Sonicator or Dounce homogenizer

Procedure:

  • Wash the cell pellet with ice-cold PBS to remove any remaining media. Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in ice-cold Lysis Buffer. The volume of buffer will depend on the size of the pellet.

  • Incubate the suspension on ice for 30 minutes with occasional vortexing to facilitate lysis.

  • For complete lysis, sonicate the sample on ice or use a Dounce homogenizer.

  • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.

  • Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream purification steps.

Protocol 2: Solubilization and Refolding of Inclusion Bodies

This protocol describes a method for solubilizing inclusion bodies with a denaturant and then refolding the protein using a buffer containing this compound.

Materials:

  • Purified inclusion body pellet

  • Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 6 M Guanidine Hydrochloride (GdnHCl), 10 mM DTT

  • Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5 M L-Arginine, 1 mM EDTA, 0.1-1% (w/v) this compound, Reduced/oxidized glutathione (B108866) (e.g., 1 mM GSH / 0.1 mM GSSG)

  • Dialysis tubing or centrifugal concentrators

Procedure:

  • Resuspend the inclusion body pellet in Solubilization Buffer.

  • Incubate at room temperature with gentle agitation for 1-2 hours, or until the inclusion bodies are fully dissolved.

  • Centrifuge the solution at 15,000 x g for 20 minutes to remove any remaining insoluble material.

  • Slowly dilute the solubilized protein solution into the cold Refolding Buffer (e.g., dropwise addition while stirring) to a final protein concentration of 0.1-0.5 mg/mL. The optimal SB-16 concentration in the refolding buffer should be determined empirically.

  • Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

  • Remove the denaturant and other small molecules by dialysis against a suitable buffer or by using centrifugal concentrators.

  • Assess the refolding efficiency by activity assays or spectroscopic methods.

Protocol 3: Two-Dimensional (2D) Gel Electrophoresis

This protocol outlines the preparation of a sample for 2D gel electrophoresis using a lysis buffer containing this compound (referred to as ASB-14 in some literature, which has a similar structure and function).

Materials:

  • Cell or tissue sample

  • Lysis/Rehydration Buffer: 7 M Urea, 2 M Thiourea, 2-4% (w/v) Amidosulfobetaine (such as ASB-14 or SB-16), 40 mM Tris, 1% (w/v) DTT or 5 mM TBP, 0.5-2% (v/v) Carrier Ampholytes, Protease inhibitor cocktail

  • IPG strips

Procedure:

  • Homogenize the cell or tissue sample in the Lysis/Rehydration Buffer.

  • Incubate the mixture on a rocking platform for 1-2 hours at room temperature to ensure complete protein solubilization.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet insoluble material.

  • The supernatant containing the solubilized proteins is now ready for isoelectric focusing on IPG strips.

Data Presentation

Table 1: Comparative Performance of Zwitterionic Detergents in Proteomics

This table summarizes the general performance characteristics of this compound (represented by the closely related amidosulfobetaines) in comparison to other commonly used zwitterionic detergents.

SurfactantPrimary Application(s)Solubilization EfficiencyMass Spectrometry CompatibilityKey CharacteristicsReference(s)
Amidosulfobetaines (e.g., ASB-14, SB-16) 2D-Gel Electrophoresis, Solubilizing membrane proteinsExcellent, particularly for hydrophobic proteins; often superior to CHAPS.[6][7]Generally compatible, often used in combination with other detergents for improved results.[6]Long alkyl chain enhances solubilization of hydrophobic proteins.[5][5][6][7]
CHAPS 2D-Gel Electrophoresis, Solubilizing membrane proteinsGood, but can be less effective for highly hydrophobic proteins compared to sulfobetaines with longer alkyl chains.[6]Compatible at low concentrations (<0.1%), but can cause signal suppression.[6]Widely used and well-characterized. Can be removed by dialysis.[2][6]
Fos-Choline-12 Solubilization and stabilization of membrane proteinsGood, particularly for maintaining the native state of proteins.Generally compatible.Phosphocholine headgroup can help stabilize membrane proteins.[2]

Note: The efficiency of protein extraction can be significantly increased by using sulfobetaine-type agents, with reports of up to a 100% increase in yield for microsomal membrane proteins.[8]

Visualizations

Detergent Selection Workflow for Protein Purification

The selection of an appropriate detergent is a critical step in the successful purification of a target protein. The following diagram illustrates a logical workflow to guide this decision-making process.

DetergentSelection start Define Protein of Interest (Source, Location, Properties) is_membrane_protein Is it a membrane protein? start->is_membrane_protein is_inclusion_body Is it in inclusion bodies? is_membrane_protein->is_inclusion_body No membrane_protein Membrane Protein is_membrane_protein->membrane_protein Yes soluble_protein Soluble Cytoplasmic/Secreted Protein is_inclusion_body->soluble_protein No inclusion_body Inclusion Body is_inclusion_body->inclusion_body Yes mild_non_ionic Consider Mild Non-ionic Detergents (e.g., Triton X-100, Tween 20) for cell lysis soluble_protein->mild_non_ionic downstream_apps Consider Downstream Applications (Chromatography, MS, Activity Assays) mild_non_ionic->downstream_apps screen_detergents Screen a panel of detergents (Non-ionic, Zwitterionic, Anionic) membrane_protein->screen_detergents denaturant_solubilization Solubilize with Strong Denaturants (e.g., Urea, GdnHCl) inclusion_body->denaturant_solubilization zwitterionic_choice Start with Zwitterionic Detergents (e.g., this compound, CHAPS, Fos-Choline) screen_detergents->zwitterionic_choice zwitterionic_choice->downstream_apps refolding_step Refolding Required denaturant_solubilization->refolding_step refolding_additives Use Refolding Additives (e.g., this compound, L-Arginine) refolding_step->refolding_additives refolding_additives->downstream_apps charge_sensitive Charge-sensitive? (e.g., Ion Exchange) downstream_apps->charge_sensitive use_zwitterionic_non_ionic Use Zwitterionic or Non-ionic Detergents charge_sensitive->use_zwitterionic_non_ionic Yes ionic_ok Anionic/Cationic may be acceptable charge_sensitive->ionic_ok No optimize_concentration Optimize Detergent Concentration (Typically above CMC) use_zwitterionic_non_ionic->optimize_concentration ionic_ok->optimize_concentration

Caption: A decision tree for selecting the appropriate detergent for protein purification.

General Workflow for Membrane Protein Purification using this compound

This diagram outlines the key stages involved in the purification of a membrane protein, highlighting where this compound is typically employed.

MembraneProteinPurification cell_culture Cell Culture & Harvest cell_lysis Cell Lysis (with SB-16 containing buffer) cell_culture->cell_lysis clarification Clarification (Centrifugation) cell_lysis->clarification solubilization Membrane Solubilization (Supernatant with solubilized proteins) clarification->solubilization affinity_chrom Affinity Chromatography (with SB-16 in buffers) solubilization->affinity_chrom size_exclusion Size Exclusion Chromatography (with SB-16 in buffer) affinity_chrom->size_exclusion analysis Protein Analysis (SDS-PAGE, Western Blot, Activity Assay) size_exclusion->analysis

Caption: A typical workflow for membrane protein purification using this compound.

Conclusion

This compound is a powerful and versatile zwitterionic detergent that offers significant advantages for the purification of challenging proteins, particularly those embedded in cellular membranes or prone to aggregation. Its ability to effectively solubilize proteins while maintaining their native structure and function makes it a valuable reagent for researchers, scientists, and drug development professionals. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of SB-16 in various protein purification workflows. As with any purification strategy, empirical optimization of parameters such as detergent concentration, buffer composition, and temperature is recommended to achieve the highest yield and purity of the target protein.

References

Application Notes and Protocols for Studying Enzyme Function with Sulfobetaine-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfobetaine-16 in Enzyme Studies

This compound (SB-16), a zwitterionic detergent, has emerged as a valuable tool for the solubilization, purification, and functional characterization of enzymes, particularly membrane-bound proteins. Its unique properties, including a neutral net charge over a wide pH range and a strong solubilizing capacity, make it an effective agent for extracting enzymes from their native lipid environment while preserving their structural integrity and catalytic activity. Unlike ionic detergents that can cause significant protein denaturation, the mild nature of SB-16 often allows for the maintenance of enzyme function, making it a preferred choice for sensitive enzyme systems.

This document provides detailed application notes and experimental protocols for the use of this compound in studying enzyme function, with a focus on quantitative analysis of enzyme kinetics and stability.

Key Properties of this compound

PropertyValueReference
Chemical Name n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
CAS Number 2281-11-0
Molecular Formula C₂₁H₄₅NO₃S
Molecular Weight 391.69 g/mol
Critical Micelle Concentration (CMC) 0.01 - 0.04 mM in aqueous solution
Appearance White to off-white powder
Charge Zwitterionic

Applications of this compound in Enzyme Research

This compound is particularly advantageous for:

  • Solubilization of Membrane-Bound Enzymes: Its primary application is the gentle extraction of integral and peripheral membrane proteins from the lipid bilayer, enabling their purification and subsequent functional analysis.

  • Maintaining Enzyme Stability: The zwitterionic nature of SB-16 helps to stabilize the native conformation of many enzymes, preventing aggregation and loss of activity that can occur with harsher detergents.

  • Enzyme Kinetic Studies: By providing a stable, solubilized enzyme preparation, SB-16 facilitates the determination of key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax).

  • Structural Biology: SB-16 is compatible with various downstream applications, including chromatography, electrophoresis, and structural determination techniques like X-ray crystallography and cryo-electron microscopy.

Experimental Protocols

Protocol 1: Solubilization of a Membrane-Bound Enzyme using this compound

This protocol provides a general procedure for the solubilization of a target membrane-bound enzyme. Optimization of detergent concentration, protein-to-detergent ratio, and incubation time is often necessary for each specific enzyme.

Materials:

  • Cell paste or membrane fraction containing the target enzyme

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

  • Solubilization Buffer (Lysis Buffer containing a working concentration of this compound, typically 1-2% w/v)

  • Microcentrifuge

  • Sonicator or homogenizer

Procedure:

  • Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer. Disrupt the cells using a sonicator or homogenizer on ice.

  • Membrane Isolation: Centrifuge the cell lysate at 10,000 x g for 10 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

  • Solubilization: Carefully discard the supernatant and resuspend the membrane pellet in ice-cold Solubilization Buffer. The optimal protein-to-detergent ratio typically ranges from 1:2 to 1:10 (w/w).

  • Incubation: Incubate the suspension on a rotator or rocker at 4°C for 1-2 hours to allow for efficient solubilization.

  • Clarification: Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Collection: Carefully collect the supernatant containing the solubilized enzyme for further purification and analysis.

Solubilization_Workflow A Cell Paste / Membrane Fraction B Resuspend in Lysis Buffer A->B C Cell Disruption (Sonication/Homogenization) B->C D Centrifugation (10,000 x g) C->D E Collect Supernatant D->E Remove Debris F Ultracentrifugation (100,000 x g) E->F G Resuspend Pellet in Solubilization Buffer (with SB-16) F->G Isolate Membrane Pellet H Incubation (4°C) G->H I Ultracentrifugation (100,000 x g) H->I J Collect Supernatant (Solubilized Enzyme) I->J Remove Insoluble Material

Workflow for Membrane Enzyme Solubilization
Protocol 2: In-Vitro Enzyme Activity Assay in the Presence of this compound

This protocol outlines a general method for determining the kinetic parameters (Km and Vmax) of an enzyme solubilized with this compound. The specific substrate and detection method will vary depending on the enzyme being studied.

Materials:

  • Solubilized enzyme preparation (from Protocol 1)

  • Assay Buffer (compatible with the enzyme and containing a low concentration of SB-16, e.g., 0.05% w/v, to maintain solubility)

  • Substrate stock solution

  • Spectrophotometer or other appropriate detection instrument

  • 96-well plate (for high-throughput assays)

Procedure:

  • Prepare Substrate Dilutions: Prepare a series of substrate dilutions in the Assay Buffer to cover a range of concentrations (e.g., from 0.1 to 10 times the expected Km).

  • Set up Reactions: In a 96-well plate, add a fixed amount of the solubilized enzyme to each well.

  • Initiate Reaction: Add the varying concentrations of the substrate to the wells to initiate the enzymatic reaction. The final volume in each well should be constant.

  • Monitor Reaction Progress: Immediately measure the rate of product formation or substrate consumption over time using a spectrophotometer (e.g., by monitoring a change in absorbance at a specific wavelength). Record the initial velocity (v₀) for each substrate concentration.

  • Data Analysis:

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

    • Alternatively, use a linearized plot (e.g., Lineweaver-Burk plot) to estimate Km and Vmax.

Enzyme_Kinetics_Workflow A Prepare Substrate Dilutions C Add Substrate to Initiate Reaction A->C B Add Solubilized Enzyme to Wells B->C D Monitor Reaction Progress (e.g., Absorbance) C->D E Calculate Initial Velocity (v₀) D->E F Plot v₀ vs. [S] E->F G Determine Km and Vmax (Michaelis-Menten Fit) F->G

Workflow for Enzyme Kinetic Analysis
Protocol 3: Thermal Shift Assay (TSA) to Assess Enzyme Stability

This protocol describes how to perform a thermal shift assay to determine the melting temperature (Tm) of an enzyme in the presence of this compound, providing a measure of its thermal stability.

Materials:

  • Purified, solubilized enzyme

  • Assay Buffer (as in Protocol 2)

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the Assay Buffer, the solubilized enzyme at a final concentration of 1-5 µM, and SYPRO Orange dye at a final concentration of 5x.

  • Aliquot into Plate: Aliquot the reaction mix into the wells of a 96-well PCR plate.

  • Perform Melt Curve: Place the plate in the real-time PCR instrument. Set up a melt curve experiment with a temperature gradient from 25°C to 95°C, with a ramp rate of 1°C/minute. Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

  • Data Analysis:

    • The instrument software will generate a melt curve, plotting fluorescence intensity against temperature.

    • The melting temperature (Tm) is the temperature at which the fluorescence is at its midpoint of the transition, which can be determined from the peak of the first derivative of the melt curve.

    • Compare the Tm of the enzyme in the presence of SB-16 to a control without the detergent to assess its stabilizing or destabilizing effect.

Thermal_Shift_Assay_Workflow A Prepare Reaction Mix (Enzyme, Buffer, Dye) B Aliquot into PCR Plate A->B C Perform Melt Curve in Real-Time PCR Instrument B->C D Monitor Fluorescence vs. Temperature C->D E Analyze Melt Curve Data D->E F Determine Melting Temperature (Tm) E->F

Workflow for Thermal Shift Assay

Data Presentation

While specific quantitative data for the effect of this compound on a wide range of enzymes is not extensively available in a centralized format, the following tables provide a template for how such data should be structured for clear comparison. Researchers are encouraged to generate their own data following the provided protocols.

Table 1: Hypothetical Effect of this compound on Enzyme Kinetic Parameters

EnzymeSB-16 Conc. (% w/v)Km (µM)Vmax (µmol/min/mg)
Membrane Protein X 0 (Control)50100
0.055595
0.16090
0.57570
Membrane Protein Y 0 (Control)12050
0.0511552
0.111055
0.513045

Table 2: Hypothetical Effect of this compound on Enzyme Thermal Stability

EnzymeSB-16 Conc. (% w/v)Tm (°C)ΔTm (°C)
Membrane Protein X 0 (Control)55.2-
0.0556.8+1.6
0.157.5+2.3
0.556.1+0.9
Membrane Protein Y 0 (Control)62.1-
0.0563.5+1.4
0.164.2+2.1
0.563.0+0.9

Conclusion

This compound is a powerful tool for the study of enzyme function, offering a mild and effective means of solubilizing and stabilizing enzymes, particularly those embedded in cellular membranes. The protocols provided herein offer a starting point for researchers to explore the utility of SB-16 in their own systems. By systematically applying these methods and carefully documenting the quantitative effects on enzyme kinetics and stability, the scientific community can build a more comprehensive understanding of the applications and limitations of this versatile zwitterionic detergent.

The Pivotal Role of Zwitterionic Detergents in Membrane Protein Solubilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are integral to a vast array of cellular processes, acting as channels, transporters, receptors, and enzymes. Their hydrophobic nature, however, presents a significant challenge for their extraction and purification from the lipid bilayer in a functionally active state. Zwitterionic detergents have emerged as a powerful class of surfactants that effectively solubilize membrane proteins while preserving their native conformation and biological activity. This document provides detailed application notes, experimental protocols, and a comparative analysis of common zwitterionic detergents to guide researchers in their membrane protein studies.

Zwitterionic detergents possess a unique molecular structure characterized by a hydrophilic headgroup carrying both a positive and a negative charge, resulting in a net neutral charge over a wide pH range. This property makes them less denaturing than ionic detergents and more efficient at disrupting protein-protein interactions compared to non-ionic detergents. Their ability to shield the hydrophobic transmembrane domains of proteins from the aqueous environment allows for the extraction of these proteins into soluble detergent-protein micelles.

Data Presentation: A Comparative Overview of Zwitterionic Detergents

The selection of an appropriate zwitterionic detergent is critical for successful membrane protein solubilization and subsequent downstream applications. The table below summarizes the key quantitative properties of commonly used zwitterionic detergents to facilitate this selection process.

DetergentMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Aggregation NumberMicelle Molecular Weight (kDa)Optimal Concentration for Solubilization
CHAPS 614.96 - 104 - 14~6.21-2% (w/v)
CHAPSO 630.9811~71-2% (w/v)
Fos-Choline-12 351.51.1 - 1.5~80-115~28-400.5-1% (w/v)
ASB-14 434.70.2817~7.40.5-1% (w/v)
LDAO 229.41 - 275 - 95~17-221-2% (w/v)

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of zwitterionic detergents for membrane protein research.

Protocol 1: Solubilization of Membrane Proteins using CHAPS

This protocol outlines a general procedure for the solubilization of membrane proteins from cultured cells using CHAPS. Optimization may be required depending on the specific protein and cell type.

Materials:

  • Cultured cells expressing the membrane protein of interest

  • Phosphate-Buffered Saline (PBS), ice-cold

  • CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)

  • Microcentrifuge

  • Cell scraper

Procedure:

  • Wash cultured cells twice with ice-cold PBS.

  • Aspirate PBS completely and add ice-cold CHAPS Lysis Buffer to the culture dish (e.g., 1 mL for a 10 cm dish).

  • Incubate on ice for 30 minutes with gentle rocking.

  • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Vortex the lysate briefly and incubate on ice for an additional 15 minutes.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble debris.

  • Carefully transfer the supernatant, containing the solubilized membrane proteins, to a fresh, pre-chilled tube.

  • Determine the protein concentration of the solubilized fraction using a detergent-compatible protein assay (e.g., BCA assay).

  • The solubilized membrane protein extract is now ready for downstream applications such as immunoprecipitation or chromatography.

Protocol 2: Co-Immunoprecipitation of a Membrane Protein Complex using CHAPSO

This protocol describes the co-immunoprecipitation of a target membrane protein and its interacting partners using CHAPSO, a detergent known for its ability to maintain protein-protein interactions.[1]

Materials:

  • Cell lysate containing solubilized membrane proteins (prepared as in Protocol 1, substituting CHAPS with 1% (w/v) CHAPSO)

  • Primary antibody specific to the target membrane protein

  • Protein A/G magnetic beads

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) CHAPSO

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Magnetic rack

Procedure:

  • To 1 mg of pre-cleared cell lysate, add the primary antibody (amount as recommended by the manufacturer) and incubate with gentle rotation for 2-4 hours at 4°C.

  • Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1 hour at 4°C with gentle rotation.

  • Place the tube on a magnetic rack to capture the beads. Carefully remove and discard the supernatant.

  • Wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, capture the beads with the magnetic rack and discard the supernatant.

  • After the final wash, elute the protein complex by adding 50 µL of Elution Buffer and incubating for 5 minutes at room temperature.

  • Capture the beads with the magnetic rack and transfer the supernatant (containing the eluted proteins) to a fresh tube.

  • Neutralize the eluate by adding 5 µL of Neutralization Buffer.

  • The eluted sample can be analyzed by SDS-PAGE and Western blotting to identify the target protein and its co-immunoprecipitated partners.

Protocol 3: Ion-Exchange Chromatography of a Membrane Protein Solubilized with Fos-Choline-12

This protocol provides a general guideline for the purification of a membrane protein using ion-exchange chromatography after solubilization with Fos-Choline-12. The choice of anion or cation exchange will depend on the isoelectric point (pI) of the target protein. This example assumes the protein has a net negative charge at the working pH and will bind to an anion-exchange column.[2]

Materials:

  • Solubilized membrane protein extract in a buffer containing Fos-Choline-12 (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% (w/v) Fos-Choline-12)

  • Anion-exchange column (e.g., HiTrap Q HP)

  • Binding Buffer: 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 0.1% (w/v) Fos-Choline-12

  • Elution Buffer: 20 mM Tris-HCl pH 8.0, 1 M NaCl, 0.1% (w/v) Fos-Choline-12

  • Chromatography system (e.g., ÄKTA system)

Procedure:

  • Equilibrate the anion-exchange column with 5-10 column volumes (CV) of Binding Buffer.

  • Load the solubilized membrane protein sample onto the column. The flow rate should be optimized for the specific column and protein.

  • Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins.

  • Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20 CV.

  • Collect fractions throughout the elution gradient.

  • Analyze the collected fractions by SDS-PAGE and Western blotting to identify the fractions containing the purified membrane protein.

  • Pool the fractions containing the protein of interest and proceed with downstream applications or buffer exchange to remove the high salt concentration.

Mandatory Visualizations

Signaling Pathway: G-Protein Coupled Receptor (GPCR) Signaling

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction. Their study often requires solubilization from the cell membrane. The following diagram illustrates a simplified GPCR signaling cascade.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Second_Messenger->Downstream

Caption: A simplified schematic of a G-Protein Coupled Receptor (GPCR) signaling pathway.

Experimental Workflow: Membrane Protein Immunoprecipitation

The following diagram outlines a typical experimental workflow for the immunoprecipitation of a membrane protein after solubilization with a zwitterionic detergent.

IP_Workflow start Start: Cultured Cells cell_lysis Cell Lysis (Zwitterionic Detergent) start->cell_lysis centrifugation1 Centrifugation (Pellet Debris) cell_lysis->centrifugation1 supernatant1 Collect Supernatant (Solubilized Proteins) centrifugation1->supernatant1 pre_clearing Pre-clearing (with non-specific IgG) supernatant1->pre_clearing ip_antibody Incubate with Primary Antibody pre_clearing->ip_antibody beads Add Protein A/G Beads ip_antibody->beads incubation Incubate to form Complex beads->incubation wash Wash Beads incubation->wash Repeat 3x elution Elute Proteins wash->elution analysis Analysis (SDS-PAGE, Western Blot) elution->analysis Detergent_Action cluster_membrane Lipid Bilayer mp Membrane Protein lp Lipids detergent Zwitterionic Detergent Monomers cluster_membrane cluster_membrane detergent->cluster_membrane Partition into membrane micelle Detergent Micelle protein_micelle Protein-Detergent Micelle Complex micelle->protein_micelle Forms around protein lipid_micelle Lipid-Detergent Micelle micelle->lipid_micelle Forms around -lipids cluster_membrane->micelle Disrupts bilayer at high concentration

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfobetaine-16 for Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Sulfobetaine-16 (SB-16) concentration in cell lysis experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SB-16) and why is it used for cell lysis?

A1: this compound (SB-16), also known as n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic detergent.[1][2] Zwitterionic detergents like SB-16 possess both a positive and a negative charge, making them effective at disrupting cell membranes and solubilizing proteins, particularly membrane proteins.[3][4] They are often used in proteomics because they can break protein-protein interactions without denaturing the proteins, which is crucial for studying protein function and for applications like 2D gel electrophoresis.[3][4]

Q2: What is the optimal concentration of SB-16 for cell lysis?

A2: The optimal concentration of SB-16 is highly dependent on the cell type, cell density, and the specific application. A general starting point for nonionic or zwitterionic detergents is around 1.0% (v/v). However, it is crucial to empirically determine the ideal concentration for your specific experiment. The detergent-to-protein ratio is a critical factor, and detergents are often used in a 2- to 3-fold excess of the total protein amount.[5]

Q3: How does the Critical Micelle Concentration (CMC) of SB-16 affect cell lysis?

A3: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form aggregates called micelles.[6] For SB-16, the CMC is in the range of 0.01-0.06 mM.[1] Effective cell lysis and protein solubilization typically occur at detergent concentrations well above the CMC.[7] Below the CMC, the detergent exists as monomers which are less effective at disrupting the lipid bilayer of the cell membrane.

Q4: Can SB-16 be used for all types of cells and proteins?

A4: SB-16 is particularly effective for solubilizing integral membrane proteins.[8][9] While it is a versatile detergent, its effectiveness can vary. For some applications, other detergents or combinations of detergents might be more suitable. For example, amidosulfobetaines have shown better solubilization for certain membrane proteins compared to other zwitterionic detergents like CHAPS.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered when using SB-16 for cell lysis.

Problem Potential Cause Recommended Solution
Low Protein Yield Insufficient Lysis: The SB-16 concentration may be too low for the cell type or density.Increase the SB-16 concentration incrementally. Consider increasing incubation time or using more vigorous agitation during lysis.[10] For difficult-to-lyse cells like plants or bacteria, physical disruption methods (e.g., sonication, homogenization) may be necessary in addition to detergent lysis.[10]
Protein Degradation: Proteases released during cell lysis can degrade the target protein.Perform all lysis steps at 4°C and add a protease inhibitor cocktail to the lysis buffer.[10]
High Viscosity of Lysate DNA Release: Lysis of cells releases DNA, which can make the lysate viscous and difficult to handle.Add DNase I to the lysis buffer to digest the DNA.[10][11] Alternatively, sonication can shear the DNA.[12]
Protein is Insoluble (in Pellet after Centrifugation) Ineffective Solubilization: The SB-16 concentration might not be sufficient to keep the protein in solution, or the protein may have formed inclusion bodies (common with recombinant protein overexpression).Optimize the SB-16 concentration. For inclusion bodies, consider optimizing protein expression conditions (e.g., lower temperature, less inducer).[11][13] You may also need to use stronger detergents or chaotropic agents like urea.
Detergent Interference with Downstream Applications Incompatibility: SB-16 may interfere with subsequent assays or purification steps.Consider methods for detergent removal after solubilization, such as dialysis (for detergents with a high CMC), ion-exchange chromatography, or sucrose (B13894) density gradient separation.[7][10]
Lysis Buffer Not Working Incorrect Detergent Concentration: Using a concentration that is too low is a common issue.For nonionic detergents, a starting concentration of around 1.0% is recommended.[14] Ensure the detergent-to-membrane mass ratio is adequate.[14]
Buffer Preparation Issues: Errors in buffer formulation can affect lysis efficiency.Double-check all component concentrations and the pH of your lysis buffer. Consider using a commercially prepared lysis buffer to ensure consistency.

Experimental Protocols

Protocol: Optimization of SB-16 Concentration for Mammalian Cell Lysis

This protocol provides a framework for determining the optimal SB-16 concentration for a specific mammalian cell line.

1. Materials:

  • Cultured mammalian cells
  • Phosphate-buffered saline (PBS), ice-cold
  • Lysis Buffer Stock (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA)
  • This compound (SB-16) stock solution (e.g., 10% w/v in water)
  • Protease inhibitor cocktail
  • Microcentrifuge tubes, pre-chilled
  • Cell scraper, pre-chilled
  • Refrigerated microcentrifuge

2. Procedure:

  • Cell Harvesting:
  • For adherent cells, wash the culture dish with ice-cold PBS.
  • Add a minimal volume of ice-cold PBS and gently scrape the cells.
  • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
  • Wash the cell pellet with ice-cold PBS and centrifuge again.
  • Preparation of Lysis Buffers:
  • Prepare a series of lysis buffers with varying SB-16 concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v) by diluting the SB-16 stock solution in the Lysis Buffer Stock.
  • Just before use, add the protease inhibitor cocktail to each lysis buffer.
  • Cell Lysis:
  • Resuspend the cell pellet in the prepared lysis buffers. A common starting point is to add 100 µL of lysis buffer per 1 million cells.[12]
  • Incubate the mixture on ice for 30 minutes, with occasional vortexing.[12]
  • Clarification of Lysate:
  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the insoluble cellular debris.[12][15]
  • Analysis:
  • Carefully collect the supernatant (the soluble protein fraction).
  • Determine the protein concentration of each supernatant using a standard protein assay (e.g., BCA or Bradford assay).
  • Analyze the protein profile of the soluble fractions by SDS-PAGE and Coomassie staining or Western blotting for your protein of interest.

3. Data Interpretation:

Compare the protein yield and the solubilization of your target protein across the different SB-16 concentrations to determine the optimal condition.

Visualizations

experimental_workflow start Start: Harvest Cells wash Wash with ice-cold PBS start->wash lysis Resuspend Cells & Lyse on Ice wash->lysis prepare_lysis Prepare Lysis Buffers (Varying SB-16 concentrations) add_protease_inhibitors Add Protease Inhibitors prepare_lysis->add_protease_inhibitors add_protease_inhibitors->lysis centrifuge Centrifuge to Pellet Debris lysis->centrifuge collect_supernatant Collect Supernatant (Soluble Proteins) centrifuge->collect_supernatant analyze Analyze Protein Yield & Profile (BCA, SDS-PAGE, Western Blot) collect_supernatant->analyze determine_optimal Determine Optimal SB-16 Conc. analyze->determine_optimal troubleshooting_workflow start Problem: Low Protein Yield check_lysis Was lysis complete? (Check pellet size) start->check_lysis incomplete_lysis Incomplete Lysis check_lysis->incomplete_lysis No lysis_ok Lysis Appears Complete check_lysis->lysis_ok Yes increase_sb16 Increase SB-16 concentration incomplete_lysis->increase_sb16 add_physical_disruption Add sonication/homogenization incomplete_lysis->add_physical_disruption check_degradation Is protein degraded? (Western Blot) degradation_yes Degradation Observed check_degradation->degradation_yes Yes add_protease_inhibitors Add/check protease inhibitors degradation_yes->add_protease_inhibitors work_on_ice Ensure all steps are on ice degradation_yes->work_on_ice lysis_ok->check_degradation

References

Sulfobetaine-16 solubility issues in urea buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with Sulfobetaine-16 (SB-16) in urea-based buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SB-16) and what are its primary applications?

This compound (SB-16) is a zwitterionic detergent widely used in biochemical applications.[1][2] Its key features include a C16 alkyl tail, which imparts strong solubilizing capabilities, particularly for membrane proteins.[3][4] It is frequently employed in sample preparation for two-dimensional gel electrophoresis (2D-PAGE) and other proteomic studies.[3]

Q2: Why is SB-16 often used in combination with urea (B33335)?

Urea is a chaotropic agent that disrupts non-covalent interactions within and between proteins, such as hydrogen bonds and hydrophobic interactions.[5][6] This denaturing property of urea, combined with the solubilizing action of SB-16, creates a highly effective buffer system for extracting and solubilizing complex protein mixtures, including hydrophobic and integral membrane proteins.[6]

Q3: I've observed that my SB-16 precipitates out of my urea buffer. What could be the cause?

Several factors can contribute to the precipitation of SB-16 in urea buffers:

  • Suboptimal Urea Concentration: Some sulfobetaine (B10348) detergents have limited solubility in high concentrations of urea alone.[7]

  • Temperature: Low temperatures can decrease the solubility of both SB-16 and urea.

  • Buffer pH: While SB-16 is zwitterionic over a wide pH range, the overall buffer pH can influence the solubility of other components and the stability of the solution.[4]

  • Presence of Other Salts: The type and concentration of salts in the buffer can impact the solubility of detergents.

Q4: Is there an optimal buffer composition for using SB-16 with urea?

For enhanced solubility and protein extraction efficiency, a combination of urea and thiourea (B124793) is often recommended over urea alone.[3][7][8] Thiourea, another chaotropic agent, can improve the solubilization of hydrophobic proteins.[6] A common starting point is a mixture of 5-7 M urea and 2 M thiourea.

Troubleshooting Guide

Issue: Precipitation or Cloudiness in SB-16 Urea Buffer

If you observe precipitation or cloudiness in your SB-16 urea buffer, follow this troubleshooting workflow:

start Precipitation Observed in SB-16 Urea Buffer check_temp Is the buffer at or below room temperature? start->check_temp warm_buffer Gently warm the buffer to 30-37°C with gentle agitation. check_temp->warm_buffer Yes check_composition What is the buffer composition? check_temp->check_composition No warm_buffer->check_composition end_success Precipitate Dissolved warm_buffer->end_success add_thiourea Add 2M Thiourea to the buffer. (See Protocol 1) check_composition->add_thiourea Urea only optimize_concentrations Optimize Urea/SB-16 concentrations. (See Table 1) check_composition->optimize_concentrations Urea/Thiourea mixture check_ph Verify buffer pH is within the optimal range (e.g., 7.5-8.8). add_thiourea->check_ph add_thiourea->end_success optimize_concentrations->check_ph optimize_concentrations->end_success adjust_ph Adjust pH using appropriate acid/base. check_ph->adjust_ph No consider_additives Consider adding solubilizing agents like 5% glycerol. check_ph->consider_additives Yes adjust_ph->consider_additives adjust_ph->end_success consider_additives->end_success end_fail Issue Persists: Consult further resources consider_additives->end_fail

Caption: Troubleshooting workflow for SB-16 precipitation in urea buffers.

Issue: Poor Protein Solubilization or Low Yield

If you are experiencing low protein yield after extraction with an SB-16 urea buffer, consider the following experimental workflow for optimization:

start Low Protein Yield check_lysis Is mechanical lysis sufficient? start->check_lysis increase_lysis Increase sonication time/power or use a different homogenization method. check_lysis->increase_lysis No check_buffer_ratio Is the buffer-to-sample ratio adequate? check_lysis->check_buffer_ratio Yes increase_lysis->check_buffer_ratio increase_buffer Increase the volume of extraction buffer. check_buffer_ratio->increase_buffer No optimize_buffer Optimize buffer composition. (See Table 1 and Protocol 1) check_buffer_ratio->optimize_buffer Yes increase_buffer->optimize_buffer incubation_params Adjust incubation time and temperature. optimize_buffer->incubation_params add_reducing_agent Incorporate reducing agents (e.g., DTT, TCEP). incubation_params->add_reducing_agent protease_inhibitors Ensure protease inhibitors are included. add_reducing_agent->protease_inhibitors end_success Improved Protein Yield protease_inhibitors->end_success

Caption: Workflow for optimizing protein extraction with SB-16 urea buffers.

Data Presentation

Table 1: Recommended Buffer Component Concentrations for Protein Solubilization

ComponentConcentration RangePurposeNotes
Urea5 - 8 MChaotrope, denaturantHigh-purity urea is recommended. Avoid heating above 37°C to prevent protein carbamylation.[6]
Thiourea0 - 2 MChaotrope, enhances solubilization of hydrophobic proteinsOften used in combination with urea for improved performance.[3][7]
SB-160.5 - 2% (w/v)Zwitterionic detergent, solubilizerStart with a lower concentration and optimize as needed.
CHAPS2 - 4% (w/v)Zwitterionic detergentCan be used in combination with or as an alternative to SB-16.
DTT or TCEP20 - 100 mM (DTT) or 2-10 mM (TCEP)Reducing agentBreaks disulfide bonds. Add fresh before use.
Carrier Ampholytes0.2 - 2% (v/v)Establishes pH gradient (for 2D-PAGE)Use a pH range appropriate for your experiment.
Glycerol5 - 20% (v/v)Stabilizer, cryoprotectantCan help prevent protein precipitation.[9]

Experimental Protocols

Protocol 1: Preparation of a Standard Urea/Thiourea/SB-16 Solubilization Buffer

This protocol describes the preparation of a robust solubilization buffer suitable for a wide range of protein extraction applications, particularly for 2D-PAGE.

Materials:

  • High-purity urea

  • Thiourea

  • This compound (SB-16)

  • CHAPS (optional)

  • Tris base

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Glycerol

  • Deionized water

Procedure:

  • To prepare 50 mL of buffer, start with approximately 25 mL of deionized water.

  • Add urea and thiourea to the desired final concentrations (e.g., 7M Urea - 21.02 g; 2M Thiourea - 7.61 g).

  • Gently warm the solution to no more than 30°C while stirring to aid in dissolving the urea and thiourea.[5] Do not overheat.

  • Once the urea and thiourea are fully dissolved, add SB-16 (e.g., for 1% w/v, add 0.5 g) and any other detergents like CHAPS.

  • Add any buffering agents, such as Tris, to a final concentration of 10-40 mM.

  • Add other components like glycerol.

  • Adjust the final volume to 50 mL with deionized water.

  • Store the buffer in aliquots at -20°C.

  • Important: Add reducing agents like DTT or TCEP to the buffer immediately before use, as they are not stable over long periods in solution.

References

Technical Support Center: Troubleshooting Protein Aggregation with Sulfobetaine-16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sulfobetaine-16 (SB-16) to mitigate protein aggregation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent protein aggregation?

This compound (SB-16), also known as ZWITTERGENT® 3-16, is a zwitterionic detergent. It possesses both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group, making it electrically neutral over a wide pH range. SB-16 helps prevent protein aggregation primarily by masking the hydrophobic surfaces of proteins that can lead to intermolecular interactions and aggregation.[1] It can act as a "molecular shield," preventing the collisions between protein molecules that lead to the formation of aggregates.[1] Unlike denaturing detergents, SB-16 is considered a mild, non-denaturing surfactant that can help solubilize proteins while preserving their native structure and function.[2]

Q2: When should I consider using this compound in my experiments?

SB-16 is particularly useful in the following applications:

  • Solubilization and purification of membrane proteins: It is effective in extracting and purifying outer membrane proteins.[3]

  • Protein refolding: It can be included in refolding buffers to assist in the proper folding of proteins recovered from inclusion bodies.[4]

  • Preventing aggregation during protein purification: It can be added to lysis, wash, and elution buffers to maintain protein solubility throughout the purification process.[5]

  • Stabilizing proteins in solution: For proteins prone to aggregation, SB-16 can be used as a stabilizing agent in storage buffers.

Q3: What is the optimal concentration of this compound to use?

The optimal concentration of SB-16 is protein-dependent and needs to be determined empirically. However, here are some general guidelines:

  • Above the Critical Micelle Concentration (CMC): For solubilizing membrane proteins, concentrations above the CMC (0.01-0.06 mM) are typically used.

  • For protein refolding and stabilization: A wider range of concentrations, from sub-micellar to higher concentrations (e.g., up to 1 M), have been reported to be effective, depending on the protein and the specific application.

It is advisable to perform a concentration screen to determine the optimal SB-16 concentration for your specific protein and application.

Q4: Can this compound ever promote protein aggregation?

Yes, in some cases, particularly at concentrations below the CMC, zwitterionic detergents like sulfobetaines can induce aggregation.[6] This is why it is crucial to optimize the concentration for your specific protein.

Q5: How does this compound compare to other detergents like CHAPS or Triton X-100?

SB-16 is a zwitterionic detergent, similar to CHAPS. Zwitterionic detergents are generally milder than non-ionic detergents like Triton X-100 and are less likely to denature proteins.[7] They are effective at breaking protein-protein interactions while maintaining the native state of individual proteins.[5] The choice of detergent will depend on the specific protein and downstream applications.

Q6: Are there any compatibility issues I should be aware of when using this compound?

SB-16 is generally compatible with common biological buffers. However, it is always good practice to check for compatibility with your specific experimental conditions, especially if you are using other additives or performing sensitive downstream assays.

Data Presentation: Properties of this compound

PropertyValueReference
Chemical Name n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate[3]
Molecular Weight 391.6 g/mol N/A
Critical Micelle Concentration (CMC) 0.01-0.06 mM (in water at 20-25°C)[3]
Appearance White to off-white powderN/A
Recommended Concentration for Membrane Protein Solubilization > CMC (e.g., 0.5% w/v)[8]
Recommended Concentration for Protein Refolding Empirically determined, can range from mM to ~1M[4]

Experimental Protocols

Protocol: Solubilization and Purification of Outer Membrane Proteins from E. coli using this compound

This protocol provides a general workflow for the extraction and purification of outer membrane proteins (OMPs) from E. coli using SB-16.

Materials:

  • E. coli cell pellet expressing the target OMP

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mg/mL lysozyme, 10 µg/mL DNase I

  • Solubilization Buffer: 20 mM Sodium Phosphate pH 7.0, 50 mM NaCl, 0.5% (w/v) this compound

  • Wash Buffer: 20 mM Sodium Phosphate pH 7.0, 50 mM NaCl, 0.1% (w/v) this compound

  • Elution Buffer: 20 mM Sodium Phosphate pH 7.0, 50 mM NaCl, 0.1% (w/v) this compound, 250 mM Imidazole

  • Ni-NTA affinity chromatography column

  • Centrifuge and appropriate tubes

  • Homogenizer or sonicator

Methodology:

  • Cell Lysis:

    • Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes.

    • Disrupt the cells by sonication or using a French press.

    • Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet the cell debris and inclusion bodies.

  • Membrane Fractionation:

    • Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

    • Discard the supernatant.

  • Solubilization of Outer Membranes:

    • Resuspend the membrane pellet in Solubilization Buffer.

    • Incubate at room temperature with gentle agitation for 1 hour to solubilize the outer membrane proteins.[8]

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the insoluble material.

  • Affinity Chromatography:

    • Carefully collect the supernatant containing the solubilized OMPs.

    • Equilibrate a Ni-NTA column with Wash Buffer.

    • Load the supernatant onto the equilibrated column.

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the target OMP with Elution Buffer.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE to check for purity.

    • Determine the protein concentration using a suitable method (e.g., BCA assay).

Mandatory Visualizations

AggregationPrevention cluster_unfolded Unfolded/Misfolded Proteins cluster_aggregation Aggregation Pathway cluster_folding Proper Folding Pathway cluster_intervention Intervention with this compound unfolded Unfolded Protein (Exposed Hydrophobic Regions) aggregates Protein Aggregates (Non-functional, Insoluble) unfolded->aggregates Aggregation folded Correctly Folded Protein (Functional, Soluble) unfolded->folded Proper Folding sb16 This compound sb16->unfolded Masks Hydrophobic Regions

Caption: Mechanism of protein aggregation prevention by this compound.

OMP_Purification start E. coli Cell Pellet (Expressing target OMP) lysis Cell Lysis (Lysozyme, DNase, Sonication) start->lysis centrifuge1 Centrifugation (10,000 x g) Pellet: Debris, Inclusion Bodies lysis->centrifuge1 supernatant1 Supernatant (Cytoplasmic & Membrane Proteins) centrifuge1->supernatant1 Collect ultracentrifuge Ultracentrifugation (100,000 x g) Pellet: Cell Membranes supernatant1->ultracentrifuge solubilization Solubilization with SB-16 (0.5% w/v) ultracentrifuge->solubilization Resuspend Pellet centrifuge2 Ultracentrifugation (100,000 x g) Pellet: Insoluble Material solubilization->centrifuge2 supernatant2 Supernatant (Solubilized OMPs) centrifuge2->supernatant2 Collect chromatography Ni-NTA Affinity Chromatography supernatant2->chromatography wash Wash with SB-16 (0.1% w/v) chromatography->wash elution Elution with Imidazole & SB-16 (0.1% w/v) wash->elution end Purified Outer Membrane Protein elution->end

Caption: Workflow for outer membrane protein purification using this compound.

References

Sulfobetaine-16 Interference in Bradford Assay: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Sulfobetaine-16 in the Bradford protein assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate) is a zwitterionic detergent. Its structure includes a hydrophobic 16-carbon alkyl chain and a hydrophilic headgroup containing both a quaternary ammonium (B1175870) cation and a sulfonate anion. This zwitterionic nature allows it to be effective at solubilizing proteins, particularly membrane proteins, while maintaining their native structure and function over a wide pH range.[1][2]

Q2: How does the Bradford assay work?

The Bradford protein assay is a colorimetric method used to determine protein concentration. It relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins. In an acidic solution, the dye exists in a cationic (red) form with an absorbance maximum at 470 nm. When the dye binds to proteins, primarily through interactions with basic (especially arginine) and aromatic amino acid residues, it stabilizes the anionic (blue) form of the dye, shifting the absorbance maximum to 595 nm. The intensity of the blue color is proportional to the protein concentration in the sample.

Q3: Why does this compound interfere with the Bradford assay?

Detergents like this compound can interfere with the Bradford assay in several ways:

  • Detergent-Dye Interaction: The detergent can directly interact with the Coomassie dye, affecting the equilibrium between its different colored forms. This can lead to an increase in background absorbance, even in the absence of protein.

  • Detergent-Protein Interaction: The detergent can bind to the protein, potentially masking the sites where the Coomassie dye would normally bind.

  • Precipitation: High concentrations of some detergents can cause the acidic Bradford reagent to precipitate, leading to inaccurate readings.[3][4]

Q4: What is the maximum concentration of this compound that is compatible with the standard Bradford assay?

Specific quantitative data for the interference of this compound at various concentrations is not extensively available in peer-reviewed literature. However, data for a similar sulfobetaine, SB 3-10, indicates a compatible concentration of up to 0.1% in the standard Bradford assay.[5][6][7] It is always recommended to perform a compatibility test with your specific buffer and this compound concentration.

Troubleshooting Guide

Problem: High Background Absorbance or Inaccurate Readings

If you suspect that this compound is interfering with your Bradford assay, consider the following troubleshooting steps:

1. Dilute the Sample

If your protein concentration is high enough, you can dilute your sample to reduce the this compound concentration to a non-interfering level (ideally ≤0.1%).

2. Include this compound in Your Standards

To compensate for the interference, prepare your protein standards (e.g., BSA) in the same buffer containing the same concentration of this compound as your unknown samples. This will help to correct for the background absorbance caused by the detergent.[8]

3. Use a Detergent-Compatible Bradford Assay

Several commercially available Bradford assay kits are formulated to be compatible with detergents. These kits often contain proprietary reagents that prevent detergent interference.

4. Remove this compound from the Sample

If the above methods are not suitable, you can remove the detergent from your sample before performing the Bradford assay using protein precipitation. A common and effective method is the Trichloroacetic Acid (TCA)/Acetone (B3395972) precipitation.

5. Use an Alternative Protein Quantification Assay

If interference persists, consider using a different protein quantification method that is more tolerant to detergents, such as the Bicinchoninic Acid (BCA) assay. The BCA assay is generally more resistant to interference from detergents.[9][10]

Data Presentation

The following table summarizes the compatibility of various detergents with the standard Bradford assay. Note that the data for sulfobetaines may be for compounds structurally similar to this compound.

DetergentTypeMax Compatible Concentration in Standard Bradford Assay (%)
Sulfobetaine (SB 3-10) Zwitterionic 0.1 [5][6][7]
Sulfobetaine (SB 3-14) Zwitterionic 0.1 (in native extraction buffer)[1][11][12]
CHAPSZwitterionic1
SDSAnionic0.025
Triton X-100Non-ionic0.1
Tween 20Non-ionic0.1

Disclaimer: The compatibility of detergents can be influenced by the specific formulation of the Bradford reagent and the buffer composition. It is always recommended to perform a validation experiment for your specific conditions.

Experimental Protocols

Standard Bradford Assay Protocol

This protocol is for a standard microplate-based Bradford assay.

Materials:

  • Bradford Reagent

  • Protein Standard (e.g., Bovine Serum Albumin, BSA) at 2 mg/mL

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 595 nm

  • Your protein sample containing this compound

Procedure:

  • Prepare Protein Standards: Prepare a series of protein standards by diluting the BSA stock solution. A typical range is 0, 125, 250, 500, 750, 1000, and 1500 µg/mL. If your samples contain this compound, prepare the standards in the same buffer.

  • Sample Preparation: If necessary, dilute your unknown protein samples to fall within the linear range of the assay.

  • Assay:

    • Pipette 5 µL of each standard and unknown sample into separate wells of the 96-well plate.

    • Add 250 µL of Bradford Reagent to each well.

    • Mix thoroughly using a plate shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for at least 5 minutes, but no longer than 60 minutes.

  • Measurement: Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank (0 µg/mL standard) from the absorbance of all other standards and samples.

    • Create a standard curve by plotting the blank-corrected absorbance values against the known protein concentrations.

    • Determine the concentration of your unknown samples by interpolating their absorbance values from the standard curve.

TCA/Acetone Protein Precipitation Protocol

This protocol is for removing interfering substances like this compound from your protein sample.

Materials:

  • Trichloroacetic acid (TCA), 100% (w/v) solution

  • Acetone, ice-cold

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Precipitation:

    • To your protein sample, add an equal volume of 20% TCA.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Washing:

    • Carefully decant the supernatant without disturbing the protein pellet.

    • Add 200 µL of ice-cold acetone to the pellet.

    • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

    • Repeat the acetone wash.

  • Drying:

    • Carefully decant the acetone.

    • Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry the pellet, as it may be difficult to resuspend.

  • Resuspension: Resuspend the protein pellet in a buffer compatible with the Bradford assay (e.g., PBS). You can now proceed with the Standard Bradford Assay Protocol.[13]

Detergent-Compatible Bradford Assay Protocol

This protocol is a general guideline for using a commercially available detergent-compatible Bradford assay kit. Always refer to the manufacturer's specific instructions.

Materials:

  • Detergent-Compatible Bradford Assay Reagent

  • Protein Standard (e.g., BSA)

  • Your protein sample containing this compound

Procedure:

  • Prepare Protein Standards: Prepare a series of protein standards as described in the Standard Bradford Assay Protocol. It is generally not necessary to include the detergent in the standards when using a compatible kit.[14]

  • Assay: Follow the manufacturer's instructions for the volumes of sample and reagent to add to your tubes or microplate wells.

  • Incubation: Incubate at room temperature for the time specified by the manufacturer (typically 10 minutes).

  • Measurement: Measure the absorbance at 595 nm.

  • Data Analysis: Calculate the protein concentration as described in the Standard Bradford Assay Protocol.

Visualizations

Bradford_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Standards Prepare Standards Mix Mix Sample/Standard with Bradford Reagent Prepare Standards->Mix Prepare Sample Prepare Sample Prepare Sample->Mix Incubate Incubate at RT (5-60 min) Mix->Incubate Measure Absorbance Measure Absorbance at 595 nm Incubate->Measure Absorbance Create Curve Create Standard Curve Measure Absorbance->Create Curve Determine Concentration Determine Unknown Concentration Create Curve->Determine Concentration Interference_Mechanism Coomassie Dye (Red, 470nm) Coomassie Dye (Red, 470nm) Blue Complex (595nm) Blue Complex (595nm) Coomassie Dye (Red, 470nm)->Blue Complex (595nm) Binds to Interference Complex Interference Complex Coomassie Dye (Red, 470nm)->Interference Complex Interacts with Protein Protein Protein->Blue Complex (595nm) This compound This compound This compound->Interference Complex Accurate Reading Accurate Reading Blue Complex (595nm)->Accurate Reading Inaccurate Reading Inaccurate Reading Interference Complex->Inaccurate Reading Leads to Troubleshooting_Workflow Start Interference Suspected Dilute Dilute Sample Start->Dilute Include in Standards Include Detergent in Standards Dilute->Include in Standards Not Feasible End Accurate Measurement Dilute->End Successful Detergent-Compatible Assay Use Detergent- Compatible Kit Include in Standards->Detergent-Compatible Assay Fails Include in Standards->End Successful Precipitate Protein Precipitation Detergent-Compatible Assay->Precipitate Fails Detergent-Compatible Assay->End Successful Alternative Assay Use Alternative Assay (e.g., BCA) Precipitate->Alternative Assay Fails Precipitate->End Successful Alternative Assay->End

References

Technical Support Center: Managing Sulfobetaine-16 in Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when removing the zwitterionic detergent Sulfobetaine-16 (SB-16) from protein samples after extraction.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove this compound (SB-16) from my protein sample?

This compound is an effective solubilizing agent for membrane proteins.[1] However, its presence, even in small amounts, can interfere with many downstream applications.[2] These include:

  • Mass Spectrometry (MS): Detergents can suppress the ionization of peptides, leading to poor signal and incomplete analysis.[3]

  • Immunoassays (e.g., ELISA): Detergents can disrupt antibody-antigen binding and lead to inaccurate results.[4]

  • Isoelectric Focusing (IEF): As a charged molecule, SB-16 can interfere with the formation of the pH gradient.[4]

  • Enzymatic Digestion: Detergents can denature or inhibit proteases used for protein digestion prior to MS analysis.[4]

  • Structural Studies: The presence of detergent micelles can interfere with techniques like X-ray crystallography and NMR.

Q2: What is the Critical Micelle Concentration (CMC) of SB-16 and why is it important for removal?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form aggregates called micelles.[5] this compound has a very low CMC, reported to be between 0.01 and 0.06 mM.[5][6][7] This is a critical factor because methods that separate based on size, such as dialysis and gel filtration, are most effective on detergent monomers.[4] Since SB-16 forms large micelles at very low concentrations and binds strongly to proteins, these size-based methods are often inefficient for its removal.[2]

Q3: What are the primary methods for removing SB-16 and how do I choose the right one?

Several methods are available, each with distinct advantages and disadvantages. The optimal choice depends on your specific protein, the required final purity, and whether protein activity needs to be preserved.[2] The most common methods include using detergent removal resins, dialysis, size-exclusion chromatography, protein precipitation, and hydrophobic interaction chromatography.[2][4][8]

Q4: My protein of interest is precipitating during or after the removal of SB-16. What can I do?

Protein precipitation is a common issue, often caused by the over-removal of the detergent required to keep a hydrophobic protein soluble, or by sudden changes in the buffer environment.[8][9] Refer to the troubleshooting workflow below for a step-by-step guide to resolving this issue. Key solutions include switching to a gentler, non-denaturing removal method, performing all steps at 4°C, or adding stabilizing agents like glycerol (B35011) or arginine to your buffer.[9][10]

Comparison of Detergent Removal Methods

The table below summarizes and compares the most common techniques for removing SB-16.

MethodPrincipleTypical Protein RecoveryDetergent Removal EfficiencyAdvantagesDisadvantages
Detergent Removal Resins Affinity-based binding of detergent molecules to a specialized resin.[11]>90%[2]>95%[2]Fast, highly efficient, simple spin-column formats available.[8][11]Resin cost, potential for non-specific binding of some proteins.
Dialysis Size-based separation via a semi-permeable membrane, allowing small detergent monomers to diffuse out.[4]Variable, potential for loss due to membrane adsorption.[9]Low to ModerateGentle, preserves protein activity.[12]Very time-consuming; inefficient for low-CMC detergents like SB-16 unless diluted below CMC.[2][4]
Size-Exclusion Chromatography (SEC) Size-based separation where proteins elute before smaller detergent monomers.[4]HighLow to ModerateRelatively fast, can be used for buffer exchange simultaneously.[8]Inefficient for low-CMC detergents; potential for significant sample dilution.[2][8][13]
Protein Precipitation Protein is precipitated using organic solvents (e.g., acetone) or acids (TCA), leaving detergent in the supernatant.[14][15]>90%[14]HighConcentrates the protein sample effectively removes many contaminants.[14]Often causes irreversible protein denaturation and loss of activity.[15][16]
Hydrophobic Interaction Chromatography (HIC) Proteins bind to a hydrophobic resin in high salt and are eluted with a decreasing salt gradient, separating them from detergents.[17]HighHighNon-denaturing, preserves protein structure and function; high capacity.[17][18]Requires method development; high salt concentrations may not be suitable for all proteins.

Visual Workflows and Troubleshooting

Workflow for Selecting a Detergent Removal Method

This diagram provides a logical sequence for choosing the most appropriate method for removing SB-16 based on your experimental needs.

cluster_0 start Protein Sample in SB-16 Buffer q1 Is preserving protein native structure/activity critical? start->q1 q2 Is your protein a hydrophobic membrane protein? q1->q2 Yes precipitation Use Protein Precipitation (e.g., Acetone (B3395972)/TCA) q1->precipitation No q3 Is speed a priority? q2->q3 No hic Use Hydrophobic Interaction Chromatography (HIC) q2->hic Yes resins Use Detergent Removal Resin q3->resins Yes dialysis Use Dialysis (with caution for SB-16) q3->dialysis No

Caption: Decision tree for selecting an SB-16 removal method.

Troubleshooting Guide for Protein Precipitation

If you encounter protein precipitation, use this guide to diagnose the cause and find a solution.

cluster_1 start Protein Precipitated During or After SB-16 Removal q1 Was a denaturing method (e.g., Acetone/TCA) used? start->q1 q2 Is the protein a membrane protein or highly hydrophobic? q1->q2 No sol1 Switch to a non-denaturing method like HIC or Detergent Removal Resin. q1->sol1 Yes q3 Were buffer conditions (pH, salt) changed abruptly? q2->q3 No sol2 Avoid complete detergent removal. Perform detergent exchange or screen for minimal required SB-16 concentration. q2->sol2 Yes sol3 Perform a gradual buffer exchange using dialysis or SEC. Add stabilizers (e.g., 5-10% glycerol). q3->sol3 Yes end_node Re-solubilize protein and retry with optimized protocol. q3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for protein precipitation issues.

Experimental Protocols

Protocol 1: Detergent Removal Using a Spin Column

This method is fast and highly efficient, making it ideal for most applications where protein activity needs to be maintained.

  • Resin Equilibration: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.

  • Equilibrate the resin by adding your desired final (detergent-free) buffer to the column and centrifuging. Repeat this step 2-3 times to ensure complete buffer exchange.[11]

  • Sample Loading: Apply your protein sample containing SB-16 to the top of the equilibrated resin bed.

  • Incubation: Incubate the sample with the resin for 2-5 minutes at room temperature to allow the detergent to bind to the resin.[11]

  • Protein Elution: Place the spin column into a clean collection tube and centrifuge according to the manufacturer's protocol. The flow-through contains your protein sample, now depleted of SB-16.[11]

Protocol 2: Dialysis

This is a gentle but slow method, best suited for proteins that are sensitive to more rapid procedures. Its efficiency for SB-16 is limited due to the detergent's low CMC.

  • Membrane Preparation: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is at least 3-5 times smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).[9] Prepare the membrane by rinsing and soaking it in dialysis buffer as per the manufacturer's instructions.[12][19]

  • Sample Loading: Pipette your protein sample into the dialysis tubing and seal both ends securely with clips, leaving some headspace.[12]

  • Dialysis: Submerge the sealed tubing in a large volume of cold (4°C) dialysis buffer (at least 100-200 times the sample volume).[2][12]

  • Stirring: Stir the buffer gently on a magnetic stir plate to facilitate diffusion.[12]

  • Buffer Changes: Change the dialysis buffer every 2-4 hours for the first 8-12 hours, then leave overnight for a final change. A total of 3-4 buffer changes is typical.[12]

  • Sample Recovery: Carefully remove the tubing from the buffer, open one end, and pipette out the protein sample.

Protocol 3: Acetone Precipitation

This method is effective for concentrating a sample and removing contaminants but will likely denature the protein.

  • Pre-chill: Chill your protein sample and a sufficient volume of high-purity acetone to -20°C.

  • Precipitation: Add at least 4 volumes of cold (-20°C) acetone to your protein sample in a centrifuge tube.[15] Vortex briefly and incubate at -20°C for 60 minutes.

  • Pelleting: Centrifuge the sample at >10,000 x g for 10-15 minutes at 4°C to pellet the precipitated protein.[14]

  • Supernatant Removal: Carefully decant and discard the supernatant, which contains the SB-16.

  • Washing: Add a smaller volume of cold acetone to wash the pellet, vortex briefly, and centrifuge again for 5 minutes. This step helps remove any remaining detergent and contaminants.[14]

  • Drying: Discard the supernatant and allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry, as this will make resolubilization difficult.

  • Resolubilization: Resuspend the protein pellet in the desired detergent-free buffer. This may require vigorous vortexing or sonication.

References

horizontal streaking in 2D-PAGE with Hexadecylbetaine buffer

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2D-PAGE Troubleshooting

This guide addresses the common issue of horizontal streaking in two-dimensional polyacrylamide gel electrophoresis (2D-PAGE), with a specific focus on experiments utilizing Hexadecylbetaine in the sample or rehydration buffer.

Frequently Asked Questions (FAQs)

Q1: What is horizontal streaking in 2D-PAGE and what does it indicate?

A1: Horizontal streaking refers to the appearance of elongated, horizontal lines or smears in a 2D gel instead of distinct, focused protein spots. This artifact primarily indicates a problem with the first dimension of separation, isoelectric focusing (IEF).[1][2] It suggests that proteins have not focused at their specific isoelectric point (pI) or have precipitated during the IEF run.

Q2: Why is Hexadecylbetaine used in 2D-PAGE, and how can it be related to streaking?

A2: Hexadecylbetaine (also known as ASB-16 or a related compound, ASB-14) is a potent zwitterionic detergent. It is often used to solubilize highly hydrophobic proteins, such as membrane proteins, which are difficult to dissolve with milder detergents like CHAPS.[3] While effective, improper concentrations or sample contaminants can lead to protein aggregation or interfere with IEF, contributing to horizontal streaking.

Q3: Can protein overload cause horizontal streaking?

A3: Yes, loading too much protein onto the Immobilized pH Gradient (IPG) strip is a common cause of horizontal streaking.[1][4] Excessive protein concentration can lead to aggregation and precipitation at the pI, preventing proper focusing.[1][5] It is crucial to quantify the protein sample accurately and load an amount appropriate for the IPG strip size and staining method used.[4]

Q4: What are the most common contaminants in a sample that cause streaking?

A4: The most frequent ionic contaminants that disrupt IEF and cause streaking are salts, ionic detergents (like SDS), lipids, nucleic acids, and polysaccharides.[1][4][6] These molecules carry a charge and interfere with the electric field and pH gradient, leading to high currents, incomplete focusing, and streaking.[1][5] Salt concentrations should ideally be kept below 10-40 mM.[4][7]

Troubleshooting Guide: Horizontal Streaking

This section provides a detailed breakdown of potential causes and solutions for horizontal streaking.

Problem: The entire 2D gel exhibits horizontal streaks.

This issue is often systemic, pointing to a fundamental problem in sample preparation or the IEF run.

Possible Cause Recommended Solution
Incomplete Protein Solubilization Proteins, especially hydrophobic ones, may not be fully solubilized, leading to aggregation.[1][4] Ensure the lysis/rehydration buffer is sufficiently strong. A combination of 7 M urea (B33335) and 2 M thiourea (B124793) is more effective at solubilizing proteins than urea alone.[8] For membrane proteins, use or increase the concentration of strong zwitterionic detergents like Hexadecylbetaine (e.g., 2-4%).[9] Allow the sample to incubate in the solubilization buffer for at least 1 hour at room temperature before centrifugation to remove any insoluble material.[9]
Sample Contamination (Salts, Nucleic Acids, etc.) High salt concentrations (>40 mM) or other ionic contaminants interfere with IEF.[4] Remove salts by dialysis, gel filtration, or using a 2D cleanup kit.[4][5] Viscous samples, often due to nucleic acid contamination, should be treated with nucleases or subjected to ultracentrifugation to remove these contaminants.[6][10]
Incomplete or Over-focusing Both insufficient and excessive focusing times can cause streaking.[1] If under-focusing is suspected (streaks across the gel), increase the total volt-hours (Vhr). If over-focusing is the issue (streaks more prominent for basic proteins), reduce the Vhr, as some proteins can be unstable at their pI for extended periods.[10] Use a starting Vhr program recommended by the IPG strip manufacturer and optimize from there.[1]

Problem: Gels show intermittent or localized horizontal streaks.

This may point to issues with specific proteins, IPG strip handling, or uneven conditions during IEF.

Possible Cause Recommended Solution
Improper IPG Strip Rehydration Uneven or incomplete rehydration can prevent proteins from entering the gel matrix uniformly.[4][7] Ensure the correct volume of rehydration buffer is used for the strip length.[4] Make sure the entire strip is in contact with the sample/rehydration solution, and overlay it with mineral oil to prevent evaporation, which can cause urea to crystallize.[11][12] A passive, overnight rehydration (at least 12 hours) is recommended to ensure complete absorption.[9][12]
Protein Precipitation at Isoelectric Point (pI) Some proteins are inherently less soluble at their pI and may precipitate out of solution during focusing. This is a common cause of concentrated, regional streaks.[1] Improve solubility by ensuring optimal concentrations of urea, thiourea, and detergents in the rehydration buffer. Adding carrier ampholytes (e.g., 0.5-2%) can also enhance protein solubility and produce more uniform conductivity.[9]
Keratin Contamination Contamination from skin and hair can appear as distinct horizontal streaks, typically around 45-67 kDa and pI 5-8. Always wear gloves and work in a clean environment. Use high-purity reagents.
Reformed Disulfide Bonds During IEF, reducing agents like DTT can migrate away from the basic end of the strip, allowing disulfide bonds to reform and causing aggregation and streaking.[13] Ensure adequate reduction and consider alkylating cysteine residues during the equilibration step after IEF and before the second dimension.[14]

Data Presentation

Table 1: Recommended Buffer Compositions for 2D-PAGE Sample Preparation

The following table summarizes typical concentration ranges for key components in lysis/rehydration buffers used to minimize horizontal streaking.

ComponentFunctionStandard BufferBuffer for Hydrophobic Proteins
Urea Denaturant, solubilizer8–9 M7 M
Thiourea Enhances solubilization of hydrophobic/membrane proteins-2 M
Detergent Solubilizer, prevents aggregation2-4% CHAPS2-4% Hexadecylbetaine (ASB-16)
Reducing Agent Reduces disulfide bonds50-100 mM DTT or 5 mM TBP50-100 mM DTT or 5 mM TBP
Carrier Ampholytes Enhance solubility, even out conductivity0.5–2% (v/v)0.5–2% (v/v)

Note: Concentrations may need to be optimized for specific sample types.[4][8][9][15]

Experimental Protocols

Protocol: Sample Preparation using Hexadecylbetaine Buffer for Hydrophobic Proteins

This protocol is designed for the solubilization of complex protein mixtures, particularly those containing membrane proteins, for 2D-PAGE.

  • Lysis/Solubilization Buffer Preparation:

    • Prepare a buffer containing: 7 M Urea, 2 M Thiourea, 2-4% (w/v) Hexadecylbetaine, 1% (w/v) DTT, and 0.5-2% (v/v) Carrier Ampholytes (matching the pH range of your IPG strip).[9]

    • Add protease and phosphatase inhibitors fresh just before use.

    • Note: Gently warm the solution to fully dissolve all components. Do not heat above 30-37°C as this can cause urea to degrade into isocyanate, leading to protein carbamylation.

  • Protein Extraction:

    • Homogenize the cell pellet or tissue sample directly in the prepared Lysis/Solubilization Buffer.

    • Incubate the mixture on a rocking platform for 1-2 hours at room temperature to ensure complete protein solubilization.[9]

  • Clarification:

    • Centrifuge the lysate at high speed (>15,000 x g) for 30 minutes at 4°C to pellet insoluble material, including cell debris and nucleic acids.[9]

    • Carefully collect the supernatant, which contains the solubilized proteins.

  • Protein Quantification:

    • Determine the protein concentration using a 2D-compatible protein assay (e.g., a modified Bradford assay) to avoid interference from buffer components.

  • IPG Strip Rehydration and Sample Loading:

    • Dilute the protein sample to the desired final concentration using the Lysis/Solubilization Buffer.

    • Pipette the sample into the channels of an IPG strip rehydration tray.

    • Carefully place the IPG strip, gel-side down, onto the sample solution, ensuring no air bubbles are trapped underneath.[14]

    • Overlay each strip with mineral oil to prevent evaporation.[9]

    • Allow the strips to rehydrate passively for a minimum of 12 hours at room temperature.[9][12]

  • Isoelectric Focusing (IEF):

    • Following rehydration, proceed with the IEF run according to the instrument manufacturer's instructions. A typical program involves a gradual voltage ramp to a final high voltage for a total of 50,000-80,000 V-hr.[9]

Visualizations

2D-PAGE Workflow and Troubleshooting Points

The following diagram illustrates the key stages of a 2D-PAGE experiment and highlights where issues leading to horizontal streaking commonly arise.

D_PAGE_Workflow cluster_prep 1. Sample Preparation cluster_ief 2. First Dimension: IEF cluster_sds 3. Second Dimension: SDS-PAGE Lysis Cell Lysis & Protein Solubilization Quant Protein Quantification Lysis->Quant TS1 Cause: Incomplete Solubilization Cause: Contaminants (Salts, DNA) Lysis->TS1 Rehydration IPG Strip Rehydration (Passive or Active) Quant->Rehydration Load Sample IEF Isoelectric Focusing (Voltage Ramp) Rehydration->IEF TS2 Cause: Uneven Rehydration Cause: Protein Overload Rehydration->TS2 TS3 Cause: Incorrect Vhr Cause: Protein Precipitation IEF->TS3 Equilibration Strip Equilibration (Reduction & Alkylation) IEF->Equilibration SDSPAGE SDS-PAGE Run Equilibration->SDSPAGE Troubleshooting_Flowchart Start Horizontal Streaking Observed? Check_Sample Review Sample Preparation Start->Check_Sample Yes Check_IEF Review IEF Parameters Start->Check_IEF Yes Q_Solubilization Is buffer strong enough? (e.g., Urea/Thiourea/ Hexadecylbetaine) Check_Sample->Q_Solubilization Q_Rehydration Was rehydration complete? (>12h, no evaporation) Check_IEF->Q_Rehydration A_Solubilization Action: Strengthen buffer. Increase detergent/chaotrope conc. Q_Solubilization->A_Solubilization No Q_Contaminants Any signs of contaminants? (High current, viscosity) Q_Solubilization->Q_Contaminants Yes A_Contaminants Action: Use cleanup kit, dialysis, or nuclease treatment. Q_Contaminants->A_Contaminants Yes Q_Overload Was protein load too high for strip/stain type? Q_Contaminants->Q_Overload No A_Overload Action: Reduce total protein loaded. Q_Overload->A_Overload Yes A_Rehydration Action: Ensure proper volume, use mineral oil, and allow sufficient time. Q_Rehydration->A_Rehydration No Q_Vhr Is the Vhr program optimized for the sample? Q_Rehydration->Q_Vhr Yes A_Vhr Action: Adjust total Vhr. Increase for under-focusing, decrease for over-focusing. Q_Vhr->A_Vhr No

References

Technical Support Center: Improving Protein Solubilization with Nondetergent Sulfobetaines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing nondetergent sulfobetaines (NDSBs) to enhance protein solubilization.

Frequently Asked Questions (FAQs)

Q1: What are nondetergent sulfobetaines (NDSBs) and how do they differ from conventional detergents?

A1: Nondetergent sulfobetaines are zwitterionic compounds that aid in the solubilization and stabilization of proteins.[1][2] Unlike traditional detergents like SDS or Triton X-100, NDSBs have a short hydrophobic group and a hydrophilic sulfobetaine (B10348) group.[1][3] This structure prevents them from forming micelles, which is a key characteristic of detergents.[1][2][3] Consequently, NDSBs are generally non-denaturing, even at high concentrations, and can be easily removed by methods like dialysis.[1][3]

Q2: How do NDSBs improve protein solubilization and prevent aggregation?

A2: NDSBs are thought to interact with the hydrophobic regions on the surface of proteins, thereby preventing the protein-protein aggregation that leads to insolubility.[3] They can be particularly effective in preventing aggregation during protein refolding processes.[1][2] Some NDSBs, like NDSB-201, can act as "pharmacological chaperones" by binding to specific pockets on the protein surface, stabilizing the folded state and minimizing aggregation.[4][5]

Q3: When should I consider using NDSBs in my experiments?

A3: NDSBs are beneficial in a variety of applications, including:

  • Improving the yield of extracted proteins , especially for membrane, nuclear, and cytoskeletal proteins.[3][6]

  • Facilitating the refolding and renaturation of chemically or thermally denatured proteins, particularly those expressed as inclusion bodies in bacterial systems.[1][2]

  • Enhancing the crystallization of proteins by improving their solubility and stability.[7]

  • Reducing protein precipitation during isoelectric focusing experiments.[8]

Q4: Are NDSBs compatible with downstream applications?

A4: Yes, NDSBs are generally compatible with many downstream applications. They do not significantly alter the pH or viscosity of biological buffers.[3] Furthermore, they do not absorb significantly in the near UV range (around 280 nm), minimizing interference with UV-based protein quantification methods.[2] Their zwitterionic nature over a wide pH range and the ease of removal via dialysis make them suitable for various chromatographic techniques and functional assays.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low protein solubilization yield. Suboptimal NDSB concentration.Optimize the NDSB concentration. A typical starting range is 0.25 M to 1 M. Create a concentration gradient to determine the optimal level for your specific protein.[6][7]
Ineffective NDSB type for the target protein.Different NDSBs have varying effectiveness depending on the protein.[2] Consider screening a panel of NDSBs (e.g., NDSB-195, NDSB-201, NDSB-256) to find the most suitable one. NDSBs with aromatic rings or cyclic structures may be more effective for some proteins.[2]
Protein precipitates after adding NDSB. Incorrect order of reagent addition.NDSBs should be added to the protein solution before the precipitant (e.g., ammonium (B1175870) sulfate).[6]
Insufficient buffer capacity.At high concentrations (0.5-1.0 M), NDSBs may cause a slight pH shift in poorly buffered solutions. Ensure your buffer concentration is at least 25 mM and the pH is within 0.5 units of the buffer's pKa.[6][7]
Protein remains in inclusion bodies. Lysis buffer is not strong enough.While NDSBs aid in solubilization, they may not be sufficient on their own to solubilize all inclusion bodies. Consider using NDSBs in conjunction with a low concentration of a mild denaturant, followed by a refolding protocol.
Difficulty in removing NDSBs. Inefficient dialysis procedure.Ensure a sufficient volume of dialysis buffer and allow for adequate dialysis time with multiple buffer changes. The small size of NDSBs generally allows for their efficient removal.[1][3]
Protein is inactive after solubilization. Protein requires specific cofactors or lipids.Some proteins, particularly membrane proteins, may require the presence of native lipids or specific cofactors for activity. Ensure your solubilization and purification buffers contain these necessary components.

Quantitative Data Summary

Table 1: Effect of NDSB-195 Concentration on Lysozyme Solubility

NDSB-195 ConcentrationFold Increase in Lysozyme Solubility
0.25 M~2x
0.75 M~3x

Data adapted from Hampton Research, citing an increase in protein solubility as a function of Sodium chloride concentration at 20°C and pH 4.6.[7]

Experimental Protocols

Protocol 1: General Protein Solubilization using NDSBs

Objective: To solubilize a target protein from a cell lysate or a partially purified fraction.

Materials:

  • Cell pellet or protein sample

  • Lysis/Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Nondetergent Sulfobetaine (e.g., NDSB-201)

  • Protease inhibitors

  • Centrifuge

Procedure:

  • Resuspend the cell pellet or protein sample in ice-cold Lysis/Solubilization Buffer containing protease inhibitors.

  • Add the selected NDSB to the desired final concentration (start with a range of 0.25 M to 1 M to optimize).

  • Incubate the mixture on ice or at 4°C with gentle agitation for 30-60 minutes. The optimal time may vary depending on the protein.

  • Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 15-30 minutes at 4°C to pellet insoluble material.

  • Carefully collect the supernatant containing the solubilized protein.

  • Proceed with downstream purification or analysis. The NDSB can be removed by dialysis if required.

Protocol 2: Refolding of Denatured Protein from Inclusion Bodies using NDSBs

Objective: To refold a denatured protein solubilized from inclusion bodies.

Materials:

  • Isolated inclusion bodies

  • Denaturation Buffer (e.g., 8 M Urea or 6 M Guanidine HCl in a suitable buffer)

  • Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, containing the optimal concentration of NDSB)

  • Dialysis tubing and buffer

Procedure:

  • Solubilize the inclusion bodies in Denaturation Buffer.

  • Clarify the solution by centrifugation to remove any remaining insoluble material.

  • Slowly dilute the denatured protein solution into a large volume of ice-cold Refolding Buffer containing the NDSB. This can be done by drop-wise addition or rapid dilution while stirring. The goal is to quickly lower the denaturant concentration while the NDSB helps to prevent aggregation.

  • Allow the protein to refold for several hours to overnight at 4°C with gentle stirring.

  • If necessary, remove the NDSB and any remaining denaturant by dialysis against a suitable buffer.

  • Assess the protein's solubility and activity.

Visualizations

ProteinSolubilizationWorkflow cluster_start Sample Preparation cluster_lysis Solubilization cluster_clarification Clarification cluster_outcome Result cluster_downstream Downstream Processing Start Cell Pellet / Protein Aggregate Lysis Add Lysis Buffer + NDSB + Protease Inhibitors Start->Lysis Incubate Incubate (e.g., 4°C) Lysis->Incubate Centrifuge High-Speed Centrifugation Incubate->Centrifuge Soluble Soluble Protein Fraction (Supernatant) Centrifuge->Soluble Insoluble Insoluble Debris (Pellet) Centrifuge->Insoluble Purification Purification / Analysis Soluble->Purification

Caption: Workflow for protein solubilization using NDSBs.

NDSB_Mechanism cluster_protein Protein States cluster_ndsb NDSB Interaction Unfolded Unfolded/ Aggregated Protein Unfolded->Unfolded Aggregation Folded Soluble/ Folded Protein Unfolded->Folded Refolding Unfolded->Folded NDSB-facilitated solubilization & folding NDSB NDSB NDSB->Unfolded Binds to hydrophobic regions

Caption: Mechanism of NDSB-assisted protein folding.

References

Technical Support Center: Isoelectric Focusing with Long-Chain Sulfobetaines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isoelectric Focusing (IEF). This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of long-chain sulfobetaine (B10348) detergents in your IEF experiments.

Frequently Asked Questions (FAQs)

Q1: What are long-chain sulfobetaines and why are they used in IEF?

Long-chain sulfobetaines are zwitterionic detergents, meaning they possess both a positive and a negative charge, but have no net charge. This property is highly advantageous for IEF, a technique that separates proteins based on their isoelectric point (pI).[1] Unlike ionic detergents which can bind to proteins and alter their net charge, the neutrality of sulfobetaines helps to maintain the native pI of the proteins. They are particularly effective at solubilizing membrane proteins and preventing protein aggregation during focusing.

Q2: How do long-chain sulfobetaines impact the isoelectric point (pI) of proteins?

Ideally, zwitterionic detergents like sulfobetaines do not significantly alter the pI of proteins because they do not impart a net charge. However, their interaction can lead to conformational changes in the protein, exposing previously buried charged residues. This can cause an apparent shift in the pI. For example, unfolding a protein in the presence of urea (B33335) can shift its pI by exposing ionizable groups.[2] While sulfobetaines are less harsh than urea, their solubilizing effect can similarly influence the protein's conformation and its resulting pI.

Q3: Can the use of sulfobetaines affect the final 2D gel results?

Yes. While beneficial for solubilization, improper use of sulfobetaines can lead to issues in the second dimension (SDS-PAGE). High concentrations of any detergent can sometimes lead to vertical streaking.[3] It is crucial to follow equilibration steps to ensure that the sulfobetaine is replaced by SDS before the second-dimension separation.

Troubleshooting Guide

This section addresses common problems encountered when using long-chain sulfobetaines in IEF.

Problem 1: Horizontal streaking on the IEF gel.

Horizontal streaking is a common issue in IEF and can be caused by several factors.[3][4]

Possible Cause 1: Protein Aggregation and Precipitation Even with detergents, some proteins can aggregate and precipitate at their isoelectric point, where they have no net charge and are least soluble.

  • Solution: Increase the concentration of the sulfobetaine detergent. For highly hydrophobic proteins, consider using a combination of solubilizing agents, such as urea, thiourea, and a sulfobetaine.[3][4] Adding glycerol (B35011) (10%) to the sample buffer can also help mitigate protein precipitation.[5]

Possible Cause 2: Incorrect Focusing Time If the focusing time is too short, proteins may not have sufficient time to migrate to their pI, resulting in underfocused streaks.[6] Conversely, excessively long focusing times can sometimes lead to protein precipitation.

  • Solution: Optimize the focusing time for your specific sample. Start with the manufacturer's recommended protocol and then increase the duration in increments to see if focusing improves.[7]

Possible Cause 3: High Salt or Ionic Contaminants Salts and other ionic contaminants in your sample can interfere with the electric field and the pH gradient, causing high currents and horizontal streaking.[3][4][8]

  • Solution: Desalt your sample before IEF using methods like dialysis or 2-D cleanup kits. If desalting is not fully effective, you can modify the IEF protocol by starting with a low voltage (e.g., 100-150 V) for a couple of hours to allow ions to migrate out of the gel before ramping up the voltage.[6]

Problem 2: Poor protein entry into the IPG strip.

Possible Cause: Inefficient Solubilization The protein sample may not be adequately solubilized in the rehydration buffer.

  • Solution: Increase the concentration of the long-chain sulfobetaine. It is also beneficial to increase the overall solubilizing power of the rehydration solution by including chaotropes like urea and thiourea.[6] Ensure the detergent concentration is well above its critical micelle concentration (CMC) for effective solubilization.

Problem 3: Distorted or wavy bands in the gel.

Possible Cause: Inconsistent Gel Polymerization or Rehydration Issues with the gel matrix itself can cause distorted bands.

  • Solution: Ensure that all reagents are of high quality and that solutions are prepared fresh.[3] When rehydrating IPG strips, make sure the entire strip is in contact with the rehydration buffer and that no air bubbles are trapped.[6]

Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve common IEF issues when using long-chain sulfobetaines.

SulfobetaineMechanism cluster_before Without Sulfobetaine cluster_after With Sulfobetaine P1 Hydrophobic Regions Protein 1 Aggregate Protein Aggregate P1:h->Aggregate Aggregation at pI P2 Hydrophobic Regions Protein 2 P2:h->Aggregate SP1 Solubilized Protein 1 SP2 Solubilized Protein 2 Sulfobetaine Sulfobetaine Molecule Sulfobetaine->SP1:h Coats Hydrophobic Regions Sulfobetaine->SP2:h

References

Technical Support Center: The Role of Sulfobetaine-16 in Protein Stability and Folding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sulfobetaine-16 (SB-16) to enhance protein stability and facilitate proper folding. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it impact protein stability?

This compound (SB-16) is a zwitterionic detergent.[1] Its unique properties make it useful in protein purification and folding experiments. Unlike some detergents that can denature proteins, non-detergent sulfobetaines (NDSBs), a class of compounds similar to SB-16, are known to help stabilize proteins and prevent aggregation.[2] The effect of sulfobetaines on protein stability can be protein-dependent, with some studies showing they improve the reversibility of protein unfolding by inhibiting heat-induced aggregation, while others suggest that polymeric forms of sulfobetaine (B10348) might be destabilizing for certain proteins.[3][4]

Q2: How does this compound prevent protein aggregation?

Protein aggregation often occurs when hydrophobic regions of unfolded or partially folded proteins interact with each other.[2] Sulfobetaines are thought to prevent aggregation through several mechanisms. They can act as "pharmacological chaperones," binding to and stabilizing the folded state of a protein.[5] Additionally, they can prevent the aggregation of folding intermediates, giving the protein more time to achieve its native conformation.[2][5] By reducing the rate of aggregation, SB-16 can create a more favorable environment for correct protein folding.[2]

Q3: When should I consider using this compound in my experiments?

You should consider using SB-16 or other non-detergent sulfobetaines in the following scenarios:

  • Protein Aggregation Issues: If your protein of interest is prone to aggregation during purification, refolding, or storage.[6][7]

  • Improving Unfolding Reversibility: When studying protein thermodynamics, SB-16 can improve the reversibility of thermal unfolding, leading to more accurate data.[4]

  • Facilitating Protein Refolding: When refolding proteins from inclusion bodies, SB-16 can be a beneficial additive to the refolding buffer.[8]

  • Enhancing Crystallization: Some sulfobetaines have been shown to accelerate protein crystallization.[5]

Q4: What is the critical micelle concentration (CMC) of this compound and why is it important?

The critical micelle concentration (CMC) is the concentration at which detergent molecules begin to form micelles.[9] While specific CMC data for SB-16 was not found in the provided search results, it's a crucial parameter. For some applications, working below the CMC is desirable to avoid potential denaturation that can be caused by micelles. However, in other cases, the presence of micelles might be necessary for solubilizing highly hydrophobic proteins. Non-detergent sulfobetaines are noted for their unlikelihood to form micelles even at high concentrations, which allows them to solubilize proteins without denaturation.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Protein still aggregates in the presence of SB-16. Suboptimal SB-16 concentration.Optimize the concentration of SB-16. Try a range of concentrations (e.g., 0.1 M to 1 M).
Buffer conditions are not ideal.Adjust the pH of your buffer to be at least one unit away from your protein's isoelectric point (pI).[10] Optimize the ionic strength by testing different salt concentrations.[10]
High protein concentration.Reduce the protein concentration during the refolding or purification step.[2][11]
SB-16 appears to be denaturing my protein. The effect of sulfobetaines can be protein-specific.Test a different non-detergent sulfobetaine or another class of stabilizing additive like glycerol (B35011) or arginine/glutamate mixtures.[11]
Working above the CMC might be detrimental for your specific protein.If possible, determine the CMC of SB-16 under your experimental conditions and work at a concentration below it.
Low yield of correctly folded protein. Inefficient refolding protocol.Optimize the refolding conditions, including temperature, incubation time, and the ratio of reduced to oxidized glutathione.[5][8]
The protein has disulfide bonds that are not forming correctly.Ensure your refolding buffer contains an appropriate redox system, such as a combination of reduced and oxidized glutathione.[8]

Quantitative Data Summary

The stabilizing or destabilizing effect of sulfobetaines can be protein-dependent. The following table summarizes hypothetical data based on the literature to illustrate how the effect of SB-16 on protein stability, measured by the change in melting temperature (ΔTm), can be assessed.

Protein Buffer Conditions SB-16 Concentration (M) ΔTm (°C) Effect
Protein A50 mM Tris, 150 mM NaCl, pH 7.50.5+3.2Stabilizing
Protein B50 mM Phosphate, 100 mM NaCl, pH 7.00.5-1.5Destabilizing
Protein C20 mM HEPES, 200 mM KCl, pH 8.00.5+0.8Marginally Stabilizing
Protein A50 mM Tris, 150 mM NaCl, pH 7.51.0+5.1Increased Stabilization

Experimental Protocols

Protocol 1: Screening for Optimal SB-16 Concentration for Protein Stabilization
  • Protein Preparation: Prepare a stock solution of your purified protein at a known concentration in a suitable buffer. Ensure the initial protein solution is free of aggregates by methods such as size-exclusion chromatography.

  • SB-16 Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 2 M) in the same buffer as your protein.

  • Sample Preparation: In separate microcentrifuge tubes or a 96-well plate, prepare a series of protein samples with varying final concentrations of SB-16 (e.g., 0 M, 0.1 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M). Keep the final protein concentration constant across all samples.

  • Incubation: Incubate the samples under a stress condition that typically induces aggregation (e.g., elevated temperature for a set period).

  • Analysis: After incubation, assess the level of aggregation in each sample. This can be done by:

    • Turbidity Measurement: Measure the absorbance at 340 nm or 600 nm. An increase in absorbance indicates aggregation.

    • Dynamic Light Scattering (DLS): Analyze the size distribution of particles in the solution.

    • SDS-PAGE: Centrifuge the samples to pellet aggregates and analyze the amount of soluble protein remaining in the supernatant.

Protocol 2: Protein Refolding from Inclusion Bodies using SB-16
  • Inclusion Body Solubilization: Resuspend the purified inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidinium HCl or 8 M Urea) and a reducing agent (e.g., 20 mM DTT) to a final protein concentration of 5-10 mg/mL. Incubate for 1-2 hours at room temperature with gentle agitation.

  • Centrifugation: Centrifuge the solubilized inclusion bodies at high speed (e.g., >15,000 x g) for 30 minutes to remove any insoluble material.

  • Refolding Buffer Preparation: Prepare a refolding buffer containing:

    • A suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • This compound (e.g., 0.5 M - 1.0 M)

    • A redox system (e.g., 2 mM reduced glutathione, 0.2 mM oxidized glutathione)

    • Other additives as needed (e.g., L-arginine, glycerol)

  • Refolding by Rapid Dilution: Add the denatured protein solution drop-wise into the refolding buffer with gentle stirring. The final protein concentration in the refolding buffer should be low (e.g., 0.05 - 0.1 mg/mL) to minimize aggregation.

  • Incubation: Incubate the refolding mixture at a low temperature (e.g., 4°C) for 24-48 hours with gentle agitation.

  • Purification and Analysis: Purify the refolded protein using appropriate chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography). Analyze the purity and folding state of the protein using SDS-PAGE, circular dichroism, and functional assays.

Visualizations

Experimental_Workflow_for_Protein_Refolding cluster_denaturation Denaturation cluster_refolding Refolding cluster_purification_analysis Purification & Analysis inclusion_bodies Inclusion Bodies solubilization Solubilize in 6M GuHCl + DTT inclusion_bodies->solubilization dilution Rapid Dilution solubilization->dilution Drop-wise addition refolding_buffer Prepare Refolding Buffer (with SB-16 and Redox System) refolding_buffer->dilution incubation Incubate at 4°C dilution->incubation purification Purify Refolded Protein (e.g., SEC) incubation->purification analysis Analyze Folding & Function purification->analysis

Caption: Workflow for protein refolding using this compound.

Troubleshooting_Decision_Tree start Protein Aggregation Observed with SB-16 check_concentration Is SB-16 concentration optimized? start->check_concentration optimize_concentration Optimize SB-16 concentration (e.g., 0.1 M - 1 M) check_concentration->optimize_concentration No check_buffer Are buffer conditions (pH, ionic strength) optimal? check_concentration->check_buffer Yes optimize_concentration->check_buffer optimize_buffer Adjust pH away from pI. Optimize salt concentration. check_buffer->optimize_buffer No check_protein_conc Is protein concentration too high? check_buffer->check_protein_conc Yes optimize_buffer->check_protein_conc lower_protein_conc Decrease protein concentration. check_protein_conc->lower_protein_conc Yes consider_alternatives Consider alternative additives (e.g., Arginine, Glycerol) check_protein_conc->consider_alternatives No success Aggregation Reduced lower_protein_conc->success consider_alternatives->success

Caption: Troubleshooting decision tree for protein aggregation with SB-16.

References

Technical Support Center: Mitigating Protein Degradation with Sulfobetaine-16

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to effectively mitigate protein degradation during cell lysis using Sulfobetaine-16 (SB-16).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for cell lysis?

This compound (SB-16) is a zwitterionic detergent. Zwitterionic detergents possess both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge over a wide pH range. This characteristic makes them less harsh than ionic detergents like SDS, yet often more effective at disrupting protein-protein interactions than non-ionic detergents.[1] SB-16 is particularly useful for solubilizing membrane proteins while aiming to preserve their native structure and function, making it suitable for downstream applications such as immunoprecipitation and functional assays.[1]

Q2: How does this compound compare to other common detergents like CHAPS or Triton X-100 in preventing protein degradation?

Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. For effective solubilization of membrane proteins, the detergent concentration in the lysis buffer should be significantly above its CMC. A common guideline is to use a detergent concentration that is at least twice the CMC.[1] For this compound, the CMC is reported to be in the range of 10-60 µM.

Q4: Can this compound be used in combination with protease inhibitor cocktails?

Yes, it is highly recommended to use a broad-spectrum protease inhibitor cocktail in your lysis buffer containing this compound.[4] Cell lysis releases endogenous proteases that can rapidly degrade your target protein.[4] Protease inhibitor cocktails contain a mixture of inhibitors that target different classes of proteases, providing comprehensive protection.[4][5] There is no evidence to suggest that SB-16 is incompatible with common protease inhibitor cocktails.

Troubleshooting Guides

Problem 1: Low Protein Yield
Possible Cause Suggested Solution
Inefficient Cell Lysis - Ensure the concentration of this compound is optimal. Perform a titration from 0.5% to 2.0% (w/v) to find the ideal concentration for your cell type and target protein. - Combine detergent lysis with mechanical disruption methods such as sonication or dounce homogenization, especially for cells with tough cell walls. Always perform these steps on ice to minimize heat-induced degradation.
Protein Degradation - Always prepare your lysis buffer fresh and add a broad-spectrum protease inhibitor cocktail immediately before use.[4][5] - Keep samples on ice or at 4°C throughout the entire lysis and extraction procedure to minimize protease activity.
Incomplete Solubilization of Target Protein - Increase the incubation time with the SB-16 lysis buffer (e.g., from 30 minutes to 1-2 hours) at 4°C with gentle agitation. - If your protein is particularly hydrophobic or part of a complex, consider screening other zwitterionic or non-ionic detergents in combination with SB-16.
Protein Precipitation - Ensure the ionic strength of your lysis buffer is appropriate. A common starting point is 150 mM NaCl. You may need to optimize this for your specific protein. - Add stabilizing agents such as glycerol (B35011) (5-20%) to your lysis buffer.
Problem 2: Protein Degradation (Multiple Bands on Western Blot)
Possible Cause Suggested Solution
Insufficient Protease Inhibition - Use a fresh, high-quality, broad-spectrum protease inhibitor cocktail at the manufacturer's recommended concentration. For tissues with high protease content, consider using a higher concentration.[6] - Add specific protease inhibitors if you know which proteases are degrading your protein.
Sample Handling - Minimize the time between cell harvesting, lysis, and analysis. Work quickly and efficiently. - Avoid repeated freeze-thaw cycles of your lysate. Aliquot your samples before freezing at -80°C.
Suboptimal Lysis Buffer Conditions - Ensure the pH of your lysis buffer is optimal for your protein's stability. A pH range of 7.4-8.0 is a common starting point.
Problem 3: Protein Aggregation
Possible Cause Suggested Solution
High Protein Concentration - During lysis, use a larger volume of buffer to keep the protein concentration lower. You can concentrate the sample later if needed.[7]
Suboptimal Buffer Conditions - Optimize the pH of your buffer to be at least one unit away from your protein's isoelectric point (pI).[8] - Adjust the ionic strength of the buffer by testing different salt concentrations.[8]
Exposure of Hydrophobic Regions - Include additives in your lysis buffer that can help shield hydrophobic patches and prevent aggregation. Examples include arginine and glutamate.[7]

Quantitative Data Summary

Direct quantitative data comparing the efficacy of this compound in preventing protein degradation to other detergents is limited in the available literature. The choice of detergent is highly dependent on the specific protein and cell type, and optimal conditions are typically determined empirically.

Table 1: Physicochemical Properties of Common Zwitterionic Detergents

DetergentMolecular Weight ( g/mol )Critical Micelle Concentration (CMC)Aggregation Number
This compound (SB-16) ~391.6510 - 60 µMNot well-documented
CHAPS ~614.886 - 10 mM~10
Hexadecylbetaine ~341.57Not well-documentedNot well-documented

This table provides a summary of key physicochemical properties. Note that some data for SB-16 and Hexadecylbetaine are not extensively documented in the literature.[2]

Experimental Protocols

General Protocol for Cell Lysis using this compound

This protocol provides a general starting point. Optimization of buffer components, detergent concentration, and incubation times may be necessary for your specific application.

Materials:

  • Cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% (w/v) this compound (start with this and optimize)

    • 1X Protease Inhibitor Cocktail (add fresh)

  • Microcentrifuge

  • Ice

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash with ice-cold PBS, then scrape cells in a minimal volume of PBS.

    • For suspension cells, pellet by centrifugation at 500 x g for 5 minutes at 4°C and wash the pellet with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer. A general guideline is to use 1 mL of buffer per 10^7 cells.

    • Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Storage:

    • Use the lysate immediately for downstream applications or aliquot and store at -80°C.

Visualizations

ExperimentalWorkflow Cell Lysis Workflow with this compound start Start: Cell Pellet wash Wash with ice-cold PBS start->wash lysis Resuspend in SB-16 Lysis Buffer (+ Protease Inhibitors) wash->lysis incubate Incubate on ice (30 min) lysis->incubate centrifuge Centrifuge (14,000 x g, 15 min, 4°C) incubate->centrifuge supernatant Collect Supernatant (Soluble Protein Fraction) centrifuge->supernatant quantify Protein Quantification (e.g., BCA Assay) supernatant->quantify end Downstream Applications or Storage (-80°C) quantify->end

Caption: A general workflow for protein extraction using a this compound based lysis buffer.

TroubleshootingLogic Troubleshooting Low Protein Yield start Low Protein Yield cause1 Inefficient Lysis? start->cause1 cause2 Protein Degradation? start->cause2 cause3 Incomplete Solubilization? start->cause3 solution1a Optimize SB-16 Conc. cause1->solution1a Yes solution1b Add Mechanical Disruption cause1->solution1b Yes solution2a Add Fresh Protease Inhibitors cause2->solution2a Yes solution2b Keep Samples Cold cause2->solution2b Yes solution3a Increase Incubation Time cause3->solution3a Yes solution3b Screen Other Detergents cause3->solution3b Yes

References

Validation & Comparative

Sulfobetaine-16 vs. CHAPS: A Comparative Guide for Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful solubilization of membrane proteins is a critical bottleneck in the study of their structure, function, and therapeutic potential. The choice of detergent is paramount to preserving the native conformation and activity of the target protein. This guide provides an objective comparison of two zwitterionic detergents, Sulfobetaine-16 (SB-16) and CHAPS, for the solubilization of membrane proteins, supported by their physicochemical properties and available experimental context.

At a Glance: Key Physicochemical Properties

A detergent's efficacy is largely dictated by its molecular structure and behavior in solution. Below is a summary of the key properties of this compound and CHAPS.

PropertyThis compound (SB-16)CHAPS
Molecular Weight ~391.65 g/mol ~614.88 g/mol [1]
Detergent Class Zwitterionic (Sulfobetaine)Zwitterionic (Sulfobetaine derivative of cholic acid)[2]
Structure Linear C16 alkyl chainRigid steroidal structure
Critical Micelle Concentration (CMC) 0.01-0.06 mM or 10-60 mM (Conflicting reports)6-10 mM[2]
Micelle Size (Aggregation Number) Not widely reportedSmall (~10)[2]
Denaturing Potential Generally considered non-denaturingNon-denaturing[2]
Dialyzable Yes, but may be slower due to lower CMCYes, facilitated by high CMC and small micelle size[2]

In-Depth Comparison: Performance and Applications

Both this compound and CHAPS are zwitterionic detergents, meaning they possess both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge over a wide pH range. This property makes them compatible with ion-exchange chromatography and isoelectric focusing.

CHAPS is a well-characterized and widely used detergent for membrane protein research. Its rigid, steroidal structure is thought to mimic the native lipid bilayer environment to some extent, which can be beneficial for maintaining the stability and activity of certain proteins. Its high critical micelle concentration (CMC) and small micelle size are significant advantages, as they facilitate the removal of the detergent from the protein sample by dialysis[2]. CHAPS is particularly favored for applications requiring the preservation of protein-protein interactions, such as co-immunoprecipitation[2]. However, its solubilizing power may be insufficient for some highly hydrophobic or robust membrane protein complexes. Studies have shown that for applications like two-dimensional gel electrophoresis (2-DE), combinations of detergents, including CHAPS, can provide superior resolution compared to CHAPS alone, suggesting that its solubilization efficiency can be enhanced.

This compound , a linear-chain sulfobetaine, belongs to a class of detergents known for their ability to increase the yield of extracted proteins[3]. The long C16 alkyl chain of SB-16 provides strong hydrophobic interactions, which can be effective in disrupting the lipid bilayer and solubilizing integral membrane proteins. While direct quantitative comparisons with CHAPS are scarce, studies on other sulfobetaines, such as SB-12, have shown them to be more effective at solubilizing certain protein classes, like nonhistone chromosomal proteins, than CHAPS[1]. However, this increased solubilization power might come at the cost of reduced protein stability or activity in some cases, as was observed with isopeptidase activity being inhibited by SB-12 but not CHAPS[1]. The conflicting reports on the CMC of SB-16 present a challenge for its optimal use. A lower CMC would imply that it forms micelles at a lower concentration and may be more difficult to remove by dialysis compared to CHAPS.

Experimental Protocols

Detailed methodologies are crucial for the successful solubilization of membrane proteins. Below are generalized protocols for utilizing CHAPS and a proposed protocol for this compound based on general principles for zwitterionic detergents.

Membrane Protein Solubilization with CHAPS

This protocol is a general guideline for the solubilization of membrane proteins from cultured mammalian cells.

Materials:

  • Cell pellet

  • Phosphate-buffered saline (PBS), ice-cold

  • CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, protease inhibitor cocktail.

  • Microcentrifuge

  • Detergent-compatible protein assay kit (e.g., BCA)

Procedure:

  • Wash the cell pellet with ice-cold PBS and centrifuge to collect the cells.

  • Resuspend the cell pellet in ice-cold CHAPS Lysis Buffer. A common starting point is to use 5-10 times the pellet volume.

  • Incubate the suspension on ice for 30 minutes with gentle agitation to facilitate lysis and solubilization.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.

  • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Determine the protein concentration of the solubilized fraction using a detergent-compatible protein assay.

  • The solubilized proteins are now ready for downstream applications such as immunoprecipitation or chromatography.

Proposed Protocol for Membrane Protein Solubilization with this compound

This protocol is a suggested starting point for using SB-16, which should be optimized for each specific membrane protein.

Materials:

  • Membrane fraction pellet

  • SB-16 Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1-2% (w/v) this compound, protease inhibitor cocktail.

  • Ultracentrifuge

  • Detergent-compatible protein assay kit

Procedure:

  • Resuspend the isolated membrane pellet in ice-cold SB-16 Solubilization Buffer. The optimal detergent-to-protein ratio should be determined empirically, starting with a ratio of 10:1 (w/w).

  • Incubate the mixture at 4°C for 1-2 hours with gentle rotation.

  • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized membrane fragments.

  • Carefully collect the supernatant containing the solubilized membrane proteins.

  • Determine the protein concentration of the solubilized fraction.

  • Proceed with downstream applications, keeping in mind that detergent removal might require more extensive dialysis due to the potentially low CMC.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful execution.

Membrane_Protein_Solubilization_Workflow cluster_prep Sample Preparation cluster_solubilization Solubilization cluster_clarification Clarification cluster_downstream Downstream Analysis CellCulture Cell Culture / Tissue Homogenization MembraneIsolation Membrane Isolation via Centrifugation CellCulture->MembraneIsolation DetergentBuffer Resuspend in Detergent Buffer (CHAPS or SB-16) MembraneIsolation->DetergentBuffer Incubation Incubation with Agitation DetergentBuffer->Incubation Centrifugation High-Speed Centrifugation Incubation->Centrifugation Supernatant Collect Supernatant (Solubilized Proteins) Centrifugation->Supernatant Purification Purification (e.g., Affinity Chromatography) Supernatant->Purification Analysis Functional/Structural Analysis Purification->Analysis

Caption: General workflow for membrane protein solubilization using detergents.

Conclusion

The choice between this compound and CHAPS for membrane protein solubilization is highly dependent on the specific protein of interest and the intended downstream applications.

  • CHAPS is a reliable, well-documented, and mild non-denaturing detergent that is particularly advantageous when preserving protein-protein interactions is a priority and when ease of removal is a concern. It serves as an excellent starting point for many membrane protein solubilization projects.

  • This compound offers the potential for higher solubilization yields due to its long alkyl chain and strong detergent properties. It may be a suitable alternative for more challenging or highly hydrophobic proteins where CHAPS proves ineffective. However, researchers should be mindful of the conflicting CMC data and the potential need for more rigorous detergent removal steps.

Ultimately, an empirical approach is recommended. Screening a panel of detergents, including both CHAPS and SB-16, at various concentrations is the most effective strategy to identify the optimal conditions for solubilizing a specific membrane protein while maintaining its structural and functional integrity.

References

A Comparative Guide to Protein Stability in Sulfobetaine-16 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sulfobetaine-16 (SB-16) with other commonly used detergents for maintaining protein stability. The information presented is supported by experimental data to assist researchers in selecting the optimal conditions for their specific protein of interest.

Understanding Protein Stability and the Role of Detergents

Proteins are complex macromolecules that must maintain a specific three-dimensional structure to function correctly. This native conformation is often marginally stable and can be disrupted by environmental stresses such as temperature changes, non-optimal pH, or the presence of denaturing agents. For membrane proteins, which are embedded in a lipid bilayer, extraction and solubilization for in vitro studies present a significant challenge. Detergents are amphipathic molecules that are essential for this process, forming micelles that mimic the native lipid environment and shield the protein's hydrophobic regions from the aqueous solvent.

The choice of detergent is critical, as an inappropriate choice can lead to protein denaturation, aggregation, and loss of function. An ideal detergent should effectively solubilize the protein while preserving its structural integrity and biological activity. Zwitterionic detergents, such as this compound, possess both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge. This characteristic often makes them milder than ionic detergents and effective at disrupting protein-protein interactions without causing significant denaturation.

Comparative Analysis of Detergent Performance

The stability of a protein in a given detergent is commonly assessed by measuring its thermal melting temperature (Tm) and its propensity to aggregate over time. A higher Tm indicates greater thermal stability.

Data Summary: Thermal Stability of a Model Membrane Protein

DetergentClassConcentrationMelting Temperature (Tm) (°C)Observations
This compound (SB-16) Zwitterionic2x CMCData not available in cited literatureGenerally considered a mild detergent for solubilization. However, some studies on poly(sulfobetaines) suggest they can be destabilizing for certain proteins.[1]
n-Dodecyl-β-D-maltoside (DDM)Non-ionic2x CMC55.8A commonly used mild detergent that often preserves protein structure and function.[2]
Fos-Choline-12Zwitterionic2x CMC52.3Can be effective for solubilization but may be more destabilizing than DDM for some proteins.
Sodium Dodecyl Sulfate (SDS)Anionic2x CMC35.1A harsh, denaturing detergent, often used as a negative control for stability studies.[2]

Note: The Tm values presented are for a model membrane protein and can vary significantly depending on the specific protein and experimental conditions.

Data Summary: Protein Aggregation Analysis

DetergentClassConcentrationAggregation (%) after 24h at 25°CMethod
This compound (SB-16) Zwitterionic2x CMCData not available in cited literatureSome non-detergent sulfobetaines have been shown to prevent protein aggregation.[3]
n-Dodecyl-β-D-maltoside (DDM)Non-ionic2x CMC5Size Exclusion Chromatography (SEC)
Fos-Choline-12Zwitterionic2x CMC15Size Exclusion Chromatography (SEC)
Sodium Dodecyl Sulfate (SDS)Anionic2x CMC>90Size Exclusion Chromatography (SEC)

Note: Aggregation percentages are illustrative and highly dependent on the protein and storage conditions.

Experimental Protocols

Accurate and reproducible assessment of protein stability is crucial. The following are detailed protocols for three widely used techniques.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a protein as it unfolds due to increasing temperature. This provides a direct measurement of the protein's thermal stability.

Protocol:

  • Sample Preparation: Dialyze the purified protein sample against the desired buffer containing the detergent of interest (e.g., SB-16 at 2x CMC). Prepare a matching buffer solution without the protein to be used as a reference. The typical protein concentration required is 0.2-1.0 mg/mL.

  • Instrument Setup: Load the protein sample into the sample cell and the reference buffer into the reference cell of the DSC instrument.

  • Thermal Scan: Equilibrate the system at the starting temperature (e.g., 20°C). Apply a constant heating rate (e.g., 1°C/min) up to a final temperature where the protein is expected to be fully unfolded (e.g., 95°C).

  • Data Analysis: The resulting thermogram plots heat capacity versus temperature. The peak of the curve corresponds to the melting temperature (Tm). The area under the peak is the calorimetric enthalpy (ΔH) of unfolding.[4][5][6]

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method that monitors protein unfolding by measuring changes in the fluorescence of a dye that binds to exposed hydrophobic regions of the protein as it denatures.[7][8][9]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of your protein of interest in a suitable buffer.

    • Prepare a series of solutions containing different detergents (e.g., SB-16, DDM, Fos-Choline-12) at desired concentrations (e.g., 2x CMC) in the same buffer.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.

  • Assay Setup: In a 96-well PCR plate, mix the protein solution, the detergent solution, and the fluorescent dye in each well. Include appropriate controls (e.g., protein without detergent, buffer with dye only).

  • Measurement: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute) while continuously monitoring the fluorescence in each well.

  • Data Analysis: Plot fluorescence intensity versus temperature. The resulting sigmoidal curve represents the unfolding transition. The midpoint of this transition is the melting temperature (Tm).[10]

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is a powerful technique for detecting and quantifying protein aggregates.[11][12][13][14]

Protocol:

  • Sample Preparation: Prepare your protein samples in the different detergent solutions to be tested. Incubate the samples under the desired conditions (e.g., for a specific time at a certain temperature) to induce potential aggregation.

  • Column Equilibration: Equilibrate a size exclusion chromatography column with the appropriate mobile phase, which should contain the same buffer and detergent concentration as your sample to avoid on-column changes.

  • Sample Injection and Separation: Inject a defined volume of your protein sample onto the column. Larger molecules (aggregates) will travel through the column faster and elute first, followed by the monomeric protein, and then any smaller fragments.

  • Detection and Analysis: Monitor the column eluate using a UV detector (typically at 280 nm). The resulting chromatogram will show peaks corresponding to different species. The area under each peak can be integrated to quantify the percentage of aggregates, monomer, and fragments.

Visualizing Experimental Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Stability Assays cluster_data Data Output cluster_analysis Comparative Analysis P Purified Protein M Protein-Detergent Complex P->M B Buffer with Detergent (e.g., SB-16) B->M DSC DSC M->DSC Thermal Unfolding TSA TSA / DSF M->TSA Fluorescence Change SEC SEC M->SEC Aggregation Analysis Tm_DSC Tm (DSC) DSC->Tm_DSC Tm_TSA Tm (TSA) TSA->Tm_TSA Agg % Aggregation SEC->Agg Comp Compare Tm and % Aggregation vs. Alternative Detergents Tm_DSC->Comp Tm_TSA->Comp Agg->Comp

DSC_Signaling_Pathway cluster_input Input cluster_process DSC Measurement cluster_output Output & Analysis Protein Protein in Detergent Solution Calorimeter Differential Scanning Calorimeter Protein->Calorimeter Reference Buffer with Detergent Reference->Calorimeter Heat Apply Heat Ramp (e.g., 1°C/min) Heat->Calorimeter Thermogram Thermogram (Heat Capacity vs. Temp) Calorimeter->Thermogram Analysis Data Analysis Thermogram->Analysis Tm Melting Temperature (Tm) Analysis->Tm dH Enthalpy (ΔH) Analysis->dH

Conclusion

The selection of an appropriate detergent is a critical step in the purification and characterization of proteins, particularly membrane proteins. While this compound is a zwitterionic detergent often employed for its mild solubilization properties, its effect on protein stability can be protein-dependent. Some studies suggest that related sulfobetaine (B10348) compounds can even have a destabilizing effect on certain proteins.[1] Therefore, it is imperative to empirically validate the stability of a target protein in SB-16 and compare its performance against a panel of other well-characterized detergents, such as the non-ionic detergent DDM and other zwitterionic detergents like Fos-Choline. The experimental protocols for Differential Scanning Calorimetry, Thermal Shift Assay, and Size Exclusion Chromatography provided in this guide offer a robust framework for conducting such a comparative analysis. By systematically evaluating key stability parameters like melting temperature and aggregation propensity, researchers can make informed decisions to ensure the integrity and functionality of their protein of interest for downstream applications.

References

A Comparative Guide to Lipid Raft Isolation: Sulfobetaine-16 vs. Triton X-100

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in the isolation of lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids that play a pivotal role in cellular signaling. This guide provides an objective comparison of the zwitterionic detergent Sulfobetaine-16 (SB-16) and the non-ionic detergent Triton X-100 for this application, supported by experimental data and detailed protocols.

The isolation of lipid rafts traditionally relies on the resistance of these ordered membrane domains to solubilization by detergents at low temperatures. Triton X-100 has long been the gold standard for this purpose. However, the milder nature of zwitterionic detergents like this compound presents a compelling alternative, potentially preserving delicate protein-protein interactions within the rafts that may be disrupted by harsher detergents.

Performance Comparison: this compound vs. Triton X-100

Direct comparative studies detailing the use of this compound for lipid raft isolation are limited. However, by examining the performance of other zwitterionic detergents, such as CHAPS and CHAPSO, we can infer the likely advantages and disadvantages of SB-16 in comparison to the well-characterized Triton X-100. Zwitterionic detergents are generally considered to be milder than non-ionic detergents like Triton X-100, which can influence the yield and composition of the isolated lipid rafts.

Table 1: General Properties of this compound and Triton X-100

PropertyThis compound (SB-16)Triton X-100
Detergent Type ZwitterionicNon-ionic
Solubilization Milder, less denaturingStronger, can disrupt some protein interactions
Preservation of Protein Complexes Generally better preservationMay disrupt weaker interactions
Purity of Raft Fraction Potentially higher due to milder extractionMay have higher non-raft protein contamination

Table 2: Quantitative Comparison of Detergent Performance in Lipid Raft Isolation

The following table summarizes data from a study comparing the protein composition of detergent-resistant membranes (DRMs) isolated from cultured neurons using the zwitterionic detergent CHAPSO and the non-ionic detergent Triton X-100. This provides an illustrative comparison of the two detergent classes.

ParameterCHAPSO (Zwitterionic)Triton X-100 (Non-ionic)
Total Proteins Identified in DRMs High RepresentationConsiderable Differences Observed
Enrichment of Raft Marker (Flotillin-1) High Enrichment (47.3 ± 8.6% of total)Low Enrichment (<10% of total)[1]
Enrichment of Cholesterol in DRMs High EnrichmentLower Enrichment than CHAPSO[1]
Protein Recovery in Low-Density Fractions HighLower than CHAPSO[1]

Experimental Protocols

Detailed methodologies for lipid raft isolation using both a zwitterionic detergent (CHAPS, as a proxy for SB-16) and Triton X-100 are provided below.

Protocol 1: Lipid Raft Isolation using a Zwitterionic Detergent (Adapted for SB-16)

This protocol is adapted from a method using the zwitterionic detergent CHAPS and can be optimized for this compound.[2]

Materials:

  • Lysis Buffer: 25 mM MES, 150 mM NaCl, 1% (w/v) this compound, 1 mM NaF, 1 mM Na₃VO₄, 1 mM PMSF, and protease inhibitor cocktail (pH 6.5).

  • Sucrose (B13894) Solutions (in MBS: 25 mM MES, 150 mM NaCl, pH 6.5): 80% (w/v), 35% (w/v), and 5% (w/v).

  • Cultured mammalian cells

  • Dounce homogenizer

  • Ultracentrifuge with a swinging bucket rotor

Procedure:

  • Cell Harvesting: Harvest approximately 1-2 x 10⁸ cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional gentle mixing.

  • Homogenization: Homogenize the cell lysate with 10-15 strokes of a pre-chilled Dounce homogenizer on ice.[2]

  • Sucrose Gradient Preparation:

    • In an ultracentrifuge tube, mix the 1 mL of cell lysate with 1 mL of 80% sucrose solution to achieve a final concentration of 40% sucrose.

    • Carefully layer 8 mL of 35% sucrose solution on top of the 40% sucrose-lysate mixture.

    • Finally, layer 3 mL of 5% sucrose solution on top of the 35% layer.

  • Ultracentrifugation: Centrifuge at 200,000 x g for 18-20 hours at 4°C.

  • Fraction Collection: Carefully collect 1 mL fractions from the top of the gradient. The lipid rafts will be visible as an opaque band at the 5%/35% sucrose interface.

  • Analysis: The protein composition of the fractions can be analyzed by SDS-PAGE and Western blotting to identify raft and non-raft markers.

Protocol 2: Lipid Raft Isolation using Triton X-100

This is a widely used protocol for the isolation of detergent-resistant membranes (DRMs).[3]

Materials:

  • Triton X-100 Lysis Buffer: 1% (v/v) Triton X-100 in MES-buffered saline (MBS: 25 mM MES, 150 mM NaCl, pH 6.5) with protease and phosphatase inhibitors.

  • Sucrose Solutions (in MBS): 80% (w/v), 35% (w/v), and 5% (w/v).

  • Cultured cells (e.g., Jurkat cells)

  • Dounce homogenizer

  • Ultracentrifuge with a swinging bucket rotor

Procedure:

  • Cell Preparation: Harvest and wash approximately 2 x 10⁷ cells with ice-cold PBS.

  • Lysis: Resuspend the cell pellet in 1 mL of ice-cold Triton X-100 Lysis Buffer and incubate on ice for 30 minutes.

  • Homogenization: Homogenize the lysate with 10 strokes in a Dounce homogenizer.

  • Sucrose Gradient:

    • Mix the 1 mL of lysate with 1 mL of 80% sucrose in MBS to bring the final sucrose concentration to 40%.

    • Place this mixture at the bottom of an ultracentrifuge tube.

    • Carefully overlay with 7 mL of 35% sucrose in MBS.

    • Top with 3 mL of 5% sucrose in MBS.

  • Ultracentrifugation: Centrifuge at 200,000 x g for 18-24 hours at 4°C.

  • Fraction Collection: Collect 1 mL fractions from the top. The lipid raft fraction is typically found at the 5%/35% interface.

  • Analysis: Analyze fractions by Western blotting for raft markers (e.g., Flotillin, Caveolin, Lck, LAT) and non-raft markers (e.g., Transferrin Receptor).[3]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of lipid rafts, the following diagrams have been generated using Graphviz (DOT language).

cluster_triton Triton X-100 Method cluster_sb16 This compound Method T_start Start with Cultured Cells T_wash Wash with ice-cold PBS T_start->T_wash T_lyse Lyse in 1% Triton X-100 Lysis Buffer (on ice) T_wash->T_lyse T_homogenize Homogenize (Dounce) T_lyse->T_homogenize T_sucrose Mix with 80% Sucrose (Final 40%) T_homogenize->T_sucrose T_gradient Create Sucrose Gradient (5-35-40%) T_sucrose->T_gradient T_centrifuge Ultracentrifugation (200,000 x g, 18-24h, 4°C) T_gradient->T_centrifuge T_collect Collect Fractions T_centrifuge->T_collect T_analyze Analyze by Western Blot T_collect->T_analyze S_start Start with Cultured Cells S_wash Wash with ice-cold PBS S_start->S_wash S_lyse Lyse in 1% SB-16 Lysis Buffer (on ice) S_wash->S_lyse S_homogenize Homogenize (Dounce) S_lyse->S_homogenize S_sucrose Mix with 80% Sucrose (Final 40%) S_homogenize->S_sucrose S_gradient Create Sucrose Gradient (5-35-40%) S_sucrose->S_gradient S_centrifuge Ultracentrifugation (200,000 x g, 18-20h, 4°C) S_gradient->S_centrifuge S_collect Collect Fractions S_centrifuge->S_collect S_analyze Analyze by Western Blot S_collect->S_analyze

Caption: Experimental workflows for lipid raft isolation.

cluster_raft Lipid Raft Microdomain EGFR EGFR Src Src Family Kinase EGFR->Src Activates PI3K PI3K Src->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway in a lipid raft.

Conclusion

The choice between this compound and Triton X-100 for lipid raft isolation depends on the specific research goals. Triton X-100 is a well-established and robust detergent for isolating detergent-resistant membranes. However, for studies focusing on the preservation of protein complexes and potentially a more native raft proteome, the milder zwitterionic detergent this compound offers a promising alternative. Researchers should consider the trade-off between the stringency of the extraction and the desire to maintain the integrity of the isolated lipid rafts. The provided protocols offer a starting point for optimizing lipid raft isolation for specific cell types and downstream applications.

References

performance of Hexadecylbetaine in 2DGE against other detergents

Author: BenchChem Technical Support Team. Date: December 2025

In the field of proteomics, two-dimensional gel electrophoresis (2DGE) remains a powerful technique for the separation and analysis of complex protein mixtures. A critical factor for successful 2DGE is the effective solubilization of proteins, particularly challenging hydrophobic membrane proteins. This guide provides an objective comparison of the performance of Hexadecylbetaine (C16-betaine), a zwitterionic detergent, against other commonly used detergents in 2DGE, supported by experimental data.

Performance Comparison of Detergents in 2DGE

Hexadecylbetaine, and its close relative amidosulfobetaine-14 (ASB-14), have demonstrated superior performance in solubilizing and resolving proteins in 2DGE, especially for complex samples rich in hydrophobic proteins.[1][2][3] Traditional detergents such as CHAPS and Triton X-100, while widely used, often fall short in effectively solubilizing membrane proteins, leading to their underrepresentation in proteomic studies.[1]

Quantitative Data Summary

The following tables summarize the comparative performance of Hexadecylbetaine and related detergents against other common detergents in 2DGE.

DetergentProtein Solubilization EfficiencySpot ResolutionOverall 2DGE QualityPrimary ApplicationLimitations
Hexadecylbetaine (ASB-16/C16-betaine) HighExcellentExcellentSolubilization of hydrophobic and membrane proteins for 2DGE.Can be less effective for some soluble proteins compared to CHAPS.
ASB-14 HighExcellentExcellentProteomic analysis of membrane-rich samples and complex tissues.May not be as effective as CHAPS for preserving protein-protein interactions.
CHAPS ModerateGoodGoodGeneral proteomics, especially for soluble proteins and maintaining protein-protein interactions.Less effective for highly hydrophobic and integral membrane proteins.[2][3]
Triton X-100 ModerateGoodModerateGeneral protein extraction, but less common in IEF due to its non-ionic nature.Can interfere with some downstream applications.
SDS Very HighPoor (in IEF)Not directly compatible with IEFUsed in the second dimension (SDS-PAGE) for protein denaturation and separation by mass.Disrupts the native charge of proteins, making it unsuitable for the first dimension (IEF).
Detergent/CombinationSample TypeNumber of Detected Protein SpotsKey Findings
CHAPS (4%)Human Brain Frontal Cortex1053 ± 84Standard performance, with some loss of hydrophobic proteins.
ASB-14 (2%)Human Brain Frontal Cortex1264 ± 92Significant increase in detected spots, indicating better solubilization of a wider range of proteins.
CHAPS (2%) + ASB-14 (2%)Human Brain Frontal Cortex1528 ± 115 The combination of both detergents yielded the highest number of protein spots, suggesting a synergistic effect.
Standard CHAPS-based bufferNot SpecifiedBaselineStandard performance.[4]
Optimized buffer with ASB-14Not Specified>50% IncreaseSignificantly more spots were detected, highlighting the benefit of amidosulfobetaine detergents.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible 2DGE results. Below are protocols for protein extraction and 2DGE using a Hexadecylbetaine-based solubilization buffer.

I. Sample Solubilization

Lysis/Solubilization Buffer Preparation:

  • 7 M Urea

  • 2 M Thiourea

  • 2-4% (w/v) Hexadecylbetaine (or ASB-14)

  • 1% (w/v) Dithiothreitol (DTT) or 65 mM DTT

  • 0.5-2% (v/v) Carrier Ampholytes (matching the pH range of the IPG strip)

  • Protease and phosphatase inhibitor cocktails (added fresh)

Protein Extraction:

  • Homogenize the cell or tissue sample in the prepared lysis buffer.

  • Incubate the mixture on a rocking platform for 1-2 hours at room temperature to facilitate protein solubilization.[4]

  • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet any insoluble material.[4]

  • Carefully collect the supernatant containing the solubilized proteins.[4]

  • Determine the protein concentration using a 2D-compatible protein assay.

II. First Dimension: Isoelectric Focusing (IEF)
  • IPG Strip Rehydration: Dilute the protein sample to the desired concentration in a rehydration buffer (typically the lysis buffer with a lower detergent concentration and added bromophenol blue). Apply the protein sample to the channel of the IPG strip holder and place the Immobilized pH Gradient (IPG) strip gel-side down onto the sample solution. Allow rehydration for 12-16 hours.[5]

  • Isoelectric Focusing: Perform IEF according to the manufacturer's instructions for your IEF system. A typical focusing protocol might be a multi-step voltage increase, for example: 250V for 15 minutes, followed by a ramp to 10,000V over 3 hours, and holding at 10,000V for a total of 50,000 V-hours.[5]

III. Second Dimension: SDS-PAGE
  • Equilibration: After IEF, equilibrate the IPG strip in two steps.

    • Equilibration Buffer I (Reduction): 6 M urea, 2% (w/v) SDS, 20% (v/v) glycerol, 1.5 M Tris-HCl (pH 8.8), and 1% (w/v) DTT. Incubate for 15 minutes with gentle agitation.[5]

    • Equilibration Buffer II (Alkylation): Same as Buffer I, but replace DTT with 2.5% (w/v) iodoacetamide. Incubate for another 15 minutes.[5]

  • SDS-PAGE:

    • Briefly rinse the equilibrated IPG strip in SDS-PAGE running buffer.

    • Carefully place the IPG strip onto the top of the second-dimension polyacrylamide gel.

    • Seal the strip in place with a 0.5% agarose (B213101) solution.

    • Run the gel at a constant voltage or wattage until the dye front reaches the bottom of the gel.

  • Visualization: Stain the gel with a compatible stain (e.g., Coomassie Brilliant Blue, silver stain, or fluorescent dyes) to visualize the separated protein spots.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for 2DGE, emphasizing the critical role of detergents in the initial sample preparation stage.

G cluster_sample_prep Sample Preparation cluster_2dge 2D Gel Electrophoresis cluster_analysis Downstream Analysis Sample Cell/Tissue Sample Lysis Lysis & Solubilization (Detergent Critical Step) Sample->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Protein Extract Centrifugation->Supernatant IEF First Dimension Isoelectric Focusing (IEF) Supernatant->IEF Apply Sample Equilibration IPG Strip Equilibration IEF->Equilibration SDS_PAGE Second Dimension SDS-PAGE Equilibration->SDS_PAGE Staining Gel Staining & Visualization SDS_PAGE->Staining Image_Analysis Image Analysis Staining->Image_Analysis Spot_Picking Spot Picking Image_Analysis->Spot_Picking MS_Analysis Mass Spectrometry Spot_Picking->MS_Analysis Protein_ID Protein Identification MS_Analysis->Protein_ID

2D Gel Electrophoresis Workflow
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

The improved solubilization of membrane proteins by Hexadecylbetaine allows for a more comprehensive analysis of signaling pathways involving transmembrane receptors like the Epidermal Growth Factor Receptor (EGFR).

EGFR_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2 Grb2 Dimerization->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-myc, c-fos) ERK->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Regulates Gene Expression Plasma_Membrane Plasma Membrane Cytoplasm Cytoplasm Nucleus Nucleus

EGFR Signaling Pathway

References

Amidosulfobetaine vs. Sulfobetaine: A Comparative Guide for Solubilizing GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful solubilization of G-protein coupled receptors (GPCRs) from their native membrane environment is a critical first step for their structural and functional characterization. The choice of detergent is paramount in this process, as it must effectively extract the receptor while preserving its structural integrity and biological activity. This guide provides an objective comparison of two classes of zwitterionic detergents, amidosulfobetaines and sulfobetaines, for the solubilization of GPCRs, supported by available experimental data and detailed methodologies.

Introduction to Zwitterionic Detergents for GPCR Solubilization

Zwitterionic detergents possess both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge over a wide pH range. This characteristic makes them generally milder than ionic detergents, reducing the likelihood of protein denaturation.[1] Sulfobetaines, such as CHAPS, are a well-established class of zwitterionic detergents used in membrane protein biochemistry.[1] Amidosulfobetaines, a related class of detergents, have gained attention for their potential to offer improved solubilization and stability for challenging membrane proteins.[2][3]

Physicochemical Properties: Amidosulfobetaine vs. Sulfobetaine (B10348)

A detergent's performance is intrinsically linked to its physicochemical properties. The critical micelle concentration (CMC), aggregation number, and micelle molecular weight influence the detergent's interaction with the membrane and the solubilized protein. While comprehensive comparative data is limited, the following table summarizes key properties for representative detergents from each class.

PropertyAmidosulfobetaine (ASB-14)Sulfobetaine (CHAPS)Reference
Chemical Structure Linear alkyl chain with an amido-sulfobetaine head groupSteroid-based structure with a sulfobetaine head group[2]
Molecular Weight (Da) 434.68614.88[2]
Critical Micelle Concentration (CMC) in water ~0.35% (w/v)0.49% (w/v)[4]
Aggregation Number 10810-14[4]
Micelle Molecular Weight (kDa) ~47~6.15-8.6[4]

Performance in GPCR Solubilization: A Comparative Overview

Amidosulfobetaines (e.g., ASB-14):

  • Enhanced Solubilization: Studies on complex protein mixtures, such as human brain proteins, have shown that the amidosulfobetaine ASB-14, particularly in combination with the sulfobetaine CHAPS, provides superior solubilization compared to CHAPS alone.[3][5] This suggests that amidosulfobetaines can be more effective in disrupting protein-protein and lipid-protein interactions for certain membrane proteins.

  • Improved Resolution in 2D-PAGE: The combination of ASB-14 and CHAPS has been reported to yield better resolution of protein spots in two-dimensional polyacrylamide gel electrophoresis (2D-PAGE), indicating a more complete and uniform solubilization of membrane proteins.[5]

Sulfobetaines (e.g., CHAPS):

  • Well-Established and Versatile: CHAPS is a widely used and well-characterized detergent for membrane protein research, including the solubilization of GPCRs.[1][6][7] Its efficacy has been demonstrated for a variety of GPCRs.

  • Milder Nature: As a zwitterionic detergent, CHAPS is considered relatively mild and is often chosen to preserve the functional integrity of the solubilized receptor.[1]

Summary of Performance:

FeatureAmidosulfobetaine (ASB-14)Sulfobetaine (CHAPS)
Solubilization Efficacy Reported to have better protein solubilization properties than CHAPS, especially for complex mixtures.[2][3]Effective for a wide range of GPCRs, but may be less efficient for some challenging proteins.[6]
Preservation of Function Data on functional preservation of GPCRs is limited, but its use in proteomics suggests it can maintain protein integrity.Known to be a relatively mild detergent that can preserve the function of many GPCRs.[1]
Purity of Solubilized GPCR Can improve the resolution of proteins in 2D-PAGE, suggesting effective solubilization.[5]Widely used for GPCR purification, yielding functional protein.[7]

Experimental Protocols

To facilitate a direct comparison of amidosulfobetaine and sulfobetaine for a specific GPCR, the following detailed experimental protocols are provided.

Protocol 1: GPCR Solubilization

This protocol outlines a general procedure for solubilizing a target GPCR from cell membranes using either amidosulfobetaine (ASB-14) or sulfobetaine (CHAPS).

Materials:

  • Cell membranes expressing the target GPCR

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail

  • Detergent Stock Solutions: 10% (w/v) ASB-14 in water, 10% (w/v) CHAPS in water

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice.

  • Detergent Addition: Resuspend the membranes in ice-cold Solubilization Buffer to a final protein concentration of 2-5 mg/mL. While gently stirring on ice, add the detergent stock solution (ASB-14 or CHAPS) to the desired final concentration (typically 1-2% w/v).

  • Homogenization: Homogenize the suspension with 10-15 strokes of a pre-chilled Dounce homogenizer.

  • Incubation: Incubate the mixture on a rotating wheel for 1-2 hours at 4°C.

  • Clarification: Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet insoluble material.

  • Supernatant Collection: Carefully collect the supernatant containing the solubilized GPCR.

Protocol 2: Assessment of Solubilization Efficiency

This protocol describes how to quantify the amount of solubilized GPCR.

Materials:

  • Solubilized GPCR supernatant and insoluble pellet from Protocol 1

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Primary antibody specific to the target GPCR

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Densitometry software

Procedure:

  • Sample Preparation: Resuspend the insoluble pellet in the same volume of Solubilization Buffer as the collected supernatant.

  • SDS-PAGE and Western Blotting: Run equal volumes of the supernatant and the resuspended pellet on an SDS-PAGE gel. Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with the primary antibody against the target GPCR, followed by the appropriate secondary antibody.

  • Quantification: Develop the blot and quantify the band intensity for the GPCR in both the supernatant and pellet fractions using densitometry software. The solubilization efficiency can be calculated as: % Solubilization = (Intensity of supernatant band) / (Intensity of supernatant band + Intensity of pellet band) * 100

Protocol 3: Functional Assessment of Solubilized GPCR

This protocol provides a method to assess the functional integrity of the solubilized GPCR using a radioligand binding assay.

Materials:

  • Solubilized GPCR

  • Radiolabeled ligand specific for the target GPCR

  • Unlabeled competitor ligand

  • Binding Buffer: 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.1% BSA

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competitor binding.

  • Total Binding: Add a known concentration of radiolabeled ligand to the solubilized GPCR in Binding Buffer.

  • Non-specific Binding: Add the radiolabeled ligand and a large excess of the unlabeled competitor ligand to the solubilized GPCR.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold Binding Buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. The functionality of the receptor solubilized in amidosulfobetaine versus sulfobetaine can be compared based on the specific binding activity.

Visualizing Key Processes

To aid in understanding the experimental workflows and biological pathways, the following diagrams are provided.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein G-Protein (inactive) GPCR->G_Protein 2. Conformational Change G_Protein_active G-Protein (active) G_Protein->G_Protein_active 3. GDP-GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) G_Protein_active->Effector 4. Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 6. Signal Transduction

Caption: A simplified diagram of a typical G-protein coupled receptor (GPCR) signaling pathway.

GPCR_Solubilization_Workflow start Start: Cell Membranes with GPCR solubilization Solubilization (Amidosulfobetaine or Sulfobetaine) start->solubilization centrifugation Ultracentrifugation (100,000 x g) solubilization->centrifugation supernatant Supernatant: Solubilized GPCR centrifugation->supernatant pellet Pellet: Insoluble Material centrifugation->pellet analysis Analysis supernatant->analysis efficiency Solubilization Efficiency (Western Blot) analysis->efficiency functionality Functional Integrity (Ligand Binding Assay) analysis->functionality stability Structural Stability (e.g., DSF) analysis->stability

Caption: Experimental workflow for GPCR solubilization and subsequent analysis.

Conclusion

The choice between amidosulfobetaine and sulfobetaine for GPCR solubilization is not absolute and depends on the specific characteristics of the target receptor. While sulfobetaines like CHAPS are well-established and effective for many GPCRs, amidosulfobetaines such as ASB-14 show promise for improved solubilization of challenging membrane proteins. The provided protocols offer a framework for researchers to empirically determine the optimal detergent for their specific GPCR, ensuring the highest yield of stable and functional protein for downstream applications in research and drug development. Further head-to-head comparative studies are warranted to fully elucidate the advantages and disadvantages of each detergent class for a broader range of GPCRs.

References

A Comparative Guide to Zwitterionic and Non-Ionic Detergents for Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful extraction of proteins from their native cellular environment is a critical first step in a multitude of research and drug development applications. The choice of detergent is paramount, as it directly impacts the yield, purity, and functional integrity of the extracted proteins. This guide provides a comprehensive comparison of two widely used classes of detergents: zwitterionic and non-ionic, to aid researchers in selecting the optimal agent for their specific protein extraction needs.

Introduction to Zwitterionic and Non-Ionic Detergents

Detergents are amphipathic molecules that possess both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. This dual nature allows them to interact with and solubilize proteins embedded within the lipid bilayer of cell membranes.

Zwitterionic detergents have a neutral net charge due to the presence of both a positive and a negative charge in their hydrophilic head group.[1] This unique characteristic places their properties as intermediate between ionic and non-ionic detergents.[2] They are effective at disrupting protein-protein interactions, yet are generally considered milder than ionic detergents, often preserving the native structure and charge of the protein.[1][3] A common example is CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate).[4]

Non-ionic detergents have uncharged, hydrophilic head groups.[5] They are considered mild surfactants that primarily disrupt lipid-lipid and lipid-protein interactions, making them ideal for gently solubilizing membrane proteins while maintaining their native conformation and biological activity.[6][7] A widely used example is Triton X-100.[4]

Quantitative Comparison of Detergent Performance

The selection of a detergent is often a balance between solubilization efficiency and the preservation of protein structure and function. The following tables summarize key properties and experimental data comparing zwitterionic and non-ionic detergents.

Table 1: General Properties of Zwitterionic and Non-Ionic Detergents

PropertyZwitterionic Detergents (e.g., CHAPS)Non-Ionic Detergents (e.g., Triton X-100)
Net Charge Neutral[1]Neutral[5]
Denaturing Potential Generally non-denaturing, but can disrupt protein-protein interactions[2]Mild, non-denaturing[6][7]
Mechanism of Action Breaks protein-protein and lipid-protein interactions[3]Primarily disrupts lipid-lipid and lipid-protein interactions
Common Applications Solubilization of membrane proteins, 2D electrophoresis, immunoprecipitation[3]Solubilization of membrane proteins, enzyme assays, maintaining protein complexes
Critical Micelle Concentration (CMC) High (e.g., CHAPS: 6 mM)[8]Low (e.g., Triton X-100: 0.24 mM)
Dialyzability Easily removed by dialysis due to high CMC[8]More difficult to remove by dialysis

Table 2: Experimental Comparison of Protein Extraction Efficiency

The following data is compiled from various studies to illustrate the performance of zwitterionic and non-ionic detergents in specific applications. It is important to note that optimal detergent and concentration are highly dependent on the specific protein and cell type.

DetergentProtein/Cell TypeConcentrationTotal Protein Yield (mg/mL)Target Protein Purity (%)Target Protein ActivityReference
CHAPS (Zwitterionic) EGFR from A431 cells (hypothetical data)1% (w/v)1.885-[9]
Triton X-100 (Non-ionic) EGFR from A431 cells (hypothetical data)1% (v/v)2.570-[9]
CHAPS (Zwitterionic) Pea Epicotyl Microsomes (PGA synthase)20 mM (~1.2%)--Similar to 0.5% Triton X-100[10]
Triton X-100 (Non-ionic) Pea Epicotyl Microsomes (PGA synthase)0.5%--Optimal for activity[10]
CHAPS (Zwitterionic) Erythrocyte membraneVariedLow affinity for membrane-Hemolysis and phospholipid solubilization are correlated[4]
Triton X-100 (Non-ionic) Erythrocyte membraneVariedHigh affinity for membrane-Independent mechanisms for hemolysis and solubilization[4]

Experimental Protocols

The following are generalized protocols for protein extraction using zwitterionic and non-ionic detergents. Optimization is crucial for each specific application.

Protocol 1: Membrane Protein Extraction using CHAPS

This protocol is adapted for the extraction of membrane proteins from cultured mammalian cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, Protease and Phosphatase Inhibitor Cocktail.

  • Microcentrifuge

  • Sonicator or Dounce homogenizer

Procedure:

  • Harvest cultured cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold CHAPS Lysis Buffer.

  • Incubate the cell suspension on ice for 30 minutes with occasional vortexing to facilitate lysis.[9]

  • For enhanced lysis, sonicate the sample on ice.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]

  • Carefully collect the supernatant containing the solubilized proteins for downstream analysis.

Protocol 2: Protein Extraction using Triton X-100

This protocol provides a general framework for the extraction of proteins, including membrane proteins, using Triton X-100.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Triton X-100 Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (v/v) Triton X-100, Protease and Phosphatase Inhibitor Cocktail.

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Wash cultured cells adherent to a plate with ice-cold PBS.

  • Add ice-cold Triton X-100 Lysis Buffer to the plate and scrape the cells.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the solubilized proteins.

Visualizing the Process

To better understand the workflows and concepts discussed, the following diagrams are provided.

ProteinExtractionWorkflow Start Cell Culture/ Tissue Sample Harvest Harvest Cells/ Homogenize Tissue Start->Harvest Wash Wash with ice-cold PBS Harvest->Wash Lysis Cell Lysis with Detergent Buffer Wash->Lysis Incubate Incubation on Ice Lysis->Incubate Centrifuge Centrifugation to Pellet Debris Incubate->Centrifuge Supernatant Collect Supernatant (Solubilized Proteins) Centrifuge->Supernatant Analysis Downstream Analysis (e.g., Western Blot, IP) Supernatant->Analysis

Caption: A generalized workflow for protein extraction using detergents.

DetergentAction cluster_Zwitterionic Zwitterionic Detergent (e.g., CHAPS) cluster_NonIonic Non-Ionic Detergent (e.g., Triton X-100) Z_Membrane Cell Membrane Z_Interaction Disrupts lipid-protein and protein-protein interactions Z_Membrane->Z_Interaction Z_Detergent CHAPS molecules Z_Detergent->Z_Interaction Z_Result Solubilized Protein (Native Conformation) Z_Interaction->Z_Result N_Membrane Cell Membrane N_Interaction Primarily disrupts lipid-lipid and lipid-protein interactions N_Membrane->N_Interaction N_Detergent Triton X-100 molecules N_Detergent->N_Interaction N_Result Solubilized Protein (Native Conformation) N_Interaction->N_Result

Caption: Mechanisms of action for zwitterionic and non-ionic detergents.

Conclusion

The choice between zwitterionic and non-ionic detergents is a critical decision in experimental design. Non-ionic detergents like Triton X-100 are generally milder and are preferred when maintaining the native structure and function of protein complexes is the primary goal. Zwitterionic detergents such as CHAPS offer a middle ground, providing more potent solubilization and disruption of protein-protein interactions than non-ionic detergents while being less denaturing than ionic detergents. For applications where a higher purity of the target protein is desired, and some disruption of protein complexes is acceptable, a zwitterionic detergent may be advantageous. Ultimately, the optimal detergent and its concentration must be empirically determined for each specific protein and downstream application.

References

Bridging the Gap: A Guide to Validating Experimental Findings with Computational Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integration of computational modeling with experimental validation is an indispensable strategy for accelerating discovery and enhancing the robustness of scientific findings.[1][2] This guide provides a comparative overview of how leading computational methods can corroborate and predict experimental results, offering a deeper understanding of molecular interactions and biological systems.[1][3] By presenting side-by-side data, detailed protocols, and clear visual workflows, this document aims to equip researchers with the knowledge to effectively leverage these powerful synergistic approaches.

The validation process ensures the accuracy and reliability of computational models, allowing researchers to confidently predict molecular properties and behaviors.[4] This typically involves comparing computational predictions with biological observations to confirm whether the in silico predictions hold true in biological systems.[4][5]

Core Computational Validation Approaches

Several computational methods are pivotal in the validation and interpretation of experimental data. The choice of method often depends on the research question and the type of experimental data available.[5] Key approaches include Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and increasingly, Machine Learning.[1][6]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, making it a cornerstone of structure-based drug design.[1] It is widely used to screen potential drug candidates and provide insight into the molecular basis of ligand recognition.[1] The accuracy of docking is often validated by comparing predicted binding affinities against experimentally measured values.

Data Presentation: Experimental vs. Computationally Predicted Binding Affinities

The following table summarizes a comparison of experimentally measured binding affinities (Ki or IC50) with binding energies predicted through molecular docking for several inhibitor-protein systems. A lower binding energy value typically indicates a stronger, more favorable interaction.

Compound-Target SystemExperimental Affinity (IC50, nM)Predicted Binding Energy (kcal/mol) - (Software A)Predicted Binding Energy (kcal/mol) - (Software B)Correlation Coefficient (R²)
Benzamidine - Trypsin17,000-6.5-7.10.91
Acetazolamide - CAII12-8.1-8.50.88
Indinavir - HIV Protease0.5-10.2-10.80.95
Ibuprofen - COX-2400-7.8-8.20.85

Note: Data is illustrative. The correlation coefficient (R²) indicates the strength of the linear relationship between predicted and experimental values.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that relate the chemical structure of molecules to their biological activity.[6] In drug discovery, QSAR is used to predict the activity of new compounds and to optimize lead compounds.[6] Validation involves assessing the model's ability to predict the activity of a set of compounds that were not used in its development.

Data Presentation: Comparison of QSAR Models for Predicting Lipophilicity (logP)

Lipophilicity (logP) is a critical parameter in drug development. This table compares the performance of different computational methods in predicting the experimental logP values for a set of drugs.

Computational Method/SoftwareCorrelation Coefficient (R²) vs. ExperimentalMean Absolute Error
ALOGPS0.9070.35
MolLogP0.9210.31
ACD/logP0.9280.28
OSIRIS0.8500.45

Source: Adapted from studies comparing computational and experimental logP values.[7] A higher R² and lower Mean Absolute Error indicate better predictive performance.

Experimental and Computational Workflows

The process of validating computational predictions with experimental data is cyclical. Computational analyses generate hypotheses that are then tested experimentally. The results of these experiments are used to refine the computational models, leading to new, more accurate predictions.[5]

G cluster_exp Experimental Phase cluster_comp Computational Phase exp_data Generate Experimental Data (e.g., In Vitro Assay) comp_model Develop/Refine Computational Model exp_data->comp_model Input Data exp_validate Experimental Validation of Predictions exp_validate->comp_model Refine Model new_drug Lead Candidate for Development exp_validate->new_drug Validated Candidate comp_predict Generate Predictions (e.g., Binding Affinity) comp_model->comp_predict Simulate comp_predict->exp_validate Testable Hypothesis G start Start: Have Experimental Data q1 Is 3D structure of target protein known? start->q1 docking Use Molecular Docking & Virtual Screening q1->docking Yes q2 Is there a large dataset of compounds with activity data? q1->q2 No docking_val Validate with Binding Affinity Data (IC50, Ki) docking->docking_val qsar Use Ligand-Based Methods (QSAR, Pharmacophore) qsar_val Validate with Activity Data from a diverse set of compounds qsar->qsar_val ml Use Machine Learning / AI (e.g., Deep Learning) ml_val Validate with large, independent test datasets and cross-validation ml->ml_val q2->qsar Yes, but moderate size q2->ml Yes, very large & complex

References

A Researcher's Guide to Sulfobetaine-16: Purity Assessment and Performance in Comparison to Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, structural biology, and drug development, the choice of detergent is a critical parameter for the successful solubilization and functional preservation of membrane proteins. Sulfobetaine-16 (SB-16), a zwitterionic detergent, is a popular choice for these applications. This guide provides a comprehensive overview of methods to assess the purity of SB-16 and compares its performance with other commonly used detergents, supported by experimental data and detailed protocols.

Assessing the Purity of this compound

The purity of SB-16 is crucial for experimental reproducibility and to avoid artifacts. Commercially available SB-16 typically has a purity of greater than 98%. However, lots can vary, and verification of purity is recommended for sensitive applications.

Common Impurities and Quality Control Tests:

Potential impurities in SB-16 preparations can include synthetic byproducts, unreacted starting materials, and contaminants such as heavy metals, nucleases (DNase, RNase), and proteases. Reputable suppliers provide a Certificate of Analysis (CoA) that specifies the purity and the results of various quality control tests. When selecting a supplier, inquire about the availability of analytical test results for these common contaminants.

Quantitative Analysis of this compound Purity:

A robust method for the quantitative analysis of SB-16 and other alkyl sulfobetaines is High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). This technique allows for the separation and quantification of different sulfobetaine (B10348) species and other non-volatile impurities.

Performance Comparison of this compound with Alternative Detergents

The effectiveness of a detergent is highly dependent on the specific membrane protein and the downstream application. Below is a comparison of SB-16 with other commonly used zwitterionic and non-ionic detergents.

Table 1: Comparison of Zwitterionic Detergents for Membrane Protein Research

DetergentChemical ClassCritical Micelle Concentration (CMC)Solubilization EfficiencyMass Spectrometry CompatibilityKey Characteristics
This compound (SB-16) Sulfobetaine~0.04 mMGood to excellent, particularly for hydrophobic proteins.Compatible, but can form adducts.Strong solubilizing power, can be denaturing for some proteins.
CHAPS Cholanic acid derivative4-8 mMGood, but can be less effective for highly hydrophobic proteins compared to SB-16.Compatible at low concentrations, but can cause signal suppression.Milder than SB-16, often used to preserve protein-protein interactions.
Amidosulfobetaine-14 (ASB-14) Amidosulfobetaine~0.3 mMExcellent, particularly for hydrophobic proteins; often superior to CHAPS.Generally compatible.Combines the properties of sulfobetaines and amido groups for enhanced solubilization.
Carboxybetaine-12 (CB-12) Carboxybetaine~1.5 mMGood, with performance varying depending on the protein.Generally compatible.Possesses a carboxylate headgroup instead of a sulfonate.

Table 2: Comparison of this compound (Zwitterionic) with Non-Ionic Detergents

DetergentChemical ClassCritical Micelle Concentration (CMC)Solubilization EfficiencyDenaturing PotentialKey Characteristics
This compound (SB-16) Zwitterionic~0.04 mMHighModerate to HighEffective for highly hydrophobic proteins, but may disrupt protein structure.
n-Dodecyl-β-D-maltoside (DDM) Alkyl Glycoside~0.17 mMHighLowMild detergent, good for maintaining protein structure and function.
Decaethylene glycol mono hexadecyl ether (C16E10) Polyoxyethylene Glycol Ether~0.02 mMHighLowMild detergent, useful for a wide range of membrane proteins.
Triton X-100 Polyoxyethylene Glycol Ether~0.24 mMHighLow to ModerateCommonly used, but its aromatic ring interferes with UV spectroscopy.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC-ELSD

This protocol is adapted from a published method for the analysis of alkyl sulfobetaines.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • This compound standard of known purity

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the SB-16 standard (e.g., 1 mg/mL) in the initial mobile phase composition.

    • Prepare serial dilutions of the standard to create a calibration curve.

    • Prepare the SB-16 sample to be tested at a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Gradient:

      • 0-5 min: 20% B

      • 5-20 min: 20% to 80% B (linear gradient)

      • 20-25 min: 80% B

      • 25.1-30 min: 20% B (re-equilibration)

    • ELSD settings:

      • Nebulizer temperature: 40°C

      • Evaporator temperature: 60°C

      • Gas flow rate: 1.5 L/min

  • Data Analysis:

    • Construct a calibration curve by plotting the log of the peak area against the log of the concentration of the SB-16 standard.

    • Determine the concentration of SB-16 in the test sample using the calibration curve.

    • Calculate the purity of the sample by comparing the peak area of SB-16 to the total area of all peaks in the chromatogram.

Protocol 2: Comparison of Detergent Efficiency for Membrane Protein Solubilization

This protocol provides a framework for comparing the solubilization efficiency of SB-16 with other detergents using a model membrane protein.

Materials:

  • Cell paste or membrane fraction containing the target membrane protein.

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, protease inhibitors).

  • Detergent stock solutions (e.g., 10% w/v) of SB-16, CHAPS, DDM, etc.

  • Bradford assay reagent or other protein quantification method.

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Membrane Preparation:

    • Resuspend the cell paste in ice-cold Lysis Buffer.

    • Lyse the cells using a French press, sonication, or other appropriate method.

    • Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris.

    • Pellet the membranes by ultracentrifugation (e.g., 100,000 x g).

    • Resuspend the membrane pellet in Lysis Buffer and determine the total protein concentration.

  • Detergent Solubilization:

    • Aliquot the membrane suspension into separate tubes.

    • To each tube, add a different detergent to a final concentration of 1% (w/v).

    • Incubate on a rotator at 4°C for 1-2 hours.

  • Separation of Solubilized and Insoluble Fractions:

    • Centrifuge the detergent-treated samples at high speed (e.g., 100,000 x g) to pellet the insoluble material.

    • Carefully collect the supernatant (solubilized fraction).

  • Analysis:

    • Determine the protein concentration of the solubilized fraction for each detergent.

    • Analyze the total membrane fraction, the solubilized fraction, and the insoluble pellet by SDS-PAGE and Western blotting using an antibody against the target protein.

    • Quantify the band intensities to determine the percentage of the target protein solubilized by each detergent.

Visualizing Experimental Workflows

Experimental_Workflow_Purity_Assessment cluster_prep Sample Preparation cluster_hplc HPLC-ELSD Analysis cluster_analysis Data Analysis Standard SB-16 Standard Dilution Prepare Solutions Standard->Dilution Sample SB-16 Test Sample Sample->Dilution HPLC HPLC Separation (C18 Column) Dilution->HPLC ELSD ELSD Detection HPLC->ELSD Calibration Generate Calibration Curve ELSD->Calibration Quantification Quantify SB-16 ELSD->Quantification Purity Calculate Purity Quantification->Purity

Experimental_Workflow_Solubilization_Comparison Membrane Membrane Preparation Detergent Detergent Solubilization (SB-16, CHAPS, DDM, etc.) Membrane->Detergent Centrifugation High-Speed Centrifugation Detergent->Centrifugation Supernatant Collect Supernatant (Solubilized Fraction) Centrifugation->Supernatant Pellet Insoluble Pellet Centrifugation->Pellet Analysis Analysis (Bradford, SDS-PAGE, Western Blot) Supernatant->Analysis Pellet->Analysis

A Comparative Analysis of Protein Extraction Efficiency with Different Detergents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of proteins from cells and tissues is a critical first step for a multitude of downstream applications, from Western blotting to mass spectrometry and drug target validation. The choice of detergent is paramount, as it directly influences the yield, purity, and functional integrity of the extracted proteins. This guide provides an objective comparison of the protein extraction efficiency of four commonly used detergents: Sodium Dodecyl Sulfate (SDS), Triton X-100, CHAPS, and Radioimmunoprecipitation Assay (RIPA) buffer.

Understanding Detergent Action in Protein Extraction

Detergents are amphipathic molecules that possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This dual nature allows them to disrupt the lipid bilayer of cell membranes, solubilizing membrane proteins and releasing intracellular contents. Detergents can be broadly categorized into ionic, non-ionic, and zwitterionic, each with distinct properties that affect their extraction efficiency and their impact on protein structure.

  • Ionic Detergents (e.g., SDS): These possess a charged head group and are highly effective at solubilizing membranes and denaturing proteins by disrupting protein-protein interactions. While this leads to high protein yields, it often results in the loss of protein function.

  • Non-ionic Detergents (e.g., Triton X-100): These have an uncharged, hydrophilic head group. They are milder than ionic detergents and are often used when preserving protein structure and function is important. They are effective at breaking lipid-lipid and lipid-protein interactions but are less efficient at disrupting protein-protein interactions.

  • Zwitterionic Detergents (e.g., CHAPS): These detergents have both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge. They are effective at breaking protein-protein interactions but are generally less denaturing than ionic detergents like SDS, offering a middle ground between the harshness of ionic detergents and the mildness of non-ionic ones.

  • RIPA Buffer: This is a popular lysis buffer that contains a cocktail of detergents, typically including a non-ionic detergent (like NP-40 or Triton X-100), an ionic detergent (SDS), and a bile salt (sodium deoxycholate). This combination makes it highly effective at solubilizing a wide range of proteins, including those in the nucleus and mitochondria.

Quantitative Comparison of Protein Extraction Efficiency

The following table summarizes representative data on the total protein yield obtained using different detergents. It is important to note that the actual protein yield can vary significantly depending on the cell or tissue type, the specific protocol used, and the starting material quantity. The data presented here is a composite from multiple studies to provide a general comparative overview.

Detergent/BufferTypeTypical ConcentrationTotal Protein Yield (mg/mL) from Cultured Mammalian Cells (Illustrative)Key Characteristics
SDS Ionic1-2% (w/v)2.0 - 4.0Strong solubilizing agent, denatures proteins
Triton X-100 Non-ionic0.5-1% (v/v)1.5 - 3.0Mild, preserves protein structure and function
CHAPS Zwitterionic1-2% (w/v)1.0 - 2.5Less denaturing than SDS, effective for protein-protein interactions
RIPA Buffer MixedN/A2.5 - 5.0Highly efficient for whole-cell lysates, can be denaturing

Experimental Protocols

Detailed methodologies for protein extraction using each of the compared detergents are provided below. For optimal results, all steps should be performed on ice or at 4°C to minimize proteolytic degradation. The addition of protease and phosphatase inhibitors to the lysis buffer is highly recommended.

Protocol 1: Protein Extraction using SDS Lysis Buffer
  • Cell Lysis:

    • For adherent cells, wash the cell monolayer with ice-cold PBS.

    • Add 1 mL of ice-cold SDS Lysis Buffer (50 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol) per 10 cm dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in SDS Lysis Buffer.

  • Homogenization:

    • Sonicate the lysate on ice for 3-4 cycles of 10 seconds on and 10 seconds off to shear DNA and reduce viscosity.

  • Centrifugation:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the solubilized proteins to a fresh tube.

  • Protein Quantification:

    • Determine the protein concentration using a detergent-compatible assay such as the Bicinchoninic Acid (BCA) assay.

Protocol 2: Protein Extraction using Triton X-100 Lysis Buffer
  • Cell Lysis:

    • Wash and collect adherent or suspension cells as described in Protocol 1.

    • Resuspend the cell pellet in ice-cold Triton X-100 Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA).[1]

  • Incubation:

    • Incubate the lysate on ice for 30 minutes with gentle agitation.

  • Centrifugation:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1]

  • Supernatant Collection:

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration using a Bradford or BCA protein assay.

Protocol 3: Protein Extraction using CHAPS Lysis Buffer
  • Cell Lysis:

    • Wash and collect cells as described in Protocol 1.

    • Resuspend the cell pellet in ice-cold CHAPS Lysis Buffer (40 mM HEPES pH 7.5, 120 mM NaCl, 1 mM EDTA, 1% w/v CHAPS).

  • Incubation and Homogenization:

    • Incubate on ice for 10 minutes.[2]

    • For tissues, homogenization with a Dounce or mechanical homogenizer may be necessary.[2]

  • Centrifugation:

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[2]

  • Supernatant Collection:

    • Collect the supernatant containing the solubilized proteins.

  • Protein Quantification:

    • Quantify the protein concentration using a compatible protein assay.

Protocol 4: Protein Extraction using RIPA Buffer
  • Cell Lysis:

    • Wash and collect cells as described in Protocol 1.

    • Add ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) to the cell pellet.[3][4]

  • Incubation:

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifugation:

    • Centrifuge at 16,000 x g for 20 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a fresh tube.

  • Protein Quantification:

    • Determine the protein concentration using a BCA assay, as RIPA buffer can interfere with the Bradford assay.[5]

Visualizing the Workflow and Mechanisms

To better understand the protein extraction process and the role of detergents, the following diagrams have been generated using Graphviz.

G cluster_start Sample Preparation cluster_lysis Cell Lysis cluster_separation Separation cluster_collection Collection & Analysis start Cell Culture / Tissue Sample lysis Add Lysis Buffer (with Detergent & Inhibitors) start->lysis homogenize Homogenization (Sonication / Mechanical) lysis->homogenize centrifuge Centrifugation homogenize->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant quantify Protein Quantification (BCA / Bradford) supernatant->quantify downstream Downstream Applications quantify->downstream

General workflow for total protein extraction.

G cluster_membrane Cell Membrane cluster_detergent Detergent Action cluster_solubilization Solubilization membrane Lipid Bilayer with Embedded Proteins detergent Detergent Monomers membrane->detergent interact with micelles Protein-Detergent Mixed Micelles detergent->micelles form

Conceptual diagram of detergent-mediated protein solubilization.

Conclusion

The selection of a detergent for protein extraction is a critical decision that must be guided by the specific research goals. For applications requiring high protein yield where protein denaturation is acceptable or even desired, such as in SDS-PAGE and Western blotting, a strong ionic detergent like SDS or a robust formulation like RIPA buffer are excellent choices. Conversely, when the preservation of protein structure and function is paramount for assays like immunoprecipitation or enzyme activity studies, milder non-ionic detergents such as Triton X-100 or zwitterionic detergents like CHAPS are more appropriate. This guide provides a foundational understanding and practical protocols to aid researchers in making an informed decision to optimize their protein extraction workflows.

References

Safety Operating Guide

Navigating the Disposal of Sulfobetaine-16: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic fields of life sciences and drug development, the proper management and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Sulfobetaine-16 (SB-16), a zwitterionic detergent commonly used for protein solubilization and purification. Adherence to these guidelines will help mitigate risks and ensure the safe handling of this chemical from use to disposal.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE). According to safety data sheets, this compound can cause skin and serious eye irritation.[1][2] Therefore, appropriate safety measures are essential.

Personal Protective Equipment (PPE):

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1]

  • Eye/Face Protection: Use safety glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Skin and Body Protection: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

  • Respiratory Protection: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirators.[1]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Evacuate personnel from the immediate spill area. Ensure adequate ventilation.[2]

  • Don Appropriate PPE: Before approaching the spill, wear a self-contained breathing apparatus, rubber boots, and heavy rubber gloves.[1]

  • Contain the Spill: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[2]

  • Absorb and Collect: For a solid spill, sweep up the material. For a liquid spill, absorb with an inert material. Place the collected material into a suitable, closed container for disposal.[1]

  • Clean the Spill Area: After the material has been collected, wash the spill site.[1]

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, should be placed in a sealed container and disposed of as hazardous waste.

This compound Disposal Procedure

Due to the lack of comprehensive toxicological and environmental data, this compound and its solutions should be treated as hazardous chemical waste.[3] Disposal down the drain is not recommended.

Step 1: Waste Collection

  • Collect all waste containing this compound, including unused solutions, reaction residues, and contaminated materials, in a designated hazardous waste container.[3][4]

Step 2: Container Selection and Labeling

  • Container Compatibility: Use a container that is chemically compatible with this compound. Plastic containers are often preferred for chemical waste.[5] The container must have a secure, leak-proof closure.[6]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound." List all constituents of the waste solution and their approximate concentrations.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5][6]

  • The SAA must be inspected weekly for any signs of leakage.[4]

  • Ensure that incompatible wastes are segregated. For instance, store acids and bases separately.[4]

Step 4: Arrange for Professional Disposal

  • Once the waste container is full or has been in the SAA for up to one year (for partially filled containers), arrange for its collection by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[1][2][4] Do not attempt to dispose of this chemical through regular trash or sewer systems.[3][7]

Quantitative Data for Chemical Waste Management

The following table summarizes general quantitative limits for laboratory hazardous waste management. Note that specific disposal limits for this compound are not available, reinforcing the need for professional disposal.

ParameterGuideline/LimitSource
Satellite Accumulation Area (SAA) Volume Limits A maximum of 55 gallons of hazardous waste may be stored.[5]
For acutely toxic (P-listed) chemical waste, a maximum of one quart of liquid or one kilogram of solid may be accumulated.[5]
General pH Range for Drain Disposal (Aqueous, Low-Toxicity Waste Only) Greater than 5.0 and less than 12.5. Note: This is a general guideline and does not apply to this compound.[4]
Container Headspace Leave at least one inch of headroom to allow for expansion.[4]

General Experimental Protocol: pH Neutralization of Aqueous Waste

Disclaimer: This is a general protocol for the neutralization of acidic or basic aqueous waste that has been deemed suitable for drain disposal by EHS professionals. This procedure is not recommended for this compound waste, which should be disposed of as hazardous chemical waste. This protocol is provided for informational purposes to illustrate a common laboratory waste treatment procedure.

Objective: To adjust the pH of an aqueous waste solution to a neutral range (typically between 6.0 and 8.0) before disposal.

Materials:

  • Aqueous waste solution

  • Acid or base for neutralization (e.g., 1M HCl, 1M NaOH)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • Waste collection container

Procedure:

  • Preparation: Place the container with the aqueous waste on a stir plate in a fume hood. Add a stir bar and begin gentle stirring.

  • pH Measurement: Calibrate the pH meter according to the manufacturer's instructions. Carefully insert the pH probe into the solution and record the initial pH.

  • Neutralization:

    • If the solution is acidic (pH < 6.0), slowly add a dilute base (e.g., 1M NaOH) dropwise while continuously monitoring the pH.

    • If the solution is basic (pH > 8.0), slowly add a dilute acid (e.g., 1M HCl) dropwise while continuously monitoring the pH.

  • Equilibration: Allow the solution to stir for a few minutes after each addition to ensure complete mixing and accurate pH measurement.

  • Final pH Check: Continue adding acid or base until the pH is within the desired neutral range. Record the final pH.

  • Disposal: If the neutralized solution meets all institutional and local criteria for drain disposal, it may be poured down the drain with copious amounts of water. Otherwise, it should be collected as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe collect_waste Collect Waste in a Chemically Compatible Container ppe->collect_waste label_container Label Container with 'Hazardous Waste' and Contents collect_waste->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa check_full Is Container Full or Stored for >1 Year? store_saa->check_full check_full->store_saa No contact_ehs Contact EHS or Licensed Waste Disposal Service for Pickup check_full->contact_ehs Yes end Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sulfobetaine-16

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Sulfobetaine-16 (SB-16), a zwitterionic detergent commonly used for protein solubilization and purification.[1][2][3] Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.

Immediate Safety Concerns and First Aid

This compound can cause skin and eye irritation.[4][5] In case of exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Procedure
Skin Contact Flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. If irritation occurs, seek medical advice.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Ingestion Do NOT induce vomiting. Immediately give the victim a glass of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent contact.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., heavy rubber gloves).[4]To prevent skin contact and irritation.[4][5]
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety glasses.[4]To protect eyes from dust and splashes.
Respiratory Protection For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) dust masks.[4]To avoid breathing in dust particles.[4][5]
Body Protection Impervious clothing, such as a lab coat.[4]To protect skin from accidental spills.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure adequate ventilation in the work area.[4][5]

    • Inspect all PPE for integrity before use.

    • Locate the nearest safety shower and eye wash station.

    • Have a spill kit readily available.

  • Handling :

    • Avoid all contact and inhalation of dust, mists, and vapors associated with the material.[4]

    • Wash hands thoroughly after handling.[4][5]

    • Keep the container tightly closed when not in use.[4][5]

    • Store at room temperature in a cool, dry, and well-ventilated place.[4]

  • In Case of a Spill :

    • Wear a self-contained breathing apparatus, rubber boots, and heavy rubber gloves.[4]

    • Sweep up the spilled material, place it in a bag, and hold for waste disposal.[4]

    • Ventilate the area and wash the spill site after material pickup is complete.[4]

Disposal Plan

Proper disposal of this compound and its contaminated packaging is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product : Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.[4]

  • Contaminated Packaging : Dispose of as unused product.[4]

  • Contaminated Gloves : Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]

This compound Handling and Disposal Workflow

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

This compound Handling and Disposal Workflow start Start: Prepare for Handling ppe Don Appropriate PPE start->ppe handle Handle this compound in Ventilated Area ppe->handle spill_check Spill Occurred? handle->spill_check cleanup Follow Spill Cleanup Procedure spill_check->cleanup Yes store Store Properly or Use spill_check->store No cleanup->handle disposal_check Dispose of Waste? store->disposal_check disposal_check->handle No package Package Waste for Disposal disposal_check->package Yes dispose Dispose via Licensed Contractor package->dispose end End of Process dispose->end

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.